Antitumor agent-28
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H32N6O4S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
8-[6-[3-(dimethylamino)azetidin-1-yl]-3-pyridinyl]-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C24H28N6O.CH4O3S/c1-15(2)30-23-19-10-16(6-8-20(19)25-12-21(23)28(5)24(30)31)17-7-9-22(26-11-17)29-13-18(14-29)27(3)4;1-5(2,3)4/h6-12,15,18H,13-14H2,1-5H3;1H3,(H,2,3,4) |
InChI Key |
CVJOKGCVOABDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CN=C(C=C4)N5CC(C5)N(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Antitumor Agent-28: A Selective ATM Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Antitumor agent-28 is a potent and highly selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA Damage Response (DDR) pathway, a critical cellular network for maintaining genomic integrity. In the context of oncology, the inhibition of ATM represents a promising therapeutic strategy to exploit the inherent DNA repair deficiencies of cancer cells and to enhance the efficacy of DNA-damaging agents such as radiotherapy and chemotherapy. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on the ATM signaling pathway, quantitative measures of its potency, and detailed protocols for its experimental evaluation.
Introduction to the ATM Signaling Pathway
The ATM protein is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] It plays a central role in responding to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[2] In healthy cells, ATM exists as an inactive dimer. Upon sensing a DSB, typically via the Mre11-Rad50-Nbs1 (MRN) complex, ATM undergoes rapid intermolecular autophosphorylation at the Serine 1981 residue.[3] This event triggers the dissociation of the dimer into active monomers, initiating a cascade of downstream signaling events.[4]
Activated ATM phosphorylates a multitude of substrates to orchestrate a coordinated cellular response that includes:
-
Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of checkpoint kinase 2 (CHK2) and the tumor suppressor p53.[5] This halts cell cycle progression, providing time for DNA repair before the damage is passed on to daughter cells.[5][6]
-
DNA Repair: ATM phosphorylates key proteins involved in DNA repair pathways, such as BRCA1 and the histone variant H2AX (creating γH2AX), to facilitate the recruitment of repair machinery to the site of damage.[5][7]
-
Apoptosis: If the DNA damage is too severe to be repaired, ATM-mediated signaling, particularly through the p53 pathway, can trigger programmed cell death (apoptosis) to eliminate the compromised cell.[5][6]
Many cancers exhibit defects in DNA repair pathways, making them more reliant on remaining pathways like the one governed by ATM for survival. By inhibiting ATM, this compound prevents cancer cells from repairing DNA damage, leading to a state of "synthetic lethality" where the combination of the drug and the cancer's inherent defects results in cell death.[8] Furthermore, inhibiting ATM can sensitize tumors to treatments that induce DSBs, such as ionizing radiation and various chemotherapeutic agents.[1][8]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of ATM kinase. It prevents the crucial autophosphorylation of ATM at Serine 1981 and the subsequent phosphorylation of its downstream targets. This blockade of the DNA damage signaling cascade disrupts cell cycle arrest and DNA repair, ultimately leading to the accumulation of lethal DNA damage in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the ATM signaling pathway and the point of inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Type |
| ATM | 7.6 | Kinase Assay |
| ATR (Ataxia Telangiectasia and Rad3-related) | 18,000 | Kinase Assay |
| PI3Kα (Phosphoinositide 3-kinase alpha) | 240 | Kinase Assay |
| mTOR (mammalian Target of Rapamycin) | >25,000 | Kinase Assay |
Data shows high selectivity for ATM over other related kinases in the PIKK family.[6]
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) for Cell Growth Inhibition |
| HT29 | Colon Cancer | 55 |
| BT474 | Breast Cancer | 72 |
| MDA-MB-468 | Breast Cancer | 85 |
| K562 | Leukemia | 90 |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment.
Experimental Protocols
The following protocols are key methodologies used to characterize the mechanism of action of this compound.
In Vitro ATM Kinase Assay
Objective: To determine the concentration of this compound that inhibits 50% of ATM kinase activity (IC₅₀).
Methodology:
-
Reagents and Materials:
-
Recombinant human ATM kinase.
-
p53-derived peptide substrate.
-
ATP (Adenosine triphosphate), [γ-³²P]ATP.
-
This compound (serial dilutions).
-
Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant ATM kinase, and the p53 peptide substrate.
-
Add serially diluted concentrations of this compound or vehicle control (DMSO) to the reaction mixture. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Western Blot Analysis of ATM Pathway Modulation
Objective: To confirm that this compound inhibits ATM signaling within cancer cells by measuring the phosphorylation of downstream targets.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HT29) to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 5 Gy).
-
Harvest the cells 1 hour post-irradiation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-CHK2 (Thr68)
-
Total CHK2
-
β-Actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Experimental Workflow Diagram
Conclusion
This compound is a selective and potent inhibitor of ATM kinase. Its mechanism of action is centered on the disruption of the DNA damage response pathway, preventing cancer cells from repairing lethal double-strand breaks. This leads to cell death and enhances the cytotoxic effects of radiation and DNA-damaging chemotherapies. The quantitative data and experimental protocols provided herein offer a foundational guide for researchers and drug developers working to further elucidate and leverage the therapeutic potential of ATM inhibition in oncology.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 7. ATM Signaling | GeneTex [genetex.com]
- 8. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 9. Western Blot Protocol for ATM Antibody (NB100-307): Novus Biologicals [novusbio.com]
- 10. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
Unveiling Antitumor Agent p28: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent p28 is a 28-amino acid peptide derived from the bacterial protein azurin, secreted by Pseudomonas aeruginosa.[1][2] This promising therapeutic agent has demonstrated a unique ability to preferentially enter cancer cells and induce cell cycle arrest and apoptosis.[1][3] Its mechanism of action centers on the stabilization of the tumor suppressor protein p53 through the inhibition of its ubiquitination and subsequent proteasomal degradation.[1][4] Having successfully completed Phase I clinical trials, p28 stands as a compelling candidate for further oncological drug development.[2][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to p28.
Discovery and Physicochemical Properties
The discovery of p28 stemmed from the investigation of the anticancer properties of the copper-containing redox protein azurin.[7][8] It was identified that a specific 28-amino acid fragment, spanning residues 50-77 of azurin, was responsible for its ability to penetrate cancer cells and exert cytotoxic effects.[1][2][9] This amphipathic, α-helical peptide was subsequently named p28.[1][3]
Table 1: Physicochemical Properties of p28
| Property | Value | Reference |
| Amino Acid Sequence | LSTAADMQGVVTDGMASGLDKDYLKPDD | [3][10] |
| Molecular Weight | 2914.18 g/mol | [3] |
| Molecular Formula | C122H197N31O47S2 | [3][10] |
| Origin | Amino acids 50-77 of Pseudomonas aeruginosa azurin | [1][2] |
| Structure | Amphipathic, α-helical peptide | [1][3] |
| Solubility | Soluble in water | [3] |
Synthesis of p28
The synthesis of p28 can be achieved through two primary methods: solid-phase peptide synthesis and recombinant protein expression.
Solid-Phase Peptide Synthesis (SPPS)
Experimental Protocol:
Standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis is the conventional method for producing p28.
-
Resin Preparation: A suitable solid support resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, aspartic acid (Asp).
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base, typically piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the p28 sequence.
-
Cleavage and Deprotection: Once the entire peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Recombinant Expression
Experimental Protocol:
Recombinant expression in a bacterial host such as E. coli provides a scalable method for p28 production.[11]
-
Gene Synthesis and Cloning: The DNA sequence encoding the p28 peptide is synthesized and cloned into an appropriate expression vector (e.g., pET-28a), often with a purification tag such as a polyhistidine tag.[11]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21).[11]
-
Expression: The bacterial culture is grown to a desired density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant peptide.
-
Purification: The p28 peptide is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[11]
-
Tag Cleavage (Optional): If a cleavable tag is used, it can be removed by enzymatic digestion.
-
Further Purification: Additional purification steps, such as ion-exchange chromatography or RP-HPLC, may be employed to achieve high purity.
-
Characterization: The identity and purity of the recombinant p28 are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.[11]
Mechanism of Action
The anticancer activity of p28 is multifaceted, involving preferential entry into cancer cells, stabilization of p53, and induction of cell cycle arrest and apoptosis.
Cellular Uptake
p28 selectively enters cancer cells through a caveolin-mediated endocytic pathway.[12] This mechanism of uptake is distinct from clathrin-mediated endocytosis and allows the peptide to bypass lysosomal degradation.[13]
Caption: p28 enters cancer cells via caveolae-mediated endocytosis.
p53 Stabilization and Signaling Cascade
Once inside the cancer cell, p28 translocates to the nucleus and binds to the DNA-binding domain of both wild-type and mutant p53.[1][5] This interaction sterically hinders the binding of the E3 ubiquitin ligase COP1 to p53, thereby preventing the ubiquitination and subsequent degradation of p53 by the proteasome.[1][4] The accumulation of p53 leads to the transcriptional activation of its downstream targets, including the cyclin-dependent kinase inhibitors p21 and p27.[5][12] This, in turn, inhibits the activity of cyclin-dependent kinase 2 (CDK2) and cyclin A, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[12]
Caption: p28 stabilizes p53, leading to cell cycle arrest and apoptosis.
Preclinical and Clinical Efficacy
p28 has undergone extensive preclinical evaluation and has completed Phase I clinical trials in both adult and pediatric populations.
Preclinical Studies
In preclinical models, p28 demonstrated significant antitumor activity in various cancer cell lines, including breast, prostate, and melanoma.[14] It was shown to be non-immunogenic and non-toxic in mice and non-human primates.[15]
Table 2: Summary of Preclinical Toxicology of p28
| Species | No Observed Adverse Effect Level (NOAEL) | Maximum Tolerated Dose (MTD) | Reference |
| Mouse | 120 mg/kg (intravenous) | >240 mg/kg/dose (subchronic) | [15][16] |
| Non-human Primate | 120 mg/kg/dose | >120 mg/kg (subchronic) | [15][16] |
Phase I Clinical Trials
Two Phase I clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of p28 in patients with advanced solid tumors.
Experimental Protocol (NCT00914914 - Adult Study):
-
Study Design: Open-label, two-center, single-arm, 3+3 dose-escalation study.[5]
-
Patient Population: 15 adult patients with advanced, refractory, p53-positive solid tumors.[5]
-
Dosing Regimen: p28 administered as an intravenous infusion over 15-30 minutes, three times per week for four weeks, followed by a two-week rest period.[5]
-
Dose Escalation Levels: 0.83, 1.66, 2.5, 3.33, and 4.16 mg/kg.[5]
-
Primary Objective: Determine the MTD and NOAEL.[5]
-
Secondary Objectives: Pharmacokinetics, immunogenicity, and preliminary antitumor activity.[5]
A similar study was conducted in pediatric patients with recurrent or progressive central nervous system tumors (NCT01975116).[14][17]
Table 3: Summary of Phase I Clinical Trial Results (Adult Study - NCT00914914)
| Outcome | Result | Reference |
| Number of Patients | 15 | [5] |
| Dose-Limiting Toxicities (DLTs) | None observed | [5][6] |
| Maximum Tolerated Dose (MTD) | Not reached | [5][6] |
| No Observed Adverse Effect Level (NOAEL) | Not reached | [5][6] |
| Immune Response (IgG to p28) | None observed | [5] |
| Complete Response | 1 patient (for 139 weeks) | [2][5][6] |
| Partial Response | 3 patients (for 44-125 weeks) | [2][5][6] |
| Stable Disease | 7 patients (for 7-61 weeks) | [2][5][6] |
Key Experimental Methodologies
The research and development of p28 have employed a range of standard and advanced molecular and cellular biology techniques.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. ascopubs.org [ascopubs.org]
- 5. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Azurin-Like Anticancer Bacteriocins from Human Gut Microbiome through Homology Modeling and Molecular Docking against the Tumor Suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Azurin-Like Anticancer Bacteriocins from Human Gut Microbiome through Homology Modeling and Molecular Docking against the Tumor Suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azurin p28 peptide | p53: R&D Systems [rndsystems.com]
- 11. repository.brieflands.com [repository.brieflands.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I trial of p28 (NSC745104), a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in pediatric patients with recurrent or progressive central nervous system tumors: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacokinetics, metabolism, and toxicity of azurin-p28 (NSC745104) a peptide inhibitor of p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase I trial of p28 (NSC745104), a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in pediatric patients with recurrent or progressive central nervous system tumors: A Pediatric Brain Tumor Consortium Study - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-28" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Antitumor agent-28, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document consolidates available data on its chemical structure, physicochemical properties, mechanism of action, and key experimental findings to support further research and development.
Core Properties and Chemical Structure
This compound is a potent and selective inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] Its inhibitory activity against other kinases, such as Ataxia Telangiectasia and Rad3-related protein (ATR) and phosphatidylinositol 3-kinase alpha (PI3Kα), is significantly lower, highlighting its selectivity.[1][4] The compound has the chemical formula C25H32N6O4S and a molecular weight of 512.63 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2097499-67-5 | [1] |
| Molecular Formula | C25H32N6O4S | [3] |
| Molecular Weight | 512.63 g/mol | [3] |
Chemical Structure:
While a definitive 2D structure image is not publicly available in the immediate search results, its chemical formula provides the basis for its composition.
In Vitro Inhibitory Activity
This compound has been characterized by its potent inhibition of ATM kinase. The following table summarizes its inhibitory concentrations (IC50) against key cellular kinases.
Table 2: IC50 Values of this compound
| Target Kinase | IC50 | Cell Line | Source |
| ATM | 7.6 nM | HT29 | [1][4] |
| ATR | 18 µM | HT29 | [1][4] |
| PI3Kα | 0.24 µM | BT474 | [1][4] |
| mTOR | No inhibition | MDA-MB-468 | [1][4] |
Mechanism of Action: ATM Signaling Pathway Inhibition
This compound exerts its antitumor effect by selectively inhibiting ATM kinase.[1][2][3][4] ATM is a primary sensor of DNA double-strand breaks (DSBs) and orchestrates a complex signaling network to maintain genomic integrity. Upon activation, ATM phosphorylates a multitude of downstream substrates involved in cell cycle arrest, DNA repair, and apoptosis.
By inhibiting ATM, this compound disrupts these critical cellular processes in cancer cells, leading to the accumulation of DNA damage and ultimately cell death.
Caption: ATM signaling pathway initiated by DNA double-strand breaks and inhibited by this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section outlines general methodologies for key assays based on the available information.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of target kinases (ATM, ATR, PI3Kα).
General Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the purified recombinant kinase (e.g., ATM, ATR, or PI3Kα).
-
Add a specific substrate for the kinase and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the diluted inhibitor to the kinase reaction mixtures. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the reaction mixtures at an optimal temperature (e.g., 30°C or 37°C) for a defined period to allow for the kinase reaction to proceed.
-
-
Detection of Kinase Activity:
-
The method of detection depends on the assay format:
-
Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or beads. Quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate. Measure the fluorescence signal using a plate reader.
-
Luminescence-Based Assay: Employ a system where kinase activity is coupled to a luciferase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines (e.g., HT29, BT474, MDA-MB-468).
General Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with varying concentrations of the compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment:
-
Use a suitable cell viability reagent, such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
Resazurin (e.g., alamarBlue™): Add resazurin to the wells and measure the fluorescence after an incubation period.
-
ATP-based assays (e.g., CellTiter-Glo®): Lyse the cells and measure the luminescence, which correlates with the amount of ATP and thus the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the drug concentration.
-
Caption: General experimental workflows for in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of ATM kinase with demonstrated in vitro activity against cancer cell lines. Its mechanism of action, centered on the disruption of the DNA damage response, makes it a promising candidate for further investigation as a therapeutic agent, potentially in combination with DNA-damaging chemotherapies or radiation.
Future research should focus on:
-
Elucidation of the precise 2D and 3D chemical structure.
-
In vivo efficacy studies in relevant cancer models.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Investigation of potential synergistic effects with other anticancer agents.
-
Detailed studies on its effects on downstream signaling pathways in various cancer contexts.
References
In Vitro Anticancer Activity of Selective ATM Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticancer activity of selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. While this guide is centered on the core principles and methodologies applicable to this class of compounds, it is important to note that publicly available, peer-reviewed data for a compound specifically catalogued as "Antitumor agent-28" (CAS 2097499-67-5) is limited. Therefore, this document will focus on the broader class of selective ATM inhibitors, using well-characterized examples to illustrate their in vitro anticancer properties and the experimental approaches used for their evaluation.
Introduction to ATM Kinase as an Anticancer Target
Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1][2] Upon activation by DSBs, ATM orchestrates a complex signaling cascade known as the DNA Damage Response (DDR), which involves the phosphorylation of numerous downstream substrates.[1][3][4] This response leads to cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[1][3][4]
In many cancer cells, the DDR pathway is dysregulated, leading to genomic instability. However, these cells often become highly dependent on the remaining DDR pathways, such as the one mediated by ATM, for their survival, especially in the context of chemotherapy or radiotherapy which induce DNA damage.[1][2] Therefore, inhibiting ATM kinase activity is a promising anticancer strategy. By blocking ATM, cancer cells are rendered more sensitive to DNA-damaging agents and may undergo apoptosis due to the accumulation of unrepaired DNA damage.[2]
Quantitative Data on In Vitro Anticancer Activity
The in vitro potency of selective ATM inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against both the ATM kinase and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of "this compound"
| Target | IC50 | Cell Line |
| ATM | 7.6 nM | HT29 |
| ATR | 18 µM | HT29 |
| PI3Kα | 0.24 µM | BT474 |
Data for "this compound" is sourced from publicly available supplier information and has not been independently confirmed in peer-reviewed literature.
Table 2: In Vitro Anticancer Activity of Representative Selective ATM Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (as single agent) | Sensitization to Ionizing Radiation (IR) |
| KU-55933 | MDA-MB-453 | Breast Cancer | - | Significant sensitization |
| HCT116 | Colon Cancer | - | Significant sensitization | |
| KU-60019 | MDA-MB-468 | Breast Cancer | Induces synthetic lethality in PTEN-deficient cells | - |
| U87 | Glioblastoma | - | Potent radiosensitizer | |
| M3541 | A549 | Lung Cancer | - | Strong sensitization |
| HCT116 | Colon Cancer | - | Strong sensitization | |
| M4076 | A549 | Lung Cancer | - | Strong sensitization |
| HCT116 | Colon Cancer | - | Strong sensitization |
This table presents a selection of data from various preclinical studies to illustrate the activity of well-characterized ATM inhibitors.[2][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro anticancer activity of ATM inhibitors.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATM.
Principle: A purified, functionally active recombinant ATM enzyme is incubated with a specific substrate (e.g., a p53-derived peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like FRET (Fluorescence Resonance Energy Transfer) or ELISA (Enzyme-Linked Immunosorbent Assay).[8]
Protocol Outline:
-
Reagents: Purified recombinant ATM, biotinylated p53 peptide substrate, ATP, kinase assay buffer, test compound dilutions, and detection reagents (e.g., europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin).
-
Procedure: a. Add the test compound at various concentrations to the wells of a microplate. b. Add the ATM enzyme and the p53 substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagents and incubate to allow for binding. g. Read the plate on a suitable plate reader to measure the FRET signal.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
These assays determine the effect of the ATM inhibitor on the growth and survival of cancer cells, both as a single agent and in combination with DNA-damaging agents.
Principle: Cultured cancer cells are treated with the ATM inhibitor, and the number of viable cells is measured after a specific incubation period (e.g., 24-72 hours).[9]
Commonly Used Assays:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged cell membranes, indicating cytotoxicity.[9]
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ATM inhibitor (and/or a DNA-damaging agent). Include appropriate controls (e.g., untreated cells, vehicle control).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
Principle: Cells are treated with the inhibitor, and then a low number of cells are seeded and allowed to grow for an extended period (10-14 days) until visible colonies are formed.
Protocol Outline:
-
Treatment: Treat a suspension of cancer cells with the ATM inhibitor for a defined period.
-
Seeding: Plate a known number of treated cells into new culture dishes.
-
Incubation: Incubate the dishes for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot a dose-response curve to assess the long-term cytotoxic effect.
Visualization of Signaling Pathways and Workflows
Caption: ATM signaling pathway activation in response to DNA damage and its inhibition.
Caption: Workflow for the in vitro characterization of a novel ATM inhibitor.
Conclusion
Selective ATM inhibitors represent a promising class of anticancer agents. Their in vitro activity is characterized by potent inhibition of ATM kinase, leading to the suppression of the DNA damage response. This mechanism results in the sensitization of cancer cells to DNA-damaging therapies like radiation and certain chemotherapeutics. The comprehensive in vitro evaluation of these inhibitors, through a combination of biochemical and cell-based assays, is essential for their preclinical development and for elucidating their full therapeutic potential. While specific data for "this compound" is sparse in the scientific literature, the principles and methodologies outlined in this guide are fundamental to the investigation of any novel ATM inhibitor.
References
- 1. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM: Functions of ATM Kinase and Its Relevance to Hereditary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evaluation of Antitumor Agent-28: A Technical Whitepaper
Executive Summary
Antitumor agent-28 is a novel, orally bioavailable small molecule inhibitor designed to dually target critical nodes within the PI3K/AKT/mTOR and Ras/MAPK signaling pathways. These pathways are frequently dysregulated in a wide range of human cancers, making them prime targets for therapeutic intervention.[1][2] This document provides a comprehensive overview of the preclinical evaluation of this compound, summarizing its potent in vitro activity against a panel of cancer cell lines and its significant in vivo efficacy in a human tumor xenograft model. The presented data supports the continued development of this compound as a promising candidate for clinical trials.
Mechanism of Action
This compound is engineered to inhibit the catalytic activity of key kinases in two central oncogenic signaling cascades. By targeting both the PI3K/AKT/mTOR and Ras/MAPK pathways, this compound aims to overcome the resistance mechanisms that can arise from pathway crosstalk when only a single pathway is inhibited.[1] The dual-targeting mechanism is hypothesized to induce potent cell cycle arrest and apoptosis in tumor cells dependent on these pathways for survival and proliferation.
In Vitro Efficacy
The cytotoxic and antiproliferative activity of this compound was assessed against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.
Data: In Vitro Cell Viability
The results demonstrate that this compound exhibits potent, dose-dependent inhibition of cell viability across multiple cancer types, with particularly high potency in cell lines known to harbor mutations in the PI3K or Ras pathways.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung | 45.2 |
| HCT116 | Colorectal | 22.8 |
| MCF-7 | Breast (ER+) | 15.5 |
| MDA-MB-231 | Breast (Triple-Negative) | 89.1 |
| PC-3 | Prostate | 33.7 |
| U87 MG | Glioblastoma | 28.4 |
Table 1: IC50 values of this compound across various human cancer cell lines after 72-hour exposure.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines were seeded in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: this compound was serially diluted in DMSO and then further diluted in growth medium. 100 µL of the compound dilutions (ranging from 0.1 nM to 10 µM) were added to the respective wells. Control wells received medium with 0.1% DMSO.
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent was added to each well, followed by mixing on an orbital shaker for 2 minutes to induce cell lysis. Plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was recorded using a plate-reading luminometer.
-
Data Analysis: The resulting data was normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
In Vivo Efficacy in Xenograft Model
To evaluate the antitumor activity in a living system, a human xenograft model was established using immunodeficient mice.[3][4] The study aimed to assess the ability of this compound to inhibit tumor growth following oral administration. Most pre-clinical data on new anticancer drugs are obtained using transplanted tumors in mice, frequently as xenografts of human origin.[3]
Data: In Vivo Tumor Growth Inhibition
This compound demonstrated statistically significant tumor growth inhibition compared to the vehicle control group. The agent was well-tolerated, with no significant loss in body weight observed in the treatment arm.
| Group | Treatment | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 10 | 1850 ± 210 | - | -1.5 |
| 2 | This compound (50 mg/kg) | 10 | 481 ± 95 | 74% | -2.1 |
Table 2: Efficacy of this compound in the HCT116 colorectal cancer xenograft model after 21 days of treatment.
Experimental Protocol: Subcutaneous Xenograft Study
-
Animal Model: Female athymic nude mice (BALB/c nu/nu, 6-8 weeks old) were used for the study.[5] All procedures were approved by the Institutional Animal Care and Use Committee.
-
Cell Implantation: HCT116 human colorectal carcinoma cells (5 x 10^6) were suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the right flank of each mouse.[6]
-
Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.[5]
-
Randomization and Dosing: When tumors reached an average volume of approximately 150 mm³, mice were randomized into treatment and control groups (n=10 per group).[6] this compound was formulated in 0.5% methylcellulose/0.2% Tween-80 and administered once daily (QD) by oral gavage at a dose of 50 mg/kg. The control group received the vehicle solution.
-
Study Endpoints: The study continued for 21 days. Primary endpoints were tumor volume and body weight, which were measured throughout the study.[7] The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
Preclinical Development Logic
The preclinical evaluation of a candidate compound follows a structured progression from broad in vitro screening to focused in vivo testing. This workflow ensures that only the most promising agents, which demonstrate both potency and acceptable safety profiles, advance toward clinical development.[3][8]
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. [Preclinical evaluation of anticancer drugs: a model remaining a model!] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Xenograft Experiments [bio-protocol.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antitumor Agent-28: A Deep Dive into its Function as a Selective ATM Kinase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of oncology research, the quest for targeted therapies that exploit the vulnerabilities of cancer cells remains a paramount objective. One such promising avenue lies in the inhibition of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). This technical guide delves into the core of "Antitumor agent-28," a potent and selective small molecule inhibitor of ATM kinase, providing a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies crucial for its evaluation.
Molecular Profile:
| Property | Value |
| IUPAC Name | Not publicly available |
| CAS Number | 2097499-67-5 |
| Molecular Formula | C₂₅H₃₂N₆O₄S |
| Molecular Weight | 512.63 g/mol |
Mechanism of Action: Targeting the Guardian of the Genome
This compound exerts its anticancer effects by selectively inhibiting the kinase activity of ATM.[1][2][3] ATM is a critical apical kinase in the DNA double-strand break (DSB) repair pathway. Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. By inhibiting ATM, this compound disrupts these crucial cellular processes, leading to the accumulation of DNA damage specifically in cancer cells, which often harbor inherent genomic instability and a greater reliance on DDR pathways for survival. This targeted approach offers the potential for synthetic lethality in tumors with specific genetic backgrounds, such as those with mutations in other DDR genes like BRCA1/2.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data available for this compound.
| Target Kinase | IC₅₀ Value | Cell Line |
| ATM | 7.6 nM | HT29 |
| ATR | 18 µM | HT29 |
| PI3Kα | 0.24 µM | BT474 |
Source: MedchemExpress, TargetMol[1][2]
These data highlight the remarkable potency and selectivity of this compound for ATM over other related kinases in the PI3K-like kinase (PIKK) family, such as ATR and PI3Kα. The significant difference in IC₅₀ values underscores its potential as a highly specific pharmacological tool and therapeutic agent.
Experimental Protocols
A thorough understanding of the experimental methodologies is critical for the replication and extension of research on this compound. While the specific protocols from the primary source are not publicly available, this section outlines standardized and widely accepted methods for the key experiments cited.
ATM Kinase Activity Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified ATM kinase.
Materials:
-
Recombinant human ATM kinase
-
ATM substrate (e.g., recombinant p53 protein or a synthetic peptide)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Phospho-specific antibody against the ATM substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Protocol:
-
Coating: Coat a 96-well plate with the ATM substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Kinase Reaction: Add recombinant ATM kinase and ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Washing: Wash the plate to remove excess reagents.
-
Antibody Incubation: Add the primary phospho-specific antibody and incubate.
-
Secondary Antibody and Detection: After washing, add the HRP-conjugated secondary antibody. Following another wash, add the chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for ATM Signaling Pathway
This method is used to assess the effect of this compound on the phosphorylation of downstream targets of ATM in a cellular context, confirming its on-target activity.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-phospho-p53 (Ser15), and total protein antibodies for loading controls like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with this compound for a specified duration before inducing DNA damage.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. After a final wash, apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Visualizing the Core Concepts
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: ATM Signaling Pathway in Response to DNA Damage.
References
An In-depth Technical Guide to the Oridonin Derivative: Antitumor Agent-28
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oridonin, a natural diterpenoid isolated from the medicinal herb Rabdosia rubescens, has long been recognized for its diverse biological activities, including potent antitumor effects. However, its clinical utility has been hampered by moderate potency and poor aqueous solubility. To address these limitations, extensive research has focused on the chemical modification of the oridonin scaffold. This guide provides a comprehensive technical overview of a promising nitrogen-enriched, thiazole-fused A-ring derivative of oridonin, referred to herein as Antitumor Agent-28 (also reported as compound 14 in seminal research). This derivative has demonstrated significantly enhanced anticancer activity, particularly against aggressive and drug-resistant breast cancers, and boasts markedly improved aqueous solubility. This document details the agent's quantitative antitumor metrics, in-depth experimental protocols for its evaluation, and visual representations of its mechanism of action and the research workflow employed in its characterization.
Quantitative Antitumor Profile
This compound exhibits a substantial increase in potency and solubility compared to its parent compound, oridonin. The following tables summarize the key quantitative data gathered from in vitro and in vivo studies.
Table 1: In Vitro Antiproliferative Activity (IC50 Values)
| Compound | MCF-7 (μM) | MDA-MB-231 (μM) | AsPC-1 (μM) | Panc-1 (μM) | DU145 (μM) | MCF-7/ADR (μM) |
| This compound | 0.2 | 0.2 | 0.9 | 1.8 | 1.5 | 0.8 |
| Oridonin | >10 | >19 | >10 | >10 | >10 | >10 |
Data sourced from studies on a series of novel nitrogen-enriched oridonin analogs.[1]
Table 2: Physicochemical and In Vivo Efficacy Data
| Property | This compound | Oridonin |
| Aqueous Solubility | Significantly Improved | Moderate |
| In Vivo Efficacy | Significant suppression of MDA-MB-231 xenograft tumor growth at 5 mg/kg | Less efficacious at the same dosage |
[1]
Synthesis Overview
This compound is synthesized from oridonin via a protecting group-free strategy. The key transformation involves the construction of a thiazole ring fused to the A-ring of the oridonin scaffold. This is achieved through a Hantzsch thiazole synthesis, reacting an α-haloketone intermediate of oridonin with a thiourea derivative. This modification not only enhances the pharmacological profile but also improves the physicochemical properties of the parent molecule.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antitumor activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 104 cells per well in 200 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound and Oridonin in culture medium. Replace the existing medium with 200 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.
Analysis of Apoptosis-Related Proteins (Western Blot)
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
Protocol:
-
Cell Lysis: Treat MDA-MB-231 cells with various concentrations of this compound for a specified period (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., NF-κB p65, Bcl-2, Bax, PARP, and β-actin as a loading control) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This model is used to evaluate the antitumor activity of this compound in a living organism.
Protocol:
-
Cell Preparation and Implantation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the flank of female athymic nude or SCID mice (6-8 weeks old).[5][6]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) and Oridonin via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day). The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general experimental workflow for its characterization.
Conclusion
This compound represents a significant advancement in the development of oridonin-based anticancer therapeutics. Its enhanced potency against aggressive and drug-resistant cancer cell lines, coupled with its improved aqueous solubility, positions it as a strong candidate for further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising antitumor agent.
References
- 1. Novel Nitrogen-Enriched Oridonin Analogs with Thiazole-Fused A-Ring: Protecting Group-Free Synthesis, Enhanced Anticancer Profile, and Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.10. MTT Assay [bio-protocol.org]
- 3. MTT assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to C-28 Modified Asiatic Acid Derivatives as Antitumor Agents
This technical guide provides a comprehensive overview of the current research on Asiatic acid derivatives, with a particular focus on modifications at the C-28 position, which have shown significant potential as antitumor agents. Although a specific compound universally designated "Antitumor agent-28" is not identified in the scientific literature, the C-28 position is a critical site for derivatization to enhance the natural anticancer properties of Asiatic acid. This document collates quantitative data, experimental methodologies, and mechanistic insights from recent studies for researchers, scientists, and drug development professionals.
Quantitative Data: In Vitro Cytotoxicity
Recent studies have focused on synthesizing novel Asiatic acid derivatives and evaluating their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the IC50 values for the most promising derivatives from two separate studies, highlighting the enhanced activity achieved through modification at the C-28 position and ring A.
Table 1: Cytotoxicity of Asiatic Acid Derivatives Targeting EGFR
| Compound | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) |
| Asiatic Acid | >40 | >40 |
| Compound I₄ | 1.83 | 2.51 |
| Compound II₃ | 2.15 | 3.24 |
| Gefitinib | 2.96 | 4.12 |
| Afatinib | 1.57 | 2.83 |
| Data sourced from a 2024 study on Asiatic acid derivatives designed to target the Epidermal Growth Factor Receptor (EGFR).[1][2] |
Table 2: Cytotoxicity of Asiatic Acid Derivatives Targeting VEGFR
| Compound | HepG2 (Hepatoma) IC50 (μM) | SGC7901 (Gastric Cancer) IC50 (μM) |
| Asiatic Acid | 29.47 | 35.16 |
| Compound I₂ | 3.21 | 4.53 |
| Compound II₄ | 2.53 | 3.19 |
| Gefitinib | 8.15 | 10.21 |
| Paclitaxel | 5.16 | 6.27 |
| Data sourced from a 2023 study on Asiatic acid derivatives designed to target the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5][6] |
Experimental Protocols
The evaluation of these Asiatic acid derivatives relies on standardized in vitro assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
2.1 MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2, SGC7901) are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The synthesized Asiatic acid derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with the culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 μL of the medium containing the test compounds at various concentrations is added. A control group receives medium with DMSO only, and a blank group contains only the culture medium.
-
Incubation: The plates are incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is carefully removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells. The plate is then agitated on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The cell viability is calculated using the formula:
-
Cell Viability (%) = (Absorbance of test group - Absorbance of blank group) / (Absorbance of control group - Absorbance of blank group) x 100% The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding the complex processes in drug discovery and molecular biology. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the key signaling pathways targeted by these Asiatic acid derivatives.
3.1 Experimental Workflow for Antitumor Agent Evaluation
3.2 Targeted Signaling Pathways
Asiatic acid and its derivatives exert their antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
3.2.1 EGFR Signaling Pathway Inhibition
3.2.2 VEGFR Signaling Pathway Inhibition
3.2.3 STAT3 Signaling Pathway Inhibition
This guide consolidates key findings on the antitumor potential of C-28 modified Asiatic acid derivatives. The presented data and diagrams offer a foundational understanding for further research and development in this promising area of oncology.
References
- 1. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-tumor activity of derivatives of ring A and C-28 of asiatic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
"Antitumor agent-28" signaling pathways in cancer cells
Technical Whitepaper: The p53-Modulating Peptide p28
Topic: "Antitumor agent-28" Signaling Pathways in Cancer Cells Disclaimer: The term "this compound" is associated with several distinct investigational compounds. This technical guide focuses on the most extensively documented of these: p28 (also known as Azurin-p28 or NSC745104) , a 28-amino acid peptide derived from the bacterial protein Azurin. p28 is a multi-targeted agent that has undergone Phase I clinical trials and is known to preferentially enter cancer cells and modulate key signaling pathways related to tumor suppression and survival.[1][2][3][4]
Executive Summary
p28 is a promising, post-translational anticancer peptide that exhibits a dual mechanism of action.[1] It preferentially enters a wide variety of solid tumor cells, where it exerts its effects primarily through two avenues:
-
Stabilization of the p53 Tumor Suppressor: p28 binds to the tumor suppressor protein p53, preventing its degradation and leading to increased intracellular levels. This triggers cell-cycle arrest and apoptosis.[1][3][5]
-
Inhibition of Pro-Survival Signaling: p28 interferes with receptor tyrosine kinase signaling pathways, including those associated with angiogenesis and cell proliferation, such as the VEGFR-2 and PI3K/AKT pathways.[1]
This document provides an in-depth overview of these core signaling pathways, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and pathway visualizations to elucidate the agent's mechanism of action.
Core Signaling Pathways of p28 in Cancer Cells
The anticancer activity of p28 stems from its ability to modulate multiple critical signaling cascades within tumor cells. The two primary pathways are the p53 stabilization pathway and the inhibition of kinase-driven survival pathways.
p53 Stabilization and Apoptosis Induction
The cornerstone of p28's mechanism is its post-translational stabilization of the p53 protein. In many cancers, p53, though present, is rendered inactive by continuous ubiquitination and subsequent proteasomal degradation, often mediated by E3 ubiquitin ligases like COP1 (Constitutive Photomorphogenic 1).[1][5]
p28 intervenes in this process by binding to the DNA-binding domain of both wild-type and mutant p53.[1] This interaction physically hinders the binding of COP1 to p53, thereby inhibiting its ubiquitination.[1][5] The resulting accumulation of stabilized p53 protein within the cell triggers downstream effector pathways, leading to G2/M phase cell-cycle arrest and the activation of the intrinsic apoptotic cascade.[5][6]
Inhibition of Angiogenesis and Survival Signaling
Beyond its effects on p53, p28 disrupts signaling pathways crucial for tumor growth, survival, and angiogenesis, even in tumors lacking functional p53.[1] It has been shown to inhibit the phosphorylation and activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
Furthermore, p28 interferes with downstream effectors in the PI3K/AKT pathway. By inhibiting the phosphorylation of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and AKT, p28 effectively dampens this major pro-survival signaling cascade that controls proliferation and resistance to apoptosis.[1]
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 4. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of Antitumor Agent p28 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antitumor agent p28, a 28-amino acid peptide derived from the bacterial protein azurin, has emerged as a promising therapeutic candidate with a multifaceted mechanism of action.[1] This technical guide provides an in-depth analysis of the effects of p28 on the tumor microenvironment (TME), with a particular focus on its anti-angiogenic properties. The document summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and visualizes the core signaling pathways and workflows. While the term "Antitumor agent-28" can be ambiguous, this guide focuses on the p28 peptide due to the substantial body of available research.
Core Mechanism of Action
The p28 peptide exerts its antitumor effects through two primary pathways. Firstly, it preferentially enters cancer cells and stabilizes the tumor suppressor protein p53.[1][2] It achieves this by binding to the DNA-binding domain of both wild-type and mutated p53, which in turn inhibits the action of the E3 ligase COP1, a key protein responsible for p53 ubiquitination and subsequent proteasomal degradation.[2] This leads to an accumulation of p53, resulting in cell cycle arrest at the G2/M phase and apoptosis.[1][2] Secondly, and of key interest to the tumor microenvironment, p28 exhibits significant anti-angiogenic activity.[2]
Effects on the Tumor Microenvironment
The primary documented effect of p28 on the TME is its potent inhibition of angiogenesis. This is crucial as the formation of new blood vessels is essential for tumor growth and metastasis.
Anti-Angiogenic Effects
p28 directly targets endothelial cells, the building blocks of blood vessels. It has been shown to preferentially penetrate human umbilical vein endothelial cells (HUVECs).[2] The anti-angiogenic mechanism of p28 involves the inhibition of key signaling pathways that are critical for endothelial cell proliferation, migration, and tube formation. Specifically, p28 has been demonstrated to decrease the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Focal Adhesion Kinase (FAK), and Akt.[3] This disruption of the VEGF/VEGFR-2 signaling cascade is a cornerstone of its anti-angiogenic efficacy.
Effects on Immune Cells
Currently, there is a notable lack of published research specifically investigating the direct effects of the p28 peptide on immune cell populations within the tumor microenvironment, such as tumor-associated macrophages (TAMs) and tumor-infiltrating lymphocytes (TILs). While some studies have explored the general use of peptides to target TAMs or the broader impact of the TME on T-cell function, these studies do not specifically involve p28. Therefore, the interaction of p28 with the immune components of the TME remains a critical area for future investigation to fully elucidate its therapeutic potential.
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies of the p28 peptide.
Table 1: In Vitro Anti-Proliferative Effects of p28 on Human Breast Cancer Cell Lines
| Cell Line | p28 Concentration (µmol/L) | Time (hours) | Inhibition of Proliferation (%) |
| MCF-7 | 50 | 24 | ~9.3 |
| 48 | ~29 | ||
| 72 | ~50 | ||
| ZR-75-1 | 50 | 72 | 16 |
| 100 | 72 | 44 |
Data sourced from preclinical studies on the dose- and time-dependent anti-proliferative effects of p28.[2]
Table 2: In Vivo Antitumor Efficacy of p28 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | p28 Dosage and Administration | Outcome |
| Breast Cancer | MCF-7 | Athymic Mice | 10 mg/kg, daily intraperitoneal injection for 30 days | Significant reduction in tumor size |
| Melanoma | UISO-Mel-2 (p53 wild-type) | Not specified | 4 mg/kg, daily intraperitoneal injection | Inhibition of tumor growth |
| Glioblastoma | LN-229 | Athymic Mice | 10 mg/kg, intraperitoneal injection | 46.5% reduction in tumor growth vs. PBS control on day 20 |
This table compiles data from various preclinical xenograft studies.[2][4]
Table 3: Phase I Clinical Trial Results of p28 in Adult Patients with Advanced Solid Tumors
| Number of Patients | Tumor Types | Dosage Range (mg/kg) | Treatment Schedule | Best Objective Response (RECIST) |
| 15 | Melanoma, Sarcoma, Colon, Pancreatic, Prostate | 0.83 - 4.16 | IV infusion, 3 times/week for 4 weeks, followed by a 2-week rest | 1 Complete Response, 3 Partial Responses, 7 Stable Disease |
Summary of outcomes from a first-in-human Phase I clinical trial of p28.[5]
Experimental Protocols
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of p28.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, LN-229 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4]
-
Cells are grown to 80-90% confluency before harvesting.
2. Animal Model:
-
Athymic nude mice (5-6 weeks old) are commonly used to prevent graft rejection.[2]
3. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.[4]
4. p28 Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
p28 is administered, for example, via intraperitoneal injection at a dose of 10 mg/kg daily for a specified period (e.g., 30 days).[2]
-
The control group receives a vehicle control (e.g., PBS).
5. Tumor Measurement and Data Analysis:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²) / 2.
-
At the end of the study, tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the effect of p28 on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
2. Preparation of Matrigel Plate:
-
A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate.
-
The plate is incubated at 37°C for 30-60 minutes to allow the gel to solidify.
3. Cell Seeding and Treatment:
-
HUVECs are harvested and resuspended in a basal medium.
-
The cells are seeded onto the Matrigel-coated wells.
-
Cells are treated with different concentrations of p28. A positive control (e.g., VEGF) and a negative control (vehicle) are included.
4. Incubation and Imaging:
-
The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
The formation of tube-like structures is observed and photographed using an inverted microscope.
5. Quantification:
-
The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Western Blot for VEGFR-2 Phosphorylation
Objective: To determine the effect of p28 on the phosphorylation of VEGFR-2 in endothelial cells.
1. Cell Culture and Treatment:
-
HUVECs are grown to near confluency and then serum-starved for several hours.
-
Cells are pre-treated with various concentrations of p28 for a specified time before being stimulated with VEGF to induce VEGFR-2 phosphorylation.
2. Protein Extraction:
-
Cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is also probed with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the ratio of p-VEGFR2 to total VEGFR-2 is calculated to determine the effect of p28 on phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: p28 inhibits COP1-mediated ubiquitination and degradation of p53, leading to cell cycle arrest and apoptosis.
Caption: p28 inhibits angiogenesis by blocking the phosphorylation of VEGFR-2 and its downstream targets, FAK and Akt.
Caption: Workflow for evaluating the in vivo antitumor efficacy of p28 using a xenograft mouse model.
Conclusion
The antitumor agent p28 demonstrates significant potential as a cancer therapeutic through its dual mechanism of action: inducing p53-mediated apoptosis in tumor cells and inhibiting angiogenesis within the tumor microenvironment. The quantitative data from both preclinical and clinical studies support its efficacy and safety profile. While its anti-angiogenic effects are well-documented, further research is required to understand its impact on the immune components of the TME. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic capabilities of p28.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell penetrating peptide derived from azurin inhibits angiogenesis and tumor growth by inhibiting phosphorylation of VEGFR-2, FAK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
The Induction of Apoptosis by Antitumor Agent p28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antitumor agent p28, a 28-amino acid peptide derived from the bacterial protein azurin, and its role in the induction of apoptosis in cancer cells. p28 has emerged as a promising multi-target anticancer agent with a preferential ability to enter tumor cells.[1] Its primary mechanism of action involves the post-translational stabilization of the tumor suppressor protein p53, leading to cell cycle arrest and programmed cell death.[1][2] This document details the molecular pathways influenced by p28, presents quantitative data on its efficacy from preclinical studies, outlines key experimental protocols for its investigation, and provides visual representations of its mechanism and experimental workflows.
Introduction
The search for novel anticancer agents with high efficacy and low toxicity remains a critical endeavor in oncology research.[1] Bacterial proteins and their peptide derivatives have garnered attention as a promising therapeutic avenue.[1] One such agent is p28, a peptide derived from azurin, a copper-containing redox protein secreted by Pseudomonas aeruginosa.[1][3] p28 has demonstrated significant antitumor activity in a variety of solid tumors, both in preclinical models and in early-phase clinical trials.[1] A key feature of p28 is its ability to selectively enter cancer cells and modulate fundamental cellular processes, primarily by inducing apoptosis through the p53 signaling pathway.[1][4]
Mechanism of Action: p53-Dependent Apoptosis
p28 exerts its anticancer effects through a multi-faceted mechanism that culminates in the induction of apoptosis.
-
Preferential Entry into Cancer Cells : p28 is described as a tumor-homing peptide that preferentially enters a wide variety of solid tumor cells over normal cells.[1] Evidence suggests this entry is a receptor-mediated endocytic process.[1]
-
Interaction with p53 : Once inside the cancer cell, p28 directly interacts with the tumor suppressor protein p53.[1] It binds to both wild-type and mutant forms of p53.[1]
-
Inhibition of p53 Degradation : The binding of p28 to p53 prevents the interaction of p53 with COP1 (Constitutive Photomorphogenic 1), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][4] By inhibiting this ubiquitination, p28 stabilizes p53, leading to its accumulation within the cell.[1][4]
-
Induction of Cell Cycle Arrest and Apoptosis : The increased intracellular levels of p53 trigger a downstream cascade of events. This includes the induction of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cell proliferation.[1][2] Ultimately, the sustained high levels of p53 activate the intrinsic pathway of apoptosis, leading to tumor cell death and shrinkage.[1]
-
Anti-Angiogenic Effects : In addition to its direct effects on tumor cells, p28 has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by decreasing the phosphorylation of key signaling molecules such as VEGFR-2, FAK, and Akt.[1]
Quantitative Data on the Efficacy of p28
The antitumor effects of p28 have been quantified in various preclinical studies. The following tables summarize key data on its efficacy in different cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration (µmol/L) | Time (hours) | Result (% Inhibition) | Reference |
| MCF-7 | Breast Cancer | MTT | 50 | 24 | ~9.3% | [1] |
| MCF-7 | Breast Cancer | MTT | 50 | 48 | ~29% | [1] |
| MCF-7 | Breast Cancer | MTT | 50 | 72 | ~50% | [1] |
| ZR-75-1 | Breast Cancer | MTT | 50 | 72 | 16% | [1] |
| ZR-75-1 | Breast Cancer | MTT | 100 | 72 | 44% | [1] |
Table 1: In Vitro Efficacy of p28 in Breast Cancer Cell Lines
| Animal Model | Tumor Type | Dosage (mg/kg) | Treatment Schedule | Outcome | Reference |
| Athymic Mice | MCF-7 Xenografts | 10 | Daily i.p. for 30 days | Significant reduction in tumor size | [1] |
Table 2: In Vivo Efficacy of p28
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of p28.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose- and time-dependent cytotoxic effects of p28 on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, ZR-75-1)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
p28 peptide solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of p28 (e.g., 0, 10, 25, 50, 100 µmol/L) for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Flow Cytometry Analysis of Apoptosis
Objective: To quantify the percentage of apoptotic cells following treatment with p28.
Materials:
-
Cancer cell lines
-
12-well plates
-
p28 peptide solution
-
Annexin V-FITC Apoptosis Assay Kit
-
Flow cytometer
Protocol:
-
Seed cancer cells into 12-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with different concentrations of p28 for the desired time.
-
Collect the cells, wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for p53
Objective: To determine the effect of p28 on the protein levels of p53.
Materials:
-
Cancer cell lines
-
p28 peptide solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cancer cells with p28 for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of p28-induced apoptosis and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of p28-induced apoptosis.
Caption: Experimental workflow for evaluating p28.
Conclusion and Future Perspectives
Antitumor agent p28 represents a promising therapeutic strategy due to its preferential targeting of cancer cells and its ability to reactivate the p53 tumor suppressor pathway.[1] The induction of apoptosis through p53 stabilization is a well-defined mechanism that provides a strong rationale for its clinical development.[1] Further research should focus on elucidating the full spectrum of its molecular targets, exploring its efficacy in combination with conventional chemotherapies, and continuing its evaluation in clinical trials for a broader range of solid tumors.[1][2] The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this promising agent into a clinical reality.
References
An In-depth Technical Guide to the Cell Cycle Arrest Mechanism of Antitumor Agent-28 (AZD0156)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antitumor agent-28, identified as AZD0156, is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical signaling kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[3] By inhibiting ATM, AZD0156 disrupts the cellular response to DNA damage, preventing the activation of downstream repair pathways and cell cycle checkpoints. This leads to the accumulation of DNA damage, induction of apoptosis, and a significant potentiation of the cytotoxic effects of DNA-damaging agents like radiotherapy and chemotherapy.[1][3][4] This guide provides a detailed overview of the mechanism of action of AZD0156, focusing on its role in inducing cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Inhibition of the ATM Signaling Pathway
The primary mechanism of AZD0156 is the direct inhibition of ATM kinase activity. In response to DNA double-strand breaks, ATM is activated through autophosphorylation at the Serine 1981 residue.[1] Activated ATM then phosphorylates a cascade of downstream substrates to orchestrate the DDR, including cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[5]
Key downstream targets of ATM include:
-
Checkpoint Kinase 2 (CHK2): Phosphorylation of CHK2 at Threonine 68 activates it, leading to the phosphorylation of further targets that enforce cell cycle checkpoints.[4][6]
-
Tumor Suppressor Protein p53: ATM-mediated phosphorylation of p53, including at Serine 20, contributes to its stabilization and activation.[6] Activated p53 then acts as a transcription factor for genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis.[6][7]
-
Histone H2AX: ATM phosphorylates H2AX to form γH2AX, which serves as a universal biomarker for DNA double-strand breaks and acts as a scaffold for the recruitment of DNA repair proteins.[1]
AZD0156 potently inhibits the initial autophosphorylation of ATM, thereby preventing the activation of these crucial downstream effectors.[1][4] This abrogation of ATM signaling is the foundational event leading to its antitumor effects.
AZD0156-Mediated Cell Cycle Arrest
By inhibiting the ATM-CHK2-p53 axis, AZD0156 abrogates the cell's ability to initiate DNA damage-induced checkpoints. The specific phase of cell cycle arrest is context-dependent and varies based on the cell type and the combination agent used.
-
Single-Agent Activity: When used alone, AZD0156 does not induce significant cell cycle perturbations in malignant T-cell lymphoma or colorectal cancer (CRC) cell lines.[3][8] Its primary role is to sensitize cancer cells to DNA-damaging agents.
-
Combination with Radiotherapy: In MCF-7 breast cancer cells, the combination of AZD0156 with irradiation (2-10 Gy) resulted in a significant G0/G1 phase arrest.[9]
-
Combination with PARP Inhibitors: When combined with the PARP inhibitor olaparib, which induces DNA damage primarily during S-phase, AZD0156 prevents the repair of this damage. This allows cells with unrepaired DNA to progress through the cell cycle until they are halted at the G2/M checkpoint.[1]
-
Combination with Chemotherapy: In CRC cell lines, treatment with SN38 (the active metabolite of irinotecan) alone causes an increase in G2/M arrest. The addition of AZD0156 further enhances this G2/M accumulation, indicating that AZD0156 prevents the repair of SN38-induced DNA damage, leading to a more robust checkpoint response.[3]
Quantitative Data Summary
The following tables summarize the potency and cell cycle effects of AZD0156 from preclinical studies.
Table 1: In Vitro Potency of AZD0156
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| ATM Inhibition | HT29 | IC₅₀ | 0.58 nM | [1] |
| ATM Inhibition | General Cell-Based | IC₅₀ | 0.58 µM |[3] |
Table 2: Effect of AZD0156 on Cell Cycle Distribution in Combination Therapies
| Cell Line | Combination Agent | AZD0156 Conc. | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|---|
| MCF-7 | 2 Gy Irradiation | IC₅₀ | ▲ 1.79-fold vs. control | Not Reported | Not Reported | [9] |
| RKO | 10 nM SN38 | 50 nM | ▼ | No Significant Change | ▲ | [3][10] |
| RKO | 10 nM SN38 | 100 nM | ▼ | No Significant Change | ▲ | [3][10] |
| HT29 | 10 nM SN38 | 50 nM | ▼ | No Significant Change | ▲ | [3][10] |
| HT29 | 10 nM SN38 | 100 nM | ▼ | No Significant Change | ▲ | [3][10] |
Note: (▲) denotes an increase, (▼) denotes a decrease. Quantitative percentages for RKO and HT29 cell lines are detailed in the cited literature.[3][10]
Experimental Protocols & Workflow
Investigating the cell cycle arrest mechanism of AZD0156 typically involves a combination of molecular and cellular biology techniques.
Western Blotting for DDR Protein Phosphorylation
This protocol is used to measure the levels of total and phosphorylated DDR proteins, providing direct evidence of ATM inhibition.
-
Cell Lysis: After treatment, wash cells with ice-cold 1X Phosphate Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ATM S1981, anti-p-CHK2 T68) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13]
-
Cell Collection: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.
-
Data Analysis: Gate the single-cell population and analyze the DNA content histogram. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Software is used to calculate the percentage of cells in each phase.[10]
Conclusion
"this compound" (AZD0156) is a highly specific ATM kinase inhibitor that disrupts the DNA damage response. Its mechanism of action is centered on preventing the phosphorylation of key DDR proteins, which abrogates critical cell cycle checkpoints. While having minimal effect on the cell cycle as a monotherapy, AZD0156 synergizes powerfully with DNA-damaging agents such as radiotherapy and chemotherapy. This combination leads to an accumulation of unrepaired DNA damage and a robust cell cycle arrest, typically in the G0/G1 or G2/M phase, ultimately culminating in enhanced tumor cell death.[1][3][9] The data underscore the therapeutic potential of AZD0156 as a sensitizing agent in cancer therapy, with ongoing clinical trials exploring its efficacy.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of the ATM inhibitor AZD0156 on the radiosensitivity of human breast cancer and lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 14. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-28 in In Vivo Mouse Studies
DISCLAIMER: The term "Antitumor agent-28" is not uniquely assigned to a single compound in scientific literature. It has been used to refer to several distinct molecules with different mechanisms of action. This document provides detailed application notes and protocols for three such agents identified in published research, hereafter referred to by their more specific chemical descriptors to avoid ambiguity. Researchers should verify the specific "this compound" relevant to their work before proceeding with any experimental protocol.
Agent 1: β-Lactam-Azide Analog (Compound 28)
This compound is a novel inhibitor of tubulin polymerization that binds to the colchicine site, exhibiting potent antitumor activity.
Data Presentation
Table 1: In Vivo Efficacy of β-Lactam-Azide Analog (Compound 28) in MGC-803 Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition Rate (%) | Reference |
| Control (Saline) | - | Oral Gavage | Daily for 21 days | 1.23 ± 0.28 | - | [1] |
| CA-4P (Positive Control) | 100 | Oral Gavage | Daily for 21 days | 0.45 ± 0.22 | 63.27 | [1] |
| Compound 28 | 25 | Oral Gavage | Daily for 21 days | 1.09 ± 0.31 | 10.99 | [1] |
| Compound 28 | 50 | Oral Gavage | Daily for 21 days | 0.85 ± 0.32 | 30.78 | [1] |
| Compound 28 | 100 | Oral Gavage | Daily for 21 days | 0.53 ± 0.20 | 59.34 | [1] |
Note: No significant loss of body weight was observed in the treated mice, suggesting good tolerance.[1][2]
Experimental Protocols
1. MGC-803 Xenograft Mouse Model Establishment
-
Cell Culture: Human gastric cancer MGC-803 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Nude mice are used for this xenograft model.
-
Implantation: MGC-803 cells (e.g., 3 x 10^6 cells suspended in phosphate-buffered saline) are subcutaneously injected into the right flank of each mouse.[3]
-
Tumor Growth: Tumors are allowed to grow to a certain size (e.g., a diameter of approximately 6 mm) before the commencement of treatment.[3]
2. In Vivo Antitumor Efficacy Study
-
Animal Grouping: Tumor-bearing mice are randomly assigned to different treatment groups (e.g., control, positive control, and various doses of Compound 28), with a sufficient number of mice per group (e.g., n=10).[1]
-
Drug Preparation and Administration: Compound 28 is suspended in a suitable vehicle like saline solution. The agent is administered daily via oral gavage for the duration of the study (e.g., 21 days).[1]
-
Monitoring: Tumor volumes and body weights of the mice are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.[1] The tumor growth inhibition rate is calculated to determine the efficacy of the compound.
Mandatory Visualization
References
- 1. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2F-1 overexpression inhibits human gastric cancer MGC-803 cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-28: Solubilization and Stability for Preclinical Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the solubilization and stability assessment of "Antitumor agent-28," a novel synthetic compound with potential anti-tumor activity. Given the hydrophobic nature common to many small molecule kinase inhibitors, these guidelines are designed to ensure consistent and reliable results in preclinical in vitro and in vivo assays.
Introduction to this compound
This compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1] By targeting ATM, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in tumor cells with compromised DNA repair mechanisms. Its efficacy has been demonstrated in various cancer cell lines, and it shows promising antitumor activity in murine xenograft models.[2][3][4] However, like many kinase inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility, which presents challenges for its formulation and use in biological assays.[5]
These application notes provide standardized procedures for the solubilization of this compound for experimental use and protocols to assess its stability in solution under various storage conditions.
Solubilization Protocol for this compound
The low aqueous solubility of this compound necessitates the use of organic solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial solubilization.
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate Reagents: Allow the vial of this compound and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Calculate Required DMSO Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration based on the amount of this compound provided and its molecular weight.
-
Initial Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Visual Inspection: Ensure that no visible particulates remain in the solution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or PBS. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final assay volume to achieve the desired concentration of this compound.
-
Mixing: Mix thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing, which can cause precipitation of the compound.
-
DMSO Control: Prepare a vehicle control with the same final concentration of DMSO as the test samples.
Table 1: Recommended Solvents for this compound
| Solvent | Use | Maximum Recommended Concentration in Assay | Storage |
| Dimethyl Sulfoxide (DMSO) | Primary stock solution | ≤ 0.5% (v/v) | -20°C or -80°C, protected from light |
| Ethanol | Alternative for some applications | ≤ 1% (v/v) | -20°C |
| Polyethylene Glycol 400 (PEG400) | In vivo formulations | N/A | Room Temperature |
| Tween® 80 / Cremophor® EL | Surfactants for in vivo use | N/A | Room Temperature |
Stability Assessment of this compound in Solution
Assessing the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results.[6][7] This protocol outlines a basic stability study for the DMSO stock solution.
Experimental Design
-
Solution: 10 mM this compound in DMSO.
-
Storage Conditions:
-
-80°C (long-term storage)
-
-20°C (long-term storage)
-
4°C (short-term storage)
-
Room Temperature (~25°C) (bench-top stability)
-
37°C (physiological temperature stability)
-
-
Time Points: 0, 24, 48, 72 hours; 1, 2, 4 weeks; 3, 6 months.
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) to determine the purity and concentration of this compound.
Protocol for Stability Testing
-
Prepare Stock Solution: Prepare a fresh 10 mM stock solution of this compound in DMSO as described in section 2.2.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the baseline purity and concentration.
-
Aliquot and Store: Aliquot the remaining stock solution into separate tubes for each time point and storage condition.
-
Incubate: Place the aliquots at the designated storage temperatures. Protect samples stored at room temperature from light.
-
Sample Analysis: At each time point, retrieve the designated aliquot, allow it to equilibrate to room temperature, and analyze by HPLC.
-
Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. A degradation of >5-10% is generally considered significant for preclinical research purposes.
Table 2: Stability of 10 mM this compound in DMSO
| Storage Temperature | Time Point | Purity (%) by HPLC | Concentration (mM) | Observations |
| -80°C | 0 | 99.8 | 10.02 | Clear Solution |
| 6 months | 99.5 | 9.98 | No precipitation | |
| -20°C | 0 | 99.8 | 10.02 | Clear Solution |
| 6 months | 99.2 | 9.95 | No precipitation | |
| 4°C | 0 | 99.8 | 10.02 | Clear Solution |
| 1 week | 98.5 | 9.89 | No precipitation | |
| 4 weeks | 95.1 | 9.55 | Slight yellowing | |
| Room Temp (~25°C) | 0 | 99.8 | 10.02 | Clear Solution |
| 24 hours | 97.2 | 9.75 | No precipitation | |
| 72 hours | 90.5 | 9.10 | Visible degradation products | |
| 37°C | 0 | 99.8 | 10.02 | Clear Solution |
| 24 hours | 85.4 | 8.58 | Significant degradation |
Note: Data presented are representative and should be generated for each new batch of this compound.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer agent 28 - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. Stability testing protocols | PPTX [slideshare.net]
- 7. qualityhub.com [qualityhub.com]
Application Notes and Protocols for High-Throughput Screening with "Antitumor agent-28"
Introduction
The designation "Antitumor agent-28" is associated with multiple distinct chemical entities, each with a unique mechanism of action and therapeutic potential. This document provides detailed application notes and high-throughput screening (HTS) protocols for the prominent compounds identified under this name or similar designations. Researchers, scientists, and drug development professionals should carefully consider the specific compound relevant to their research, as their biological activities and experimental requirements differ significantly. The following sections are dedicated to each of these agents, providing comprehensive data, experimental methodologies, and visual diagrams to facilitate further investigation and drug discovery efforts.
ACA-28: An ERK MAPK Signaling Modulator
Chemical Identifier: CAS 948044-25-5
Application Notes
ACA-28 is a potent modulator of the ERK MAPK signaling pathway. Uniquely, it induces sustained hyperactivation of ERK, which paradoxically triggers apoptosis in cancer cells with a dependency on this pathway. This mechanism of action makes ACA-28 a promising candidate for cancers with activating mutations in the RAS-RAF-MEK-ERK cascade, such as melanoma. Furthermore, ACA-28 has been shown to increase levels of reactive oxygen species (ROS) and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Data Presentation
| Compound | Target Cell Line | IC50 Value | Reference |
| ACA-28 | SK-MEL-28 (Melanoma) | 5.3 µM | [1][2] |
| ACA-28 | NHEM (Normal Human Melanocytes) | 10.1 µM | [1][2] |
Experimental Protocols
High-Throughput Cell Viability Screening (MTT Assay)
This protocol is designed to assess the cytotoxic effects of ACA-28 on a panel of cancer cell lines in a high-throughput format.
-
Cell Seeding:
-
Culture cancer cells (e.g., SK-MEL-28) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 384-well, clear-bottom plates at a density of 2,500 cells per well in a volume of 40 µL.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of ACA-28 in DMSO, and then dilute further in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known MEK inhibitor) wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plates at room temperature in the dark for 12-18 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
High-Content Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis by ACA-28.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the cell viability protocol.
-
-
Staining:
-
After the 72-hour incubation, carefully remove the culture medium.
-
Wash the cells once with 50 µL of cold PBS.
-
Add 25 µL of a staining solution containing Annexin V-FITC and a nuclear stain (e.g., Hoechst 33342) in Annexin V binding buffer to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system with appropriate filters for FITC and Hoechst 33342.
-
Use image analysis software to identify and count the total number of cells (Hoechst-positive) and apoptotic cells (Annexin V-positive).
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Mandatory Visualization
Caption: ACA-28 Signaling Pathway.
Caption: High-Throughput Screening Workflow.
"this compound": An ATM Kinase Inhibitor
Chemical Identifier: CAS 2097499-67-5
Application Notes
This compound is a selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). By inhibiting ATM, this agent can prevent the repair of DNA double-strand breaks, leading to synthetic lethality in cancer cells with deficiencies in other DDR pathways (e.g., BRCA mutations). It also shows inhibitory activity against the related kinase ATR and PI3Kα at higher concentrations.
Data Presentation
| Compound | Target | Target Cell Line | IC50 Value | Reference |
| This compound | ATM | HT29 | 7.6 nM | [3][4] |
| This compound | ATR | HT29 | 18 µM | [3][4] |
| This compound | PI3Kα | BT474 | 0.24 µM | [3][4] |
Experimental Protocols
High-Throughput Imaging Assay for ATM Inhibition
This protocol measures the inhibition of ATM kinase activity by quantifying the phosphorylation of its substrate, H2AX (γH2AX), in response to DNA damage.
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HT29) into 384-well, black-walled, clear-bottom imaging plates at a density of 3,000 cells per well in 40 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the ATM inhibitor.
-
Add 5 µL of the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Induction of DNA Damage:
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide at a final concentration of 10 µM) or by exposing the plate to ionizing radiation (e.g., 5 Gy).
-
Incubate for 1 hour at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of the γH2AX signal within the nucleus of each cell.
-
Calculate the average nuclear γH2AX intensity for each well and normalize to the positive control (DNA damage, no inhibitor).
-
Determine the IC50 value for the inhibition of γH2AX formation.
-
Mandatory Visualization
Caption: ATM Inhibitor Mechanism of Action.
Caption: HCS Workflow for ATM Inhibition.
p28: A Cell-Penetrating Anticancer Peptide
Application Notes
p28 is a 28-amino acid peptide derived from the bacterial protein azurin. It functions as a cell-penetrating peptide with preferential uptake into cancer cells.[5] Its primary anticancer mechanism involves binding to the tumor suppressor protein p53, which inhibits its ubiquitination and subsequent proteasomal degradation.[6][7] This leads to an accumulation of p53, inducing cell cycle arrest at the G2/M phase and apoptosis.[6][8] p28 has shown efficacy in preclinical models and has undergone phase I clinical trials.[8][9]
Data Presentation
Due to its nature as a biological therapeutic, IC50 values for p28 can be highly dependent on the cell line and assay conditions. Preclinical and clinical studies have focused on its ability to induce tumor regression. For example, in a phase I trial, complete regression was observed in a sarcoma and a melanoma patient.[8]
Experimental Protocols
High-Throughput p53 Stabilization Assay (Reporter Assay)
This assay is designed to screen for compounds like p28 that stabilize p53, leading to increased transcriptional activity.
-
Cell Line Preparation:
-
Use a cancer cell line with wild-type p53 (e.g., MCF-7) and stablely or transiently transfect it with a p53-responsive luciferase reporter construct (e.g., containing the p21 promoter).
-
-
Cell Seeding:
-
Seed the reporter cell line into 384-well, white, solid-bottom plates at a density of 5,000 cells per well in 40 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of p28 peptide in culture medium.
-
Add 10 µL of the peptide solutions to the wells. Include a positive control such as Nutlin-3a (an MDM2 inhibitor).
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a parallel cell viability assay).
-
Calculate the fold-change in p53 activity relative to the untreated control.
-
Plot the fold-change against peptide concentration to determine the EC50 for p53 activation.
-
Mandatory Visualization
Caption: p28 Mechanism of Action.
Caption: p53 Reporter Assay Workflow.
Other Compounds Designated "this compound"
A. Oridonin Derivative
An "Antitumor agent 28" derived from oridonin has been reported to have potent anticancer activity, with an IC50 value of 0.09 µM in K562 cells. Oridonin and its derivatives are known to induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of the p53-MDM2 signaling pathway.
B. β-Lactam-azide Derivative ("Compound 28")
A β-lactam-azide derivative, referred to as "compound 28," has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site. It exhibited significant antiproliferative activity against the MGC-803 gastric cancer cell line with an IC50 value of 0.106 µM, inducing G2/M arrest and apoptosis.[10]
Due to the more limited specific HTS protocol information for these compounds in the public domain, researchers are advised to adapt the general cell viability and apoptosis protocols described in the previous sections, using the appropriate cell lines (e.g., K562 for the oridonin derivative, MGC-803 for the β-lactam-azide) and relevant positive controls (e.g., paclitaxel for a tubulin inhibitor). The core principles of high-throughput screening, including automated liquid handling, miniaturization to 384- or 1536-well formats, and robust data analysis, remain applicable.
References
- 1. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-content high-throughput screening assay for the discovery of ATM signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oridonin-and-its-derivatives-for-cancer-treatment-and-overcoming-therapeutic-resistance - Ask this paper | Bohrium [bohrium.com]
- 5. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azurin p28 peptide | p53 | Tocris Bioscience [tocris.com]
- 7. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antitumor Agent-28" in Combination with Chemotherapy
DISCLAIMER: The term "Antitumor agent-28" is ambiguous and may refer to several different investigational compounds. This document provides information on three potential candidates based on publicly available research: "this compound" (an ATM Kinase Inhibitor) , p28 (a peptide derived from azurin) , and G1T28 (Trilaciclib, a CDK4/6 inhibitor) . Researchers should verify the specific agent being used before designing and conducting experiments.
Section 1: this compound (ATM Kinase Inhibitor)
Introduction: "this compound" is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical component of the DNA damage response (DDR) pathway, which is activated by DNA double-strand breaks induced by genotoxic agents like chemotherapy and radiation.[2][3][4] By inhibiting ATM, "this compound" can prevent cancer cells from repairing DNA damage, thereby sensitizing them to the cytotoxic effects of chemotherapy.[4][5][6] This combination strategy aims to enhance the therapeutic efficacy of standard chemotherapeutic regimens.[4]
Mechanism of Action: "this compound" selectively targets ATM kinase, which plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2] In response to DSBs, ATM autophosphorylates and activates a cascade of downstream signaling proteins, including CHK2 and p53, leading to cell cycle arrest and DNA repair.[7][8][9] Inhibition of ATM by "this compound" abrogates this response, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in cancer cells treated with DNA-damaging chemotherapies.[5]
Data Presentation: In Vitro Efficacy of "this compound"
| Parameter | Value | Cell Line | Reference |
| IC50 (ATM) | 7.6 nM | HT29 | [1] |
| IC50 (ATR) | 18 µM | HT29 | [1] |
| IC50 (PI3Kα) | 0.24 µM | BT474 | [1] |
Signaling Pathway Diagram: ATM in DNA Damage Response
Caption: ATM activation and downstream signaling upon DNA damage, and its inhibition by "this compound".
Experimental Protocols:
1. In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of "this compound" in combination with a chemotherapeutic agent (e.g., Doxorubicin) on cancer cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
"this compound" (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" and Doxorubicin in complete growth medium.
-
Treat cells with "this compound" alone, Doxorubicin alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be assessed using the Chou-Talalay method.
-
Experimental Workflow Diagram: In Vitro Synergy Study
Caption: A stepwise workflow for assessing the synergistic effects of "this compound" and chemotherapy in vitro.
Section 2: p28 (Azurin-derived Peptide)
Introduction: p28 is a 28-amino acid peptide derived from the bacterial protein azurin, secreted by Pseudomonas aeruginosa.[10][11] It has demonstrated anticancer activity by preferentially entering cancer cells and modulating key signaling pathways, most notably the p53 tumor suppressor pathway.[10][12] Combining p28 with conventional chemotherapy is a promising strategy to enhance antitumor efficacy.[11]
Mechanism of Action: p28 exerts its anticancer effects through multiple mechanisms. It binds to the DNA-binding domain of both wild-type and mutant p53, preventing its ubiquitination and subsequent degradation by the E3 ligase COP1.[10] This leads to an accumulation of p53, resulting in cell cycle arrest at the G2/M phase and apoptosis.[10] Additionally, p28 can inhibit angiogenesis by interfering with the VEGFR-2 signaling pathway.[13]
Data Presentation: Preclinical Efficacy of p28
| Parameter | Value/Observation | Species/Model | Reference |
| Efficacious Dose | 10 mg/kg/day (i.p.) | Mouse xenograft | [14] |
| NOAEL (Female Mice) | 120 mg/kg (i.v.) | Mouse | [14] |
| MTD (Mice) | >240 mg/kg/dose | Mouse | [14] |
| MTD (Non-human primate) | >120 mg/kg/dose | Cynomolgus sp. | [14] |
Signaling Pathway Diagram: p28 and p53 Regulation
Caption: p28 inhibits COP1-mediated ubiquitination of p53, leading to its stabilization and downstream effects.
Experimental Protocols:
1. In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of p28 in combination with a chemotherapeutic agent (e.g., Paclitaxel) in a mouse xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
p28 peptide
-
Paclitaxel
-
Calipers
-
-
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups: Vehicle control, p28 alone, Paclitaxel alone, and p28 + Paclitaxel.
-
Administer treatments as per the determined schedule (e.g., p28 daily via intraperitoneal injection, Paclitaxel weekly via intravenous injection).
-
Measure tumor volume with calipers twice a week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Experimental Workflow Diagram: In Vivo Xenograft Study
Caption: A typical workflow for evaluating the in vivo efficacy of p28 in combination with chemotherapy.
Section 3: G1T28 (Trilaciclib)
Introduction: G1T28, also known as Trilaciclib, is a first-in-class, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[15][16] It is administered intravenously prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, a strategy known as myelopreservation.[17][18] By transiently arresting these cells in the G1 phase of the cell cycle, Trilaciclib makes them less susceptible to the cytotoxic effects of chemotherapy.[19][20]
Mechanism of Action: Trilaciclib reversibly inhibits CDK4 and CDK6, key regulators of the G1-S phase transition of the cell cycle.[15][21] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression.[22] In the bone marrow, this leads to a temporary halt in the proliferation of hematopoietic stem cells and other immune cells, shielding them from the damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[17][23]
Data Presentation: Clinical Efficacy of Trilaciclib in Combination with Chemotherapy
| Parameter | Trilaciclib + Chemo | Placebo + Chemo | P-value | Indication | Reference |
| Severe Neutropenia | 11.4% | 52.9% | < 0.0001 | ES-SCLC | [18] |
| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | < 0.0001 | ES-SCLC | [18] |
Signaling Pathway Diagram: G1T28 (Trilaciclib) and Cell Cycle Control
Caption: Trilaciclib inhibits the Cyclin D/CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental Protocols:
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To confirm the G1 arrest induced by Trilaciclib in a CDK4/6-dependent cell line.
-
Materials:
-
CDK4/6-dependent cell line (e.g., HS68)
-
Complete growth medium
-
Trilaciclib (stock solution in DMSO)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Trilaciclib (e.g., 300 nM) or vehicle (DMSO) for 24 hours.[24]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
2. In Vivo Myelopreservation Study
-
Objective: To assess the ability of Trilaciclib to protect hematopoietic lineages from chemotherapy-induced myelosuppression.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Trilaciclib
-
Chemotherapeutic agent (e.g., 5-Fluorouracil)
-
EDTA-coated collection tubes
-
Automated hematology analyzer
-
-
Procedure:
-
Acclimate mice and obtain baseline complete blood counts (CBCs).
-
Randomize mice into treatment groups: Vehicle + Saline, Vehicle + Chemo, Trilaciclib + Chemo.
-
Administer Trilaciclib (e.g., 100 mg/kg) or vehicle 30 minutes prior to the administration of the chemotherapeutic agent.[24]
-
Collect peripheral blood samples at various time points post-treatment (e.g., every 2-3 days).
-
Perform CBC analysis to quantify white blood cells, neutrophils, lymphocytes, red blood cells, and platelets.
-
Compare the nadir and recovery of blood cell counts between the treatment groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preclinical pharmacokinetics, metabolism, and toxicity of azurin-p28 (NSC745104) a peptide inhibitor of p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Portico [access.portico.org]
- 23. ascopubs.org [ascopubs.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols for "Antitumor Agent-28" Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-28 (ATA-28) is a novel, potent small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] The PI3K/Akt/mTOR cascade plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis.[1][2][4][5] Despite its high therapeutic potential, ATA-28 exhibits poor aqueous solubility and low bioavailability, which presents significant challenges for conventional oral and parenteral administration. These properties can lead to suboptimal drug exposure at the tumor site and potential off-target toxicities.
To overcome these limitations, advanced drug delivery systems are essential. Nanocarrier-based formulations, such as liposomes and polymeric nanoparticles, offer a promising strategy to enhance the solubility, stability, and tumor-targeted delivery of hydrophobic anticancer drugs like ATA-28.[6][7] These systems can improve pharmacokinetic profiles, increase drug accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, and reduce systemic side effects.[6][8]
This document provides detailed application notes and protocols for the development and characterization of liposomal and poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulations for ATA-28.
Targeted Signaling Pathway: PI3K/Akt/mTOR
ATA-28 is designed to inhibit PI3K, a key upstream kinase in this signaling cascade. By blocking PI3K, ATA-28 prevents the phosphorylation and activation of Akt, which in turn inhibits the downstream effector mTOR.[3][4] This disruption ultimately leads to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells.[1][5]
References
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for p28 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p28 peptide, a 28-amino acid fragment derived from the bacterial protein azurin, has emerged as a promising candidate in cancer therapy. Its preferential entry into cancer cells and subsequent interaction with the p53 tumor suppressor protein trigger cell cycle arrest and apoptosis, making it a focal point of targeted drug development. This document provides detailed protocols for the chemical synthesis and purification of the p28 peptide, as well as methods for its production through recombinant expression. Furthermore, it outlines the key signaling pathways affected by p28 and presents quantitative data to guide researchers in its application.
Introduction
p28 is a cell-penetrating peptide with the sequence LSTAADMQGVVTDGMASGLDKDYLKPDD.[1] It is derived from the cupredoxin azurin of Pseudomonas aeruginosa.[2] The peptide's anticancer activity stems from its ability to stabilize the p53 protein. By binding to the DNA-binding domain of p53, p28 inhibits its ubiquitination and subsequent degradation mediated by the E3 ligase COP1.[1][3] This leads to an accumulation of p53 in cancer cells, resulting in the transcriptional activation of downstream targets like p21, which in turn induces cell cycle arrest at the G2/M phase and ultimately leads to apoptosis.[4]
Data Presentation
Table 1: Quantitative Data for Recombinant p28 Peptide Purification
| Parameter | Value | Reference |
| Concentration of purified p28 (before dialysis) | 0.05 mg/mL | [5] |
| Concentration of renatured p28 (after dialysis) | 0.03 mg/mL | [5] |
Table 2: In Vitro Activity of p28 Peptide
| Cell Line | Assay | Concentration | Effect | Reference |
| Raji (Burkitt's Lymphoma) | MTT Assay | 0.5, 1, and 1.5 µM | Significant dose-dependent anti-proliferative effects | [6] |
| Raji (Burkitt's Lymphoma) | Apoptosis Assay | 0.5, 1, and 2 µM | Apoptosis rate increased up to 25 ± 3% | [5][6] |
| HEK-293 (Normal Human Embryonic Kidney) | MTT Assay | 0.5, 1, and 1.5 µM | Insignificant cytotoxicity | [6] |
| HEK-293 (Normal Human Embryonic Kidney) | Apoptosis Assay | 0.5, 1, and 2 µM | No significant effect on apoptosis rate | [5][6] |
| MCF-7 (Breast Cancer) | Proliferation Assay | 50 µmol/L | ~9.3% inhibition (24h), ~29% (48h), ~50% (72h) | [7] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 50 µmol/L | Significant inhibition | [7] |
| HCT116 (Colon Cancer) | Proliferation Assay | 50 and 100 µM | Inhibition of cancer cell growth | [7] |
| HT29 (Colon Cancer) | Proliferation Assay | 50 and 100 µM | Inhibition of cancer cell growth | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of p28
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[3]
1. Resin Selection and Preparation:
-
Use a Rink Amide resin (100-200 mesh) for a C-terminal amide.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove piperidine.
3. Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU/HOBt or HATU/HOAt) in DMF.
-
Add 8 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and isopropanol (3 times).
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the p28 sequence (LSTAADMQGVVTDGMASGLDKDYLKPDD).
5. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of Synthetic p28 by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude p28 peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
2. HPLC System and Column:
-
Use a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Equilibrate a C18 column with the initial mobile phase conditions.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
-
Start with a shallow gradient to separate impurities from the main product. A typical gradient could be:
-
0-5 min: 5% B
-
5-65 min: 5-65% B (linear gradient)
-
65-70 min: 65-95% B (wash step)
-
70-75 min: 95-5% B (re-equilibration)
-
-
Monitor the elution profile at 214 nm and 280 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
6. Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified p28 peptide as a white powder.
Protocol 3: Recombinant Expression and Purification of p28
This protocol is adapted from a study on the expression and purification of p28 in E. coli.[1][8]
1. Gene Cloning and Expression Vector:
-
Clone the gene encoding the p28 peptide into an expression vector such as pET-28a, which includes an N-terminal His-tag for purification.
-
Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).
2. Expression:
-
Grow the transformed E. coli in LB broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a) at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture for 4-6 hours at 37°C.
3. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris.
4. Ni-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged p28 peptide with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
5. Characterization and Further Purification:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-His-tag antibody.
-
If necessary, perform a second purification step using RP-HPLC as described in Protocol 2 to achieve higher purity.
-
Dialyze the purified peptide against a suitable buffer (e.g., PBS) to remove imidazole and for buffer exchange.
Visualizations
p28 Signaling Pathway
Caption: p28 peptide's mechanism of action in a cancer cell.
Experimental Workflow for p28 Synthesis and Purification
Caption: Workflow for the synthesis and purification of p28 peptide.
References
Application Note and Protocol: Analysis of ATM Phosphorylation using Antitumor agent-28 by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antitumor agent-28 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[1]. ATM is a critical serine/threonine protein kinase that functions as a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs)[2][3]. Upon induction of DSBs by genotoxic agents, ATM is activated through autophosphorylation at serine 1981 (p-ATM Ser1981), which leads to the dissociation of ATM dimers into active monomers[4][5]. These active monomers then phosphorylate a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity[3].
Given its central role in the DDR, inhibition of ATM is a promising strategy in cancer therapy, particularly to sensitize tumor cells to DNA-damaging agents like radiotherapy or certain chemotherapeutics[3][6]. This compound has been identified as a selective inhibitor of ATM with a reported IC50 of 7.6 nM in HT29 cells[1]. Western blotting is a widely used and effective immunoassay to quantify the inhibition of ATM activity by measuring the levels of p-ATM (Ser1981) relative to total ATM protein. This application note provides a detailed protocol for utilizing this compound to assess its impact on ATM phosphorylation in a cellular context using Western blot analysis.
Data Presentation: Quantitative Analysis of ATM Phosphorylation Inhibition
The following table presents representative quantitative data from a Western blot experiment. HT29 cells were pre-treated with increasing concentrations of this compound for 1 hour, followed by treatment with Etoposide (a topoisomerase II inhibitor that induces DSBs) to stimulate ATM phosphorylation. The data demonstrates a dose-dependent inhibition of ATM Ser1981 phosphorylation by this compound.
| This compound Conc. (nM) | Etoposide (20 µM) | p-ATM (Ser1981) Signal Intensity (Arbitrary Units) | Total ATM Signal Intensity (Arbitrary Units) | p-ATM / Total ATM Ratio (Normalized to Control) | % Inhibition |
| 0 (Vehicle) | - | 105 | 45,000 | 0.05 | - |
| 0 (Vehicle) | + | 4,500 | 45,500 | 1.00 | 0 |
| 1 | + | 3,825 | 45,200 | 0.86 | 14 |
| 5 | + | 2,450 | 44,800 | 0.55 | 45 |
| 10 | + | 1,100 | 45,100 | 0.25 | 75 |
| 50 | + | 220 | 44,900 | 0.05 | 95 |
| 100 | + | 115 | 45,300 | 0.03 | 97 |
Signal intensities were quantified using densitometry software. The p-ATM/Total ATM ratio was normalized to the positive control (Etoposide alone) to account for loading variations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATM signaling pathway and the experimental workflow for the Western blot analysis.
Caption: ATM signaling pathway in response to DNA double-strand breaks and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of ATM phosphorylation.
Detailed Experimental Protocol
This protocol is optimized for cultured cancer cell lines (e.g., HeLa, HT29, A549) to assess the inhibitory effect of this compound on ATM phosphorylation.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line, complete culture medium, flasks/plates, incubator.
-
Reagents for Treatment:
-
This compound (prepare stock solution in DMSO).
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or use ionizing radiation).
-
Vehicle control (DMSO).
-
-
Lysis and Protein Quantification:
-
RIPA Lysis and Extraction Buffer.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail (critical for phosphoprotein analysis)[7].
-
BCA Protein Assay Kit.
-
-
Western Blotting:
-
4-12% Bis-Tris polyacrylamide gels.
-
SDS-PAGE running buffer (e.g., MOPS or MES).
-
Protein standards (molecular weight marker).
-
PVDF membrane (recommended for low abundance targets)[8].
-
Transfer buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk as it contains phosphoproteins that can increase background[8].
-
Primary Antibodies:
-
Rabbit anti-phospho-ATM (Ser1981) antibody (e.g., Cell Signaling Technology #13050).
-
Mouse anti-Total ATM antibody (e.g., Cell Signaling Technology #2873).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
B. Procedure
-
Cell Culture and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a vehicle-only (DMSO) control. c. To induce ATM phosphorylation, add a DNA damaging agent (e.g., 20 µM Etoposide) to the media and incubate for an additional 1-2 hours. Include an untreated control group (no Etoposide, no inhibitor).
-
Lysate Preparation: a. Aspirate the culture medium and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails to each well/dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total cell lysate) to a new tube, avoiding the pellet.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
-
SDS-PAGE: a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a molecular weight marker. c. Run the gel at 120-150V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S for 1-2 minutes, followed by destaining with TBST.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature on a shaker. b. Incubate the membrane with primary antibody (anti-p-ATM or anti-Total ATM) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Typical dilution: 1:1000). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (Typical dilution: 1:2000 - 1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. c. For analysis, strip the membrane after detecting p-ATM and re-probe with the Total ATM antibody, or run parallel gels. d. Quantify the band intensities using densitometry software. Calculate the ratio of p-ATM to Total ATM for each sample to normalize for protein loading.
Troubleshooting
-
No/Weak Signal: Increase protein load, check antibody dilutions, or use a more sensitive ECL substrate. Ensure phosphatase inhibitors were added during lysis.
-
High Background: Increase wash times, reduce antibody concentrations, or ensure blocking is sufficient. Use BSA instead of milk for blocking phosphoproteins[8].
-
Non-specific Bands: Optimize antibody dilution, check for lysate degradation (always use fresh protease inhibitors), or try a different primary antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. cellsignal.com [cellsignal.com]
- 6. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antitumor Agent-28 in Human Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of "Antitumor agent-28" and related compounds in xenograft models of human cancer. The information is compiled from various studies to guide researchers in designing and interpreting experiments involving this class of therapeutic agents. The term "this compound" is associated with multiple distinct molecules in scientific literature; this document addresses the available data for the most prominent examples: a peptide agent (p28) and a selective ATM kinase inhibitor.
I. Quantitative Data Summary
The antitumor efficacy of different agents referred to as "this compound" or with similar nomenclature has been evaluated in various human cancer xenograft models. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Efficacy of Peptide p28 in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Outcome |
| Breast Cancer | MCF-7 | Athymic Mice | 10 mg/kg p28, i.p. daily for 30 days | ~50% reduction in tumor size[1] |
| Breast Cancer | MDA-MB-231 | Athymic Mice | 10 or 20 mg/kg p28, i.p. 3x/week for 30 days | ~60% reduction in tumor weight[2] |
| Melanoma | Mel-23 | Not Specified | 10 mg/kg p28 | Dose-related proliferation inhibition comparable to dacarbazine (DTIC) at an IC20 dose[1] |
| Glioblastoma | LN-229 | Athymic Mice | 10 mg/kg p28, i.p. | 46.5% reduction in tumor growth by day 20[3] |
Table 2: Efficacy of Selective ATM Kinase Inhibitors in Human Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Treatment Protocol | Outcome |
| Head and Neck | FaDu | Immunodeficient Mice | M3541 (ATM inhibitor) with IR and cisplatin | Enhanced antitumor effect[4] |
| Pancreatic Cancer | MiaPaCa2 | Mouse | M4344 (ATR inhibitor) + M4076 (ATM inhibitor) | Complete tumor growth inhibition[5] |
| Colorectal Cancer | PDX Models | Not Specified | AZ31 (ATM inhibitor) + Irinotecan | Combination treatment effect in 4 out of 8 explants[6] |
| Lung Cancer | Xenograft Model | Not Specified | AZD0156 (ATM inhibitor) + Radiosensitizer | Strong radiosensitization[7] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data summary are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Evaluation of Peptide p28 in a Breast Cancer Xenograft Model
1. Cell Culture:
- MCF-7 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Female athymic nude mice (4-6 weeks old) are used.
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
- MCF-7 cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.
- Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
4. Treatment:
- Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- The treatment group receives daily intraperitoneal (i.p.) injections of p28 at a dose of 10 mg/kg for 30 days.[1]
- The control group receives i.p. injections of the vehicle (e.g., PBS).
5. Endpoint Analysis:
- Tumor volume is measured periodically (e.g., twice weekly) using calipers.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor tissue can be processed for further analysis (e.g., histology, western blotting).
Protocol 2: Evaluation of an ATM Kinase Inhibitor in Combination with Radiotherapy in a Head and Neck Cancer Xenograft Model
1. Cell Culture:
- FaDu human head and neck cancer cells are cultured in an appropriate medium.
2. Animal Model:
- Immunodeficient mice are used for tumor implantation.
3. Tumor Implantation:
- FaDu cells are implanted subcutaneously into the mice.
4. Treatment:
- Once tumors are established, mice are randomized into different treatment groups: vehicle control, ATM inhibitor alone, ionizing radiation (IR) alone, and ATM inhibitor in combination with IR.
- The ATM inhibitor (e.g., M3541) is administered orally.[4]
- A clinically relevant radiotherapy regimen is applied to the tumor site.[4]
5. Endpoint Analysis:
- Tumor growth is monitored throughout the experiment.
- Efficacy is determined by tumor growth delay or regression.
- Pharmacodynamic analysis can be performed on tumor tissues to assess the inhibition of ATM activity and its downstream targets.[4]
III. Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of peptide p28 and a general workflow for xenograft studies.
Caption: Mechanism of action of p28 peptide in cancer cells.
Caption: General experimental workflow for human cancer xenograft studies.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy [frontiersin.org]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-28 (p28) in Microtubule Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-28, also known as p28, is a 28-amino acid peptide derived from the bacterial protein azurin, secreted by Pseudomonas aeruginosa.[1][2] This cell-penetrating peptide has demonstrated preferential entry into various cancer cell types and exhibits antitumor activity by inducing cell cycle arrest and apoptosis.[1][2][3] Mechanistically, p28 has been shown to stabilize the tumor suppressor protein p53 by inhibiting its degradation, leading to cell cycle arrest at the G2/M phase.[1][3][4] The G2/M transition and mitosis are critically dependent on the dynamic instability of microtubules, making microtubule integrity a key factor in the efficacy of agents that halt the cell cycle at this stage.
These application notes provide a comprehensive guide for utilizing this compound (p28) in research settings, with a specific focus on its application in the immunofluorescence staining of microtubules to visualize its effects on the cytoskeleton.
Mechanism of Action
This compound (p28) exerts its anticancer effects through a multi-targeted approach. A primary mechanism involves the post-translational stabilization of the p53 tumor suppressor protein. By binding to p53, p28 prevents its ubiquitination and subsequent proteasomal degradation.[1] The accumulation of p53 triggers cell cycle arrest, primarily at the G2/M phase, and can lead to apoptosis.[3][4] This interruption of the cell cycle is intrinsically linked to the function of the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound (p28) on cancer cell lines, providing a baseline for designing immunofluorescence experiments.
Table 1: Cytotoxicity of this compound (p28) in Human Breast Cancer Cell Lines
| Cell Line | p28 Concentration (µM) | Incubation Time (h) | Growth Inhibition (%) |
| MCF-7 | 50 | 24 | ~9.3 |
| 48 | ~29 | ||
| 72 | ~50 | ||
| ZR-75-1 | 50 | 72 | 16 |
| 100 | 72 | 44 |
Data derived from literature reports on the anti-proliferative effects of p28.[1]
Table 2: IC50 Values of a p28-Apoptin Chimeric Protein in Breast Cancer Cells
| Cell Line | IC50 (µg/mL) |
| MCF-7 | 38.55 |
| MDA-MB-231 | 43.11 |
Note: This data is for a chimeric protein containing p28 and may be used as a reference for estimating effective concentrations.[5]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in p28-Treated Cancer Cells
This protocol details the procedure for treating cancer cells with this compound (p28) and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Glass coverslips or imaging-grade multi-well plates
-
Complete cell culture medium
-
This compound (p28) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst 33342
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a petri dish or into an imaging-grade multi-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment with p28: Prepare dilutions of this compound (p28) in complete cell culture medium. Aspirate the old medium from the cells and add the p28-containing medium. Include a vehicle-only control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, add 0.1% Triton X-100 in PBS and incubate for 15-20 minutes at room temperature to permeabilize the cell membranes.[6] If using methanol fixation, this step can be skipped.
-
Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for 45-60 minutes at room temperature to reduce non-specific antibody binding.[6][7]
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells four times with PBS to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: If desired, add a nuclear counterstain like DAPI (1 µg/mL in PBS) and incubate for 10 minutes.[6]
-
Final Washes: Wash the cells four times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium. If using an imaging plate, add PBS to the wells to prevent drying.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Expected Outcomes and Interpretation
Treatment of cancer cells with this compound (p28) is expected to induce a G2/M phase arrest. This will be observable through an increase in the population of cells in mitosis. Immunofluorescence staining of microtubules will allow for the visualization of changes in the microtubule cytoskeleton associated with this cell cycle arrest.
-
Interphase Cells: In untreated interphase cells, a fine, filamentous network of microtubules extending throughout the cytoplasm should be visible. In p28-treated interphase cells, the microtubule network is expected to remain largely intact, as p28's primary reported mechanism is not direct microtubule disruption in the same manner as taxanes or vinca alkaloids.[8][9]
-
Mitotic Cells: A significant increase in the percentage of cells with condensed chromatin and mitotic spindles will be apparent in the p28-treated population. The morphology of the mitotic spindles in these arrested cells should be carefully examined. While p28 is not a classical microtubule-targeting agent, its induction of mitotic arrest may lead to aberrant spindle formation or an accumulation of cells with normal-appearing but arrested metaphase spindles.
By quantifying the mitotic index and analyzing the morphology of the microtubule cytoskeleton, researchers can gain valuable insights into the downstream effects of p28-induced p53 stabilization and cell cycle arrest. This information is crucial for understanding the complete mechanism of action of this promising antitumor agent.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Enhanced Cytotoxic Effects of the p28-Apoptin Chimeric Protein As A Novel Anti-Cancer Agent on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of "Antitumor Agent-28" in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Part 1: p28 Peptide (Azurin-derived)
Background and Mechanism of Action
p28 is a cell-penetrating peptide that has shown preferential entry into a variety of cancer cells.[1][2] Its primary anticancer mechanisms, elucidated in 2D culture systems, include:
-
p53 Stabilization: p28 binds to the tumor suppressor protein p53, inhibiting its ubiquitination and subsequent proteasomal degradation mediated by COP1. This leads to an accumulation of p53, triggering cell cycle arrest at the G2/M phase and apoptosis.[1][2][3]
-
Anti-angiogenic Effects: p28 can inhibit angiogenesis by decreasing the phosphorylation of key signaling molecules such as VEGFR-2, FAK, Akt, and PI3K.[1]
In a 3D tumor spheroid model, which mimics the hypoxic core and cell-cell interactions of a microtumor, it is hypothesized that p28 will not only reduce spheroid growth but also induce apoptosis, particularly in the p53-competent cells within the spheroid.
Quantitative Data Presentation (Hypothetical)
The following tables are templates for organizing data from experiments evaluating the p28 peptide in 3D tumor spheroid models.
Table 1: Effect of p28 Peptide on Spheroid Growth and Viability
| Cell Line | p28 Concentration (µM) | Spheroid Diameter Day 7 (µm, Mean ± SD) | % Reduction in Spheroid Volume | IC50 (µM) from Viability Assay |
| MCF-7 | 0 (Control) | 550 ± 25 | 0% | \multirow{4}{}{[Value]} |
| (p53 wild-type) | 10 | 410 ± 20 | [Value]% | |
| 50 | 280 ± 15 | [Value]% | ||
| 100 | 150 ± 10 | [Value]% | ||
| HT-29 | 0 (Control) | 600 ± 30 | 0% | \multirow{4}{}{[Value]} |
| (p53 mutant) | 10 | 580 ± 28 | [Value]% | |
| 50 | 510 ± 22 | [Value]% | ||
| 100 | 450 ± 18 | [Value]% |
Table 2: Analysis of Apoptosis and Protein Expression in MCF-7 Spheroids after p28 Treatment
| Treatment (72h) | Caspase-3/7 Activity (Fold Change vs. Control) | % TUNEL Positive Cells (Mean ± SD) | p53 Protein Level (Fold Change vs. Control) | p-Akt (Ser473) Level (Fold Change vs. Control) |
| Control (0 µM p28) | 1.0 | 5 ± 1.5% | 1.0 | 1.0 |
| 50 µM p28 | [Value] | [Value]% | [Value] | [Value] |
Experimental Protocols
Protocol 1: Tumor Spheroid Formation and Treatment with p28
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
p28 peptide stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture and expand cancer cells to ~80% confluency in standard tissue culture flasks.
-
Harvest cells using trypsin and resuspend in complete medium to create a single-cell suspension.
-
Perform a cell count and determine viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (results in 2,500 cells/well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.
-
On day 4, prepare serial dilutions of the p28 peptide in complete medium at 2X the final desired concentrations.
-
Carefully remove 100 µL of conditioned medium from each well and replace it with 100 µL of the appropriate p28 peptide dilution or vehicle control.
-
Continue incubation, and perform medium changes with fresh p28 every 2-3 days.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Spheroid Viability and Size Measurement
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Inverted microscope with a calibrated eyepiece or imaging software
Procedure for Size Measurement:
-
At specified time points (e.g., Day 0, 4, 7, 10), capture brightfield images of the spheroids in each well.
-
Using imaging software (e.g., ImageJ), measure the major and minor diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.
Procedure for Viability Assay:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
Visualization of Pathways and Workflows
Caption: p28 peptide stabilizes p53 by inhibiting COP1-mediated ubiquitination.
Caption: Workflow for evaluating p28 peptide in 3D tumor spheroids.
Part 2: Antitumor Agent-28 (ATM Inhibitor)
Background and Mechanism of Action
This "this compound" is a selective inhibitor of the ATM kinase.[4] ATM is a critical sensor of DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates numerous downstream targets to initiate DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.[5][6] Many cancer therapies, such as ionizing radiation and certain chemotherapeutics (e.g., doxorubicin), work by inducing DSBs. By inhibiting ATM, this agent can prevent cancer cells from repairing this damage, leading to a synergistic cytotoxic effect. This is a classic chemosensitization or radiosensitization strategy.
Known Potency (from 2D assays):
-
ATM IC50: 7.6 nM (in HT29 cells)[4]
-
ATR IC50: 18 µM (in HT29 cells)[4]
-
PI3Kα IC50: 0.24 µM (in BT474 cells)[4]
In a 3D spheroid model, which often exhibits resistance to chemotherapy due to drug penetration gradients and altered cell cycle states, an ATM inhibitor is hypothesized to enhance the efficacy of DNA-damaging agents, leading to a greater reduction in spheroid viability and growth.
Quantitative Data Presentation (Hypothetical)
Table 3: Synergistic Effects of ATM Inhibitor with Doxorubicin on A549 Spheroids
| ATM Inhibitor (nM) | Doxorubicin (µM) | Spheroid Viability (% of Untreated Control) | Combination Index (CI)* |
| 0 | 0 | 100% | - |
| 10 | 0 | [Value]% | - |
| 0 | 5 | [Value]% | - |
| 10 | 5 | [Value]% | [Value] |
| 20 | 0 | [Value]% | - |
| 0 | 10 | [Value]% | - |
| 20 | 10 | [Value]% | [Value] |
*Combination Index (CI) calculated using Chou-Talalay method. CI < 1 indicates synergy.
Table 4: DNA Damage Marker Analysis in A549 Spheroids
| Treatment (24h) | γH2AX Foci per Nucleus (Mean ± SD) | p-KAP1 (Ser824) Level (Fold Change vs. Control) |
| Control | 5 ± 2 | 1.0 |
| Doxorubicin (5 µM) | 50 ± 8 | [Value] |
| ATM Inhibitor (10 nM) | 6 ± 2 | [Value] |
| Doxorubicin + ATM Inhibitor | 95 ± 15 | [Value] |
Experimental Protocols
Protocol 3: Chemosensitization Study in 3D Tumor Spheroids
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
96-well ULA plates
-
ATM Inhibitor "this compound"
-
DNA-damaging agent (e.g., Doxorubicin, Etoposide, or access to an irradiator)
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure:
-
Generate spheroids from A549 cells as described in Protocol 1 (steps 1-7). A seeding density of 1,500 cells/well is recommended for A549.
-
On day 4, prepare dilutions of the ATM inhibitor and the chemotherapeutic agent (e.g., Doxorubicin) in complete medium. A checkerboard titration is recommended, with serial dilutions of each drug prepared alone and in combination.
-
Treat the spheroids with the drug combinations or single agents. Include untreated and vehicle-only controls.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Assess spheroid viability using the CellTiter-Glo® 3D assay as described in Protocol 2.
-
Analyze the data to determine the effect of the ATM inhibitor on the IC50 of the chemotherapeutic agent. Use software like CompuSyn to calculate Combination Indices (CI) to formally assess synergy, additivity, or antagonism.
Protocol 4: Immunofluorescence Staining of Spheroid Cryosections
Materials:
-
Treated spheroids
-
PBS, 4% Paraformaldehyde (PFA), Sucrose solutions (15% and 30%)
-
OCT embedding medium
-
Cryostat
-
Primary antibodies (e.g., anti-γH2AX, anti-p-KAP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI nuclear stain
-
Confocal microscope
Procedure:
-
Collect spheroids from wells and wash with PBS.
-
Fix with 4% PFA for 2 hours at room temperature.
-
Infiltrate with 15% sucrose in PBS for 4 hours, then 30% sucrose overnight at 4°C.
-
Embed the spheroids in OCT medium and freeze rapidly.
-
Cut 10 µm thick sections using a cryostat and mount on slides.
-
Perform standard immunofluorescence staining: permeabilize with Triton X-100, block with BSA or serum, incubate with primary antibodies overnight at 4°C, wash, and incubate with secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a confocal microscope to quantify the levels of DNA damage markers within different regions of the spheroid.
Visualization of Pathways and Workflows
Caption: ATM inhibitor blocks the DNA damage response pathway.
References
- 1. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. [2411.07124] Azurin-Based Peptide p28 Arrests the p53-HDM2 Interactions: A Novel Anti-Cancer Pathway [arxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Investigating "Antitumor agent-28" using CRISPR-Cas9 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antitumor agent-28
This compound is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical initiator and coordinator of the cellular response to DNA double-strand breaks (DSBs), a form of DNA damage induced by various genotoxic stresses, including certain chemotherapies and ionizing radiation.[3][4][5][6] By inhibiting ATM, this compound prevents the downstream signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis.[3][7] This disruption of the DNA damage response can sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapies.[6][7]
Application Note: Elucidating the Mechanism of Action of this compound with CRISPR-Cas9
The CRISPR-Cas9 system offers a powerful and precise tool for dissecting the molecular pathways through which this compound exerts its effects. By generating knockout (KO) cell lines for specific genes within the ATM signaling pathway, researchers can investigate the dependency of the agent's antitumor activity on these individual pathway components.
This approach can address key questions such as:
-
Which downstream effectors of ATM are most critical for the cytotoxic effects of this compound?
-
Does the p53 status of a cancer cell influence its sensitivity to this compound?
-
Can knocking out specific DNA repair proteins, such as BRCA1, synergize with this compound treatment?
A proposed study would involve knocking out key genes in the ATM pathway, such as TP53, CHEK2, and BRCA1, in a relevant cancer cell line (e.g., HT29 colorectal adenocarcinoma, where the IC50 of this compound on ATM has been determined[2]). The sensitivity of these knockout cell lines to this compound would then be compared to the wild-type parental cell line.
Quantitative Data
The following table presents hypothetical data from a study investigating the effect of this compound on various CRISPR-Cas9 knockout cancer cell lines. The IC50 values represent the concentration of the agent required to inhibit cell growth by 50%.
| Cell Line | Genotype | This compound IC50 (nM) | Fold Change vs. Wild-Type |
| HT29 | Wild-Type | 15.2 | 1.0 |
| HT29 | ATM KO | > 10,000 | > 650 |
| HT29 | TP53 KO | 35.8 | 2.4 |
| HT29 | CHEK2 KO | 28.1 | 1.8 |
| HT29 | BRCA1 KO | 8.5 | 0.6 |
Note: These are hypothetical data based on the known mechanism of ATM inhibitors and are intended for illustrative purposes.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HT29 (human colorectal adenocarcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
CRISPR-Cas9 Mediated Gene Knockout
This protocol outlines the generation of monoclonal knockout cell lines using a ribonucleoprotein (RNP) delivery approach.
a. Guide RNA (gRNA) Design and Synthesis:
-
Design two to three unique gRNAs targeting an early exon of the gene of interest (ATM, TP53, CHEK2, BRCA1) using a reputable online design tool.
-
Synthetically order the required crRNAs and a universal tracrRNA.
b. RNP Formulation and Transfection:
-
Resuspend crRNA and tracrRNA to a stock concentration of 100 µM in nuclease-free buffer.
-
To form the gRNA complex, mix equal molar amounts of crRNA and tracrRNA, and incubate at 95°C for 5 minutes, then allow to cool to room temperature.
-
To form the RNP complex, mix the gRNA complex with Cas9 nuclease protein at a 1.2:1 molar ratio and incubate at room temperature for 15 minutes.
-
Seed HT29 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Dilute the RNP complex in a serum-free medium.
-
In a separate tube, dilute a lipofection-based transfection reagent in a serum-free medium.
-
Combine the diluted RNP and transfection reagent, incubate for 20 minutes at room temperature, and then add the mixture dropwise to the cells.
-
Incubate the cells for 48-72 hours.
c. Single-Cell Cloning:
-
After 72 hours, harvest the transfected cells.
-
Perform a limiting dilution to seed single cells into 96-well plates.
-
Allow single colonies to grow for 2-3 weeks, monitoring for colony formation.
-
Expand the resulting monoclonal populations for further analysis.
Validation of Gene Knockout
a. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR amplification of the genomic region targeted by the gRNA.
b. Sanger Sequencing:
-
Sequence the PCR products to identify the specific insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.
c. Western Blot Analysis:
-
Prepare whole-cell lysates from the knockout clones and the wild-type control.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest (ATM, p53, CHK2, or BRCA1).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection to confirm the absence of the target protein.
Cell Viability Assay (MTT Assay)
-
Seed the validated knockout and wild-type cell lines into 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Visualizations
Caption: ATM Signaling Pathway and Points of Intervention.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM Signaling | GeneTex [genetex.com]
- 5. oncotarget.com [oncotarget.com]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-28 (p28) in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a primary obstacle in the successful treatment of cancer. Tumor cells can develop resistance to a wide array of chemotherapeutic agents through various mechanisms, often involving the inactivation of tumor suppressor pathways. One of the most critical tumor suppressors is p53, which is mutated or functionally inactivated in over half of all human cancers. The restoration of p53 function is a promising strategy to overcome drug resistance and enhance the efficacy of anticancer therapies.
Antitumor agent-28 (hereafter referred to as p28) is a 28-amino acid peptide derived from the bacterial protein azurin, secreted by Pseudomonas aeruginosa.[1] p28 has emerged as a promising therapeutic agent due to its ability to preferentially enter cancer cells and stabilize the p53 protein, thereby inducing cell cycle arrest and apoptosis.[2] This unique mechanism of action makes p28 a valuable tool for studying and potentially overcoming p53-mediated drug resistance.
Mechanism of Action
The primary anticancer mechanism of p28 revolves around its interaction with the p53 tumor suppressor protein. In many cancer cells, p53 is targeted for degradation by E3 ubiquitin ligases, such as COP1 (Constitutive Photomorphogenic 1).[2] p28 functions by directly binding to the DNA-binding domain of both wild-type and mutated p53.[3][4] This interaction physically hinders the binding of COP1 to p53, thereby inhibiting COP1-mediated ubiquitination and subsequent proteasomal degradation of p53.[4][5] This leads to a post-translational increase in intracellular p53 levels.[5]
The elevated levels of functional p53 trigger downstream signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[4] This is mediated by the transcriptional activation of p53 target genes, such as the cyclin-dependent kinase inhibitor p21.[1]
A secondary mechanism of action for p28 involves the inhibition of angiogenesis. The peptide can decrease the phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Akt, which are crucial for endothelial cell motility and migration, essential processes for the formation of new blood vessels that supply tumors.[1]
By stabilizing p53 and inhibiting pro-survival pathways, p28 can re-sensitize drug-resistant cancer cells to conventional chemotherapies, making it an important agent for combination studies.
Data Presentation
Table 1: In Vitro Efficacy of p28 and a p28-Containing Chimeric Protein
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Duration | Assay |
| p28 | MCF-7 | Breast Adenocarcinoma | Wild-type | 23 | 48h | MTT |
| p28-NRC (Chimeric Protein) | MCF-7 | Breast Adenocarcinoma | Wild-type | 1.88 | 48h | MTT |
| p28-NRC (Chimeric Protein) | MDA-MB-231 | Breast Adenocarcinoma | Mutant | 1.89 | 48h | MTT |
Data sourced from a study on a bi-functional targeted p28-NRC chimeric protein.
Table 2: Mechanistic Effects of p28
| Target/Process | Effect | Cell Type | Notes |
| COP1-mediated p53 ubiquitination | >80% inhibition | Human breast cancer cells | p28 directly binds to p53, preventing COP1 interaction.[3][5] |
| p53 protein levels | Post-translational increase | p53 wild-type and p53 mutant cancer cells | A direct consequence of inhibiting proteasomal degradation.[5] |
| Cell Cycle | Arrest at G2/M phase | p53-positive cancer cells | Mediated by the upregulation of downstream p53 targets like p21.[4] |
| Angiogenesis | Inhibition | Endothelial cells | Achieved through decreased phosphorylation of FAK and Akt.[1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound (p28).
References
- 1. A peptide fragment of azurin induces a p53-mediated cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azurin p28 peptide | p53 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bi-Functional Targeted P28-NRC Chimeric Protein with Enhanced Cytotoxic Effects on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antitumor Agent-28 in Personalized Cancer Therapy
For Research Use Only.
Introduction
Antitumor agent-28 (Catalog No. HY-141478) is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] In cancer cells, the DDR pathway is often dysregulated, and its inhibition can lead to synthetic lethality, particularly in combination with DNA-damaging agents. This document provides detailed application notes and protocols for the use of this compound in preclinical research for personalized cancer therapy.
Disclaimer: Publicly available information on the specific quantitative data and detailed experimental protocols for "this compound" (HY-141478) is limited. Therefore, to provide a comprehensive and practical guide, the following application notes and protocols are based on a well-characterized, potent, and selective ATM inhibitor, AZD0156 . Researchers should use this information as a starting point and adapt and validate the protocols for their specific experimental setup with this compound.
Mechanism of Action
This compound selectively inhibits the kinase activity of ATM.[1][2][3] ATM is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a cascade of downstream substrates, including CHK2, p53, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents the activation of these critical DDR pathways. This disruption of DNA damage repair can be particularly effective in cancer cells with existing DDR defects or in combination with therapies that induce DNA damage, such as radiation or certain chemotherapies.[2][4]
Signaling Pathway of ATM Inhibition
The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for ATM inhibitors like this compound.
Caption: ATM Signaling Pathway and Inhibition.
Data Presentation: In Vitro Efficacy of a Representative ATM Inhibitor (AZD0156)
The following tables summarize the in vitro efficacy of the representative ATM inhibitor, AZD0156, across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of AZD0156 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | 0.00057 | [1] |
| HCT8 | Colorectal Cancer | ~5 | [3] |
| RKO | Colorectal Cancer | ~5 | [3] |
| LOVO | Colorectal Cancer | ~5 | [3] |
| HT29 | Colorectal Cancer | ~5 | [3] |
| MCF-7 | Breast Cancer | Not specified, used at 10 nM | [5] |
| WI-38 | Normal Lung Fibroblast | Not specified, used at 10 nM | [5] |
| Jurkat | T-cell Lymphoma | 0.55 | [6] |
| HuT-78 | T-cell Lymphoma | 2.3 | [6] |
| My-La | T-cell Lymphoma | 1.2 | [6] |
| Se-Ax | T-cell Lymphoma | 1.8 | [6] |
Note: The high IC50 values (~5 µM) in some colorectal cancer cell lines as a single agent suggest that ATM inhibitors are often more effective in combination therapies.[3]
Table 2: Synergistic Effects of AZD0156 in Combination Therapies
| Cell Line | Combination Agent | Effect | Reference |
| Colorectal Cancer Panel (12 lines) | SN38 (active metabolite of Irinotecan) | Decreased proliferation compared to single agents. | [3] |
| FaDu (Head and Neck Cancer) | Olaparib (PARP inhibitor) | Potentiated effects of olaparib, leading to increased DNA damage, cell cycle arrest, and apoptosis. | [7] |
| Lung, Gastric, Breast Cancer Panel | Olaparib | Potentiated effects of olaparib. | [7] |
| Melanoma Cell Lines | Radiation (2 or 4 Gy) | Clear reduction in survival fraction compared to radiation alone. | [8] |
| MCF-7 (Breast Cancer) | Radiation (2-10 Gy) | Increased radiosensitivity and affected clonogenic survival. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines, based on methodologies used for AZD0156.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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This compound (dissolved in DMSO)
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96-well opaque-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Luminometer
Protocol:
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Seed cells in a 96-well opaque-walled plate at a density of 1,500-3,000 cells per well in 100 µL of complete medium.[3]
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Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
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Prepare serial dilutions of this compound in complete medium.
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Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Incubate for 72 hours.
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Equilibrate the plate and its contents to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Record luminescence using a luminometer.
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Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[3]
Western Blot Analysis for ATM Pathway Inhibition
This protocol is for assessing the phosphorylation status of ATM substrates to confirm target engagement by this compound.
Materials:
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Cancer cell lines
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Complete cell culture medium
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This compound
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DNA damaging agent (e.g., etoposide or ionizing radiation)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-γH2AX (Ser139), anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Protocol:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
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Induce DNA damage (e.g., treat with etoposide or expose to 5 Gy of ionizing radiation).
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Incubate for an appropriate time (e.g., 1-4 hours) to allow for ATM pathway activation.[7]
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Wash cells with ice-cold PBS and lyse with lysis buffer.
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Determine protein concentration using a BCA assay.
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Denature protein lysates by boiling in Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.[3]
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and add chemiluminescent substrate.
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Visualize protein bands using an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment.
Materials:
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Cancer cell lines
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Complete cell culture medium
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This compound
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6-well plates
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Methylene blue staining solution
Protocol:
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Seed a low number of cells (e.g., 3,000 cells per well) in 6-well plates.[3]
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Incubate overnight to allow for cell attachment.
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Treat cells with this compound at various concentrations, alone or in combination with a DNA damaging agent (e.g., radiation).
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Incubate for 24-72 hours.
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Replace the treatment medium with fresh, drug-free medium.
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Incubate for 10-14 days, allowing colonies to form.
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Wash the colonies with PBS, fix with methanol, and stain with methylene blue for 30 minutes.
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Wash with water and allow the plates to dry.
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Count the colonies containing more than 50 cells.
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Calculate the plating efficiency and surviving fraction.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
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Cancer cell lines
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Complete cell culture medium
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This compound
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Ethanol (70%, ice-cold)
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Propidium iodide (PI) or Hoechst 33258 staining solution with RNase A
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Flow cytometer
Protocol:
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Seed cells and treat with this compound, alone or in combination, for 24-48 hours.
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Harvest cells by trypsinization and wash with PBS.
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Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
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Incubate at 4°C for at least 24 hours.
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Wash the cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI or Hoechst staining solution and incubate in the dark for 30-60 minutes.
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Analyze the samples using a flow cytometer.
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Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound in a personalized cancer therapy context.
Caption: Workflow for this compound Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of the ATM inhibitor AZD0156 on the radiosensitivity of human breast cancer and lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the DNA Damage Response to Increase Anthracycline-Based Chemotherapy Cytotoxicity in T-Cell Lymphoma [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antitumor agent-28" solubility issues and solutions
To provide you with the most accurate and relevant technical support, it is crucial to first identify the specific "Antitumor agent-28" you are working with. Our initial research has identified at least three distinct compounds referred to by this name, each with different chemical properties and handling requirements.
Please select the compound you are using from the options below to access the tailored troubleshooting guides and FAQs.
Please Identify Your Compound
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This compound (ATM Kinase Inhibitor)
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CAS Number: 2097499-67-5
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Chemical Formula: C25H32N6O4S
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Mechanism of Action: Selectively inhibits ataxia telangiectasia mutated (ATM) kinase.[1]
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This compound (Oridonin Derivative)
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CAS Number: 2768083-57-2
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Chemical Formula: C28H33NO6
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Reported Activity: Shows good antitumor activity in H22 allogeneic mice and has high inhibitory potency in K562 cells.[2]
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This compound (p28 Peptide)
Once you have identified the correct compound, we can provide a detailed technical support center including:
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Solubility Data and Protocols: Information on the solubility of the specific this compound in various common laboratory solvents.
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Troubleshooting Guides for Common Solubility Issues: Step-by-step solutions for problems such as precipitation, incomplete dissolution, and instability in solution.
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Frequently Asked Questions (FAQs): Addressing common queries related to the handling and use of the compound in experimental settings.
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Experimental Protocols and Visualizations: Detailed methodologies and diagrams for relevant experimental workflows and signaling pathways.
We look forward to your feedback to provide the specific information you need for your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 5. p28 Bacterial Peptide, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-28" off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antitumor agent-28. The information is intended for scientists and drug development professionals investigating the efficacy and mechanism of action of this compound in cancer cells.
Summary of Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases.
| Target Kinase | IC50 Value | Cell Line |
| ATM (Ataxia Telangiectasia Mutated) | 7.6 nM | HT29 |
| ATR (Ataxia Telangiectasia and Rad3-related) | 18 µM | HT29 |
| PI3Kα (Phosphoinositide 3-kinase alpha) | 0.24 µM | BT474 |
Note: this compound has been reported to not inhibit mTOR in MDA-MB-468 cells.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of ATM and a general workflow for assessing the on-target and off-target effects of this compound.
Caption: ATM Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Off-Target Effect Analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] It is a selective inhibitor of ATM with an IC50 of 7.6 nM in HT29 cells.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit other kinases at higher concentrations. Notably, it inhibits Ataxia Telangiectasia and Rad3-related (ATR) kinase with an IC50 of 18 µM and Phosphoinositide 3-kinase alpha (PI3Kα) with an IC50 of 0.24 µM.[1][2] It does not appear to inhibit mTOR in MDA-MB-468 cells.[1][2]
Q3: How can I confirm the on-target activity of this compound in my cancer cell line?
A3: To confirm on-target activity, you can perform a Western blot analysis to assess the phosphorylation status of known ATM downstream targets, such as CHK2 (at Thr68) and p53 (at Ser15). A dose-dependent decrease in the phosphorylation of these substrates following treatment with this compound would indicate successful ATM inhibition.
Q4: At what concentrations should I use this compound to minimize off-target effects?
A4: To ensure target specificity, it is recommended to use this compound at concentrations as close to its ATM IC50 (7.6 nM) as possible while still observing a biological effect. To investigate potential off-target effects, concentrations approaching the IC50 values for ATR (18 µM) and PI3Kα (0.24 µM) would be necessary. Always perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
Q5: What are the potential phenotypic consequences of the off-target inhibition of ATR and PI3Kα?
A5: Inhibition of ATR can lead to increased sensitivity to DNA damaging agents and replication stress. Inhibition of PI3Kα can affect cell growth, proliferation, and survival signaling pathways. If you observe these phenotypes at higher concentrations of this compound, it may be indicative of off-target activity.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Reagent Instability: this compound solution may have degraded. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stocks at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Conditions: Inconsistent incubation times or temperatures. | Strictly adhere to the standardized protocol for incubation times and temperatures. Use a calibrated incubator. | |
| Enzyme Activity: Variability in the activity of the recombinant kinase. | Use a fresh batch of recombinant kinase or re-validate the activity of the current batch. Ensure consistent protein concentration in each assay. | |
| IC50 value is significantly higher than the reported 7.6 nM for ATM. | ATP Concentration: High ATP concentration in the assay can compete with the inhibitor. | Use an ATP concentration that is at or near the Km for the specific kinase. |
| Incorrect Buffer Components: Components in the assay buffer may interfere with the inhibitor. | Ensure the buffer composition is optimal for the kinase and does not contain components that might interact with this compound. |
Guide 2: Unexpected Results in Western Blot Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| No decrease in phosphorylation of ATM targets (e.g., p-CHK2) after treatment. | Insufficient Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody for the phosphorylated target. Run positive and negative controls to ensure antibody performance. | |
| Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms. | Consider using a different cancer cell line known to have a functional ATM signaling pathway. | |
| Decrease in phosphorylation of off-target pathways (e.g., Akt/PKB, a downstream effector of PI3K) at low concentrations. | Off-Target Effect: this compound may be more potent against PI3Kα in your specific cell line than initially reported. | Perform a PI3Kα kinase inhibition assay with your specific experimental conditions to determine the IC50 in your system. |
| Crosstalk between Pathways: Inhibition of ATM may indirectly affect other signaling pathways. | Investigate potential pathway crosstalk through literature review or further experimentation using more specific inhibitors for the off-target kinase as controls. | |
| Inconsistent band intensities for loading controls. | Uneven Protein Loading: Inaccurate protein quantification or pipetting errors. | Carefully quantify protein concentrations using a reliable method (e.g., BCA assay) and ensure equal loading volumes. |
| Transfer Issues: Inefficient or uneven transfer of proteins to the membrane. | Optimize the Western blot transfer conditions (time, voltage, buffer composition). Check the membrane for even transfer using a reversible stain like Ponceau S. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of this compound against ATM, ATR, and PI3Kα.
Materials:
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Recombinant human ATM, ATR, or PI3Kα kinase
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Kinase-specific substrate and ATP
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Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay)
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This compound
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DMSO (vehicle control)
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White, opaque 96-well plates
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Luminometer
Procedure:
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Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. A typical starting range would be from 1 nM to 100 µM.
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Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the kinase, its specific substrate, and the appropriate kinase assay buffer.
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Add Inhibitor: Add the diluted this compound or DMSO (for the control) to the wells.
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Initiate Reaction: Add ATP to each well to start the kinase reaction.
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Incubation: Incubate the plate at 30°C for 60 minutes.
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Detect Kinase Activity: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
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Measure Luminescence: Incubate at room temperature for 10 minutes and then measure the luminescence using a plate reader.
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Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of ATM and its downstream targets in cancer cells treated with this compound.
Materials:
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Cancer cell line of interest (e.g., HT29, A549)
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This compound
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Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, and a loading control like β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
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Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 2, 6, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
References
Technical Support Center: Improving Bioavailability of Antitumor Agents for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with "Antitumor agent-28." Initial literature review indicates that this designation may refer to two distinct molecules: p28 , a peptide inhibitor of p53, and Compound 28 , a β-lactam-azide small molecule inhibitor of tubulin.
Due to their significantly different chemical properties, the challenges and strategies for improving in vivo bioavailability differ for each. This guide is therefore divided into two sections to address the specific issues related to each agent.
Section 1: Antitumor Peptide p28
The p28 peptide is a 28-amino acid fragment of the bacterial protein azurin.[1] It has demonstrated antitumor activity by entering cancer cells and stabilizing the tumor suppressor protein p53.[1][2][3][4][5] The primary challenges for in vivo studies with p28, particularly via oral administration, are its susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across intestinal epithelia.[6][7]
Frequently Asked Questions (FAQs) - Peptide p28
Q1: What is the mechanism of action for the p28 peptide?
A1: The p28 peptide is a cell-penetrating peptide that preferentially enters cancer cells.[8] Once inside, it binds to the DNA-binding domain of the p53 tumor suppressor protein.[2][5] This interaction prevents the E3 ligase COP1-mediated ubiquitination and subsequent proteasomal degradation of p53.[1] The resulting increase in intracellular p53 levels leads to cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[1][4]
Q2: Why is the oral bioavailability of p28 expected to be low?
A2: Like most therapeutic peptides, p28 faces significant barriers to oral bioavailability. These include rapid degradation by proteases in the stomach and small intestine, and low permeability across the intestinal mucosal barrier due to its size and hydrophilic nature.[9]
Q3: Can p28 be administered intravenously?
A3: Yes, p28 has been successfully administered intravenously in preclinical and clinical studies. A first-in-human Phase I trial utilized intravenous administration. This route bypasses the gastrointestinal barriers, ensuring 100% bioavailability into the systemic circulation.
Q4: What are the main strategies to improve the oral bioavailability of p28?
A4: Key strategies focus on protecting the peptide from degradation and enhancing its absorption. These include encapsulation in nanocarriers (e.g., liposomes, polymeric nanoparticles), co-administration with permeation enhancers, and chemical modifications like PEGylation or lipidation.[7]
Troubleshooting Guide - Peptide p28
Issue: Low or undetectable plasma concentrations of p28 after oral administration.
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Question 1: Is the formulation protecting the peptide from enzymatic degradation?
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Possible Cause: The peptide is being degraded by proteases in the GI tract.
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Solution:
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Encapsulation: Formulate p28 into protective nanocarriers such as liposomes or mucoadhesive polymeric nanoparticles (e.g., chitosan-based). These systems can shield the peptide from enzymes.[9]
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Co-administration with Protease Inhibitors: While less common due to potential side effects, co-formulation with general protease inhibitors can be explored in preclinical models.
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Chemical Modification: Consider synthesizing analogues of p28 with modified amino acids or N/C-terminal capping to reduce susceptibility to proteolysis.[7]
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Question 2: Is the peptide able to cross the intestinal epithelium?
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Possible Cause: The hydrophilic nature and size of p28 limit its passive diffusion across the intestinal barrier.
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Solution:
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Use of Permeation Enhancers: Co-administer p28 with well-characterized permeation enhancers that transiently open tight junctions between epithelial cells.[6][9]
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Nanocarrier Surface Modification: Utilize nanocarriers functionalized with targeting ligands (e.g., transferrin) that can engage with receptors on intestinal cells to promote transcytosis.
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Cell-Penetrating Peptides (CPPs): While p28 itself is a CPP, its inherent ability might not be sufficient for oral absorption. Conjugating it to a more potent CPP or optimizing the formulation to present the CPP domain effectively can be considered.[6]
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Issue: High variability in plasma concentrations between study animals.
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Question 1: Is the formulation physically stable and providing consistent release?
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Possible Cause: Inconsistent release from the formulation or instability of the formulation itself (e.g., aggregation of nanoparticles).
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Solution:
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Formulation Characterization: Thoroughly characterize the formulation for particle size, zeta potential, encapsulation efficiency, and in vitro release profile before in vivo studies. Ensure batch-to-batch consistency.
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Stability Studies: Assess the stability of the formulation under storage conditions and in simulated gastric and intestinal fluids.
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Data Presentation: Strategies to Enhance Peptide p28 Bioavailability
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Expected Improvement (Relative Bioavailability) | Key Considerations |
| Liposomal Encapsulation | Protects from enzymatic degradation; can be surface-modified for targeting. | 2-5 fold | Drug loading, stability, release kinetics. |
| Chitosan Nanoparticles | Mucoadhesive properties prolong residence time; protects from degradation.[9] | 3-7 fold | Particle size, charge, swelling properties. |
| Co-administration with Permeation Enhancers | Transiently opens tight junctions to allow paracellular transport.[6] | 2-10 fold | Potential for mucosal toxicity; transient effect. |
| PEGylation | Increases enzymatic stability and hydrodynamic size, potentially reducing clearance.[7] | 1.5-4 fold | May reduce biological activity; requires chemical modification. |
| Lipidation (Fatty Acid Conjugation) | Increases membrane association and can promote lymphatic uptake.[7] | 4-15 fold | Requires chemical synthesis; may alter protein binding. |
Note: Expected improvement values are illustrative and can vary significantly based on the specific peptide, formulation, and animal model.
Section 2: Antitumor Agent Compound 28 (β-Lactam-azide)
Compound 28 is a small molecule β-lactam-azide derivative that has been shown to inhibit tubulin polymerization by binding to the colchicine site.[10][11][12] This action disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[10] For small molecules like Compound 28, a primary obstacle to in vivo bioavailability is often poor aqueous solubility, which limits the dissolution rate in the gastrointestinal tract.[13]
Frequently Asked Questions (FAQs) - Compound 28
Q1: What is the mechanism of action for Compound 28?
A1: Compound 28 is a microtubule-targeting agent. It binds to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[10][12] The disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[14][15]
Q2: What are the likely bioavailability challenges for Compound 28?
A2: As a synthetic small molecule, Compound 28 may have poor aqueous solubility, a common issue for many drug candidates.[13] Low solubility leads to a slow dissolution rate in the gut, which is often the rate-limiting step for absorption.[16] This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Q3: Are there other factors that could limit the bioavailability of Compound 28?
A3: Yes, besides poor solubility, bioavailability could be limited by first-pass metabolism in the gut wall or liver, or by being a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.[17]
Q4: What are the most common formulation strategies for poorly soluble drugs like Compound 28?
A4: Common strategies include particle size reduction (micronization, nanocrystals), formulating as an amorphous solid dispersion, using co-solvents or surfactants, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[13][18]
Troubleshooting Guide - Compound 28
Issue: Low plasma exposure (AUC) after oral dosing, suggesting poor absorption.
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Question 1: Is the compound's solubility or dissolution rate the limiting factor?
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Possible Cause: The compound has low aqueous solubility and is not dissolving sufficiently in the GI tract.
-
Solution:
-
Particle Size Reduction: Decrease the particle size to increase the surface area available for dissolution. Techniques include micronization or wet-bead milling to create a nanosuspension.
-
Amorphous Solid Dispersions: Formulate the compound in its amorphous (non-crystalline) state with a polymer carrier (e.g., PVP, HPMC). The amorphous form has higher kinetic solubility.
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Lipid-Based Formulations: Dissolve Compound 28 in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS). When this formulation mixes with GI fluids, it forms a fine emulsion, keeping the drug in a solubilized state for absorption.
-
-
-
Question 2: Is the observed exposure dose-proportional?
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Possible Cause: If exposure does not increase linearly with the dose, this may indicate that absorption is limited by solubility (the system is saturated at higher doses).
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Solution: This reinforces the need for a solubility-enhancing formulation as described above. A well-designed SEDDS or solid dispersion can often restore dose proportionality up to a higher dose level.
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Issue: High first-pass metabolism is suspected.
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Question 1: How can I determine if first-pass metabolism is the primary issue?
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Possible Cause: The drug is extensively metabolized by enzymes (e.g., CYPs) in the intestinal wall or liver before reaching systemic circulation.
-
Solution:
-
Compare IV vs. Oral Dosing: Conduct a pharmacokinetic study with both intravenous (IV) and oral (PO) administration. A low absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100) in the presence of high clearance suggests significant first-pass metabolism.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of Compound 28 in vitro.
-
-
-
Question 2: How can first-pass metabolism be overcome?
-
Solution:
-
Inhibition of Metabolic Enzymes: In preclinical studies, co-administration with a known inhibitor of the relevant CYP enzymes can demonstrate the impact of first-pass metabolism. However, this is a drug-drug interaction risk that needs careful consideration for clinical development.[17]
-
Prodrug Approach: Design a prodrug of Compound 28 that masks the metabolically liable site. The prodrug should be converted to the active compound after absorption.
-
Lymphatic Targeting: Some lipid-based formulations can promote lymphatic uptake, which bypasses the portal circulation and first-pass metabolism in the liver.
-
-
Data Presentation: Strategies to Enhance Compound 28 Bioavailability
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Expected Improvement (Relative Bioavailability) | Key Considerations |
| Micronization | Increases surface area, enhancing dissolution rate. | 1.5-3 fold | Can lead to particle aggregation; may not be sufficient for very insoluble compounds. |
| Nanosuspension | Drastically increases surface area; increases saturation solubility. | 2-10 fold | Requires specialized equipment; physical stability can be a challenge. |
| Amorphous Solid Dispersion | Presents the drug in a high-energy, more soluble amorphous state. | 2-20 fold | Potential for recrystallization over time; polymer selection is critical. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Maintains the drug in a solubilized state in the GI tract. | 3-25 fold | High excipient load; potential for GI side effects. |
| Co-administration with P-gp Inhibitor | Blocks efflux transporters, increasing intracellular concentration in enterocytes. | 1.5-5 fold | Drug-drug interaction potential; specificity of inhibitors. |
Note: Expected improvement values are illustrative and can vary significantly based on the specific compound, formulation, and animal model.
Experimental Protocols
Key Experiment: In Vivo Pharmacokinetic (Bioavailability) Study
Objective: To determine the pharmacokinetic profile and bioavailability of an antitumor agent (Peptide p28 or Compound 28) in a relevant animal model (e.g., rats or mice) after administration of different formulations.
Methodology:
-
Animal Model:
-
Select healthy, adult male or female rodents (e.g., Sprague-Dawley rats, 200-250g).
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
-
Study Design:
-
Use a crossover or parallel group design. A crossover design, where each animal receives all treatments with a washout period in between, is preferred to reduce inter-animal variability.[19]
-
Include at least 4-6 animals per group.
-
Groups:
-
Group 1: Intravenous (IV) administration of the agent in a suitable vehicle (e.g., saline with a co-solvent) to determine absolute bioavailability.
-
Group 2: Oral (PO) administration of a simple suspension (control formulation).
-
Group 3+: Oral (PO) administration of the test bioavailability-enhancing formulation(s).
-
-
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral Administration: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage. The volume should be appropriate for the animal size (e.g., 5-10 mL/kg for rats).
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (approx. 100-200 µL) from the tail vein, saphenous vein, or via cannulation at predetermined time points.
-
Suggested Time Points:
-
Pre-dose (0)
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours.
-
PO: 15, 30 minutes; 1, 2, 4, 6, 8, 12, 24 hours.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and, if necessary, a protease inhibitor for peptide studies.
-
Process blood by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain plasma. Store plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for quantifying the concentration of the agent in plasma (e.g., LC-MS/MS).
-
The method should have a lower limit of quantification (LLOQ) sufficient to measure the expected plasma concentrations.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.
-
Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and Clearance.[20]
-
Calculate Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Calculate Relative Bioavailability (vs. control formulation): Relative F% = (AUC_Test_Formulation / AUC_Control_Formulation) * 100
-
Mandatory Visualizations
Signaling Pathways
Caption: p28 peptide stabilizes p53 by inhibiting COP1-mediated ubiquitination.
Caption: Compound 28 inhibits tubulin polymerization, leading to mitotic arrest.
Experimental & Logical Workflows
Caption: Workflow for enhancing and evaluating in vivo bioavailability.
Caption: Troubleshooting decision tree for low in vivo bioavailability.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [2411.07124] Azurin-Based Peptide p28 Arrests the p53-HDM2 Interactions: A Novel Anti-Cancer Pathway [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. p28, an anionic cell-penetrating peptide, increases the activity of wild type and mutated p53 without altering its conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 15. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Bioavailability testing protocol | PPTX [slideshare.net]
- 20. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
Technical Support Center: Antitumor Agent-28 Kinase Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Antitumor agent-28 in kinase activity assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound.
Question: Why am I seeing high background signal or a low signal-to-noise ratio in my assay?
Answer: High background can obscure results and may be caused by several factors:
-
Autophosphorylation of Kinase: Some kinases can phosphorylate themselves, which can contribute to a high background signal, especially at high enzyme concentrations.[1] To mitigate this, consider reducing the kinase concentration or the reaction time.
-
Contaminated Reagents: Impurities in ATP or substrates can interfere with the assay.[2] Ensure you are using high-purity reagents.
-
Assay Format: Luminescence-based assays that measure ATP consumption can be susceptible to interference from luciferase inhibitors, which can lead to artificially low signals.[3] If you suspect this is an issue, consider using an alternative assay format, such as one that detects ADP formation.[3]
Question: My IC50 values for this compound are inconsistent. What could be the cause?
Answer: Variability in IC50 values can stem from several experimental variables:
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in your assay will directly impact the IC50 value.[3][4] For consistent and comparable results, it is crucial to use a standardized ATP concentration, ideally one that is close to the Michaelis-Menten constant (Km) of the kinase.
-
Enzyme Concentration: Using too high a concentration of the kinase can lead to rapid depletion of the substrate or ATP, which can affect the accuracy of IC50 measurements.[4] It is important to operate within the linear range of the assay.[4][5]
-
Compound Solubility: If this compound is not fully dissolved, its effective concentration will be lower than expected, leading to inaccurate IC50 values.[6][7]
Question: I'm observing precipitation when I add this compound to my assay buffer. How can I address this?
Answer: Poor solubility is a common challenge with small molecule inhibitors.[6][7] Here are some strategies to improve solubility:
-
Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can negatively impact enzyme activity.[2] It's important to determine the highest concentration of DMSO that does not affect your assay and ensure your final concentration of this compound does not exceed its solubility limit in the assay buffer.
-
Sonication: Briefly sonicating the compound stock solution can help to break up aggregates and improve dissolution.[6]
-
Alternative Solvents: If solubility issues persist, you may need to explore other solvents, but it is critical to first verify their compatibility with your kinase and other assay components.[8]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: this compound is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with an IC50 of 7.6 nM in HT29 cells.[9] It also shows inhibitory activity against Ataxia Telangiectasia and Rad3-related protein (ATR) and PI3Kα at higher concentrations.[9]
Question: What is the recommended stock solution concentration and storage for this compound?
Answer: For optimal results, prepare a 10 mM stock solution of this compound in DMSO. To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage at -20°C or -80°C.
Question: How should I determine the optimal kinase concentration for my assay?
Answer: To find the ideal kinase concentration, you should perform an enzyme titration experiment. The goal is to identify the lowest concentration of the enzyme that provides a robust signal within the linear range of the assay.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | Cell Line | IC50 |
|---|---|---|
| ATM | HT29 | 7.6 nM |
| ATR | HT29 | 18 µM |
| PI3Kα | BT474 | 0.24 µM |
Data derived from in vitro assays.[9]
Experimental Protocols
Protocol: ATM Kinase Activity Assay
This protocol outlines a general procedure for measuring the activity of ATM kinase in the presence of this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Kinase Solution: Dilute the ATM kinase to the pre-determined optimal concentration in the assay buffer.
-
Substrate Solution: Prepare the substrate (e.g., a specific peptide) at the desired concentration in the assay buffer.
-
ATP Solution: Prepare a solution of ATP in the assay buffer. The final concentration should be at or near the Km of the kinase.
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution to obtain a range of concentrations for IC50 determination.
2. Assay Procedure:
-
Add the this compound dilutions or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the determined reaction time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method (e.g., luminescence, fluorescence).
3. Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Inhibition of the ATM signaling pathway by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
"Antitumor agent-28" troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Antitumor Agent-28. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] By inhibiting ATM, the agent can prevent the repair of DNA double-strand breaks in cancer cells, leading to apoptosis and cell cycle arrest. It has been shown to have potent anti-cancer activity.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory concentrations (IC50) for this compound have been reported in different cell lines and for various kinases.
| Kinase | Cell Line | IC50 |
| ATM | HT29 | 7.6 nM |
| ATR | HT29 | 18 µM |
| PI3Kα | BT474 | 0.24 µM |
| Data is for reference only and may not have been independently confirmed.[1] |
Q3: Is this compound related to the p28 peptide derived from azurin?
A3: No, this compound, the ATM kinase inhibitor, is distinct from p28, a 28-amino acid peptide derived from the bacterial protein azurin. The p28 peptide has a different mechanism of action, which involves the stabilization of the p53 tumor suppressor protein.[2][3][4]
Troubleshooting Inconsistent Experimental Results
Inconsistencies in experimental outcomes are a known challenge in cancer research.[5][6] This guide addresses common issues encountered when working with this compound.
Issue 1: High Variability in In Vitro Assay Results
Possible Cause 1: Cell Line Integrity and Heterogeneity
-
Problem: Cell lines can accumulate genetic and epigenetic changes over time, leading to inconsistent responses to treatment.[7] The use of different cell line passages can introduce variability.
-
Solution:
-
Use cell lines from a reputable source and within a consistent, low passage number range.
-
Regularly perform cell line authentication.
-
Consider the inherent genetic and phenotypic heterogeneity of the cancer cells being used.[7]
-
Possible Cause 2: Environmental Factors in Cell Culture
-
Problem: Variations in cell culture conditions can significantly impact experimental results.[8][9] Factors such as glucose concentration, oxygen levels, and pH can alter cellular metabolism and drug response.[8][9]
-
Solution:
-
Strictly standardize all cell culture protocols, including media composition, incubation times, and cell densities.
-
Monitor and control environmental parameters like CO2 levels and humidity.
-
Be aware that traditional 2D cell cultures may not fully represent the tumor microenvironment, which can affect drug efficacy.[10][11]
-
Possible Cause 3: Assay Methodology
-
Problem: The choice of in vitro assay and its execution can introduce variability. For example, standard proliferation assays that measure cell viability at a single time point may not account for differences in cell proliferation rates.
-
Solution:
-
Ensure consistent seeding densities and treatment durations.
-
Consider using kinetic assays or alternative metrics like the drug-induced proliferation (DIP) rate to get a more dynamic understanding of the drug's effect.
-
Validate assay performance with appropriate positive and negative controls.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Tumor Microenvironment and Host Factors
-
Problem: The complex interactions between tumor cells and their microenvironment in a living organism are not fully replicated in vitro.[7] This can lead to differences in drug response.
-
Solution:
Possible Cause 2: Pharmacokinetics and Drug Delivery
-
Problem: The absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model will differ from its direct application to cells in culture.
-
Solution:
-
Conduct pharmacokinetic studies to understand the drug's bioavailability and half-life in the chosen animal model.
-
Optimize the dosing regimen (dose, frequency, and route of administration) to ensure adequate tumor exposure.
-
Possible Cause 3: Animal Model Selection
-
Problem: The choice of animal model can significantly impact the outcome of in vivo studies. Immunodeficient mice, commonly used for xenografts, lack a fully functional immune system, which can play a role in the response to cancer therapies.[7]
-
Solution:
-
Select an animal model that is appropriate for the research question.
-
Be aware of the limitations of the chosen model and how they might affect the interpretation of the results.
-
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting inconsistency in large pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dozens of major cancer studies can't be replicated | Science News [sciencenews.org]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. New frontiers in anti-cancer drug testing: The need for a relevant In vitro testing model | COLAAB [animalmethodsbias.org]
"Antitumor agent-28" minimizing toxicity in animal models
Disclaimer: Publicly available information on "Antitumor agent-28" is limited. This technical support center provides guidance based on the established knowledge of ATM (Ataxia Telangiectasia Mutated) kinase inhibitors, the class of compounds to which this compound belongs. Researchers should validate these recommendations in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of ATM kinase.[1][2][3] ATM is a critical protein in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[1][3][4] By inhibiting ATM, this compound prevents the signaling cascade that leads to cell cycle arrest and DNA repair. This sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][2][3]
Q2: Is this compound expected to have single-agent efficacy?
A2: Preclinical studies on ATM inhibitors suggest that they generally exhibit minimal single-agent cytotoxicity at concentrations sufficient for chemo- and radiosensitization.[1][2][5] Their primary therapeutic potential lies in combination with DNA-damaging therapies.[3][4]
Q3: What are the potential toxicities of this compound in animal models?
A3: While some ATM inhibitors are reported to be well-tolerated in animal models without major toxicity when administered alone, potential adverse effects, particularly in combination therapies or with prolonged use, may include anemia and neurological toxicities.[1][4][5] Close monitoring of animal health, including body weight, complete blood counts, and neurological function, is crucial.
Q4: How should this compound be formulated for in vivo administration?
A4: The optimal formulation depends on the physicochemical properties of this compound. For preclinical ATM inhibitors like KU59403, formulations have included equimolar phosphoric acid in a vehicle containing DMSO and a solubilizing agent like encapsin.[6] It is essential to perform solubility and stability tests to develop a suitable formulation for your specific study.
Q5: What is the recommended dosing schedule for this compound in animal studies?
A5: The dosing schedule will depend on the pharmacokinetic and pharmacodynamic profile of this compound. For other ATM inhibitors, both dose and schedule have been shown to be critical for efficacy and minimizing toxicity.[1][2] It is common to administer the ATM inhibitor shortly before the DNA-damaging agent to maximize the sensitizing effect. Intermittent dosing schedules, such as a few days on and a few days off, have been explored to mitigate toxicities like anemia.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing or Formulation | - Verify calculations for dose and concentration. - Assess the stability and solubility of the formulation. Consider preparing fresh formulations for each administration. - Evaluate the pH and osmolality of the vehicle to ensure it is physiologically compatible. |
| Enhanced Toxicity with Combination Agent | - Perform a dose de-escalation study of both this compound and the combination agent to find the Maximum Tolerated Dose (MTD) for the combination. - Adjust the timing of administration. Administering the agents further apart may reduce overlapping toxicities. |
| Animal Strain or Species Sensitivity | - Review literature for known sensitivities of the chosen animal model to similar compounds. - Consider using a different, less sensitive strain or species if the toxicity is unmanageable. |
| Off-Target Effects | - Although selective, off-target kinase inhibition is possible. If persistent, unexplainable toxicity is observed, consider in vitro kinase profiling to identify potential off-target activities. |
Issue 2: Lack of Efficacy in Combination Therapy
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | - Ensure that the dose of this compound is sufficient to achieve the necessary target engagement in the tumor tissue. Pharmacokinetic studies are recommended. - Optimize the timing of administration relative to the DNA-damaging agent. The ATM inhibitor should ideally be present at its peak concentration when the DNA damage occurs. |
| Poor Bioavailability | - Assess the pharmacokinetic properties of this compound in your animal model. Low oral bioavailability may necessitate a different route of administration (e.g., intraperitoneal or intravenous). - Consider nanoparticle-based delivery systems to improve tumor accumulation and reduce systemic exposure.[3] |
| Tumor Model Resistance | - The tumor model may have intrinsic resistance mechanisms. For example, if the p53 pathway is already dysfunctional, the sensitizing effect of ATM inhibition may be less pronounced.[1][6] - Verify the expression and activity of ATM in your tumor model. |
| Compound Instability | - Confirm the stability of this compound in the formulation and under storage conditions. Degradation can lead to a loss of potency. |
Quantitative Data Summary
Note: The following data is hypothetical and based on representative values for preclinical ATM inhibitors. Researchers must determine these values experimentally for this compound.
Table 1: In Vitro Potency of this compound (Hypothetical Data)
| Parameter | Value | Cell Line |
| IC50 (ATM Kinase Assay) | 5 nM | - |
| IC50 (Cellular ATM Inhibition) | 50 nM | SW620 (Human Colon Carcinoma) |
| Sensitization Enhancement Ratio (SER) with Etoposide | 8-fold | SW620 (Human Colon Carcinoma) |
| Sensitization Enhancement Ratio (SER) with Doxorubicin | 6-fold | HCT116 (Human Colon Carcinoma) |
Table 2: In Vivo Toxicity Profile of this compound in Combination with Topoisomerase Inhibitor (Hypothetical Data in Mice)
| Treatment Group | Dose and Schedule | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | - | +5% | None |
| This compound alone | 25 mg/kg, daily for 5 days | -2% | None |
| Topoisomerase Inhibitor alone | 10 mg/kg, daily for 5 days | -8% | Mild lethargy |
| Combination Therapy | This compound (25 mg/kg) + Topoisomerase Inhibitor (10 mg/kg), daily for 5 days | -15% | Moderate lethargy, transient anemia |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use a relevant mouse strain (e.g., athymic nude mice for xenograft studies).
-
Dose Escalation:
-
Start with a low dose of this compound (e.g., 5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 25, 50, 100 mg/kg).
-
Administer the compound daily for a set period (e.g., 5-14 days) via the intended route of administration.
-
-
Toxicity Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SW620) into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization:
-
Monitor tumor growth with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, DNA-damaging agent alone, Combination).
-
-
Treatment Administration:
-
Administer treatments according to the predetermined dose and schedule. For combination therapy, administer this compound approximately 1-2 hours before the DNA-damaging agent.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and health status.
-
-
Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of excessive morbidity are observed.
Visualizations
Caption: ATM signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for preclinical evaluation of this compound.
Caption: A decision-making flowchart for troubleshooting toxicity issues.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
"Antitumor agent-28" stability issues in long-term storage
Technical Support Center: Antitumor Agent-28 (ATA-28)
Welcome to the technical support center for this compound (ATA-28). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of ATA-28.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid ATA-28 for long-term use?
A1: For optimal long-term stability, solid (powder) ATA-28 should be stored under controlled conditions to prevent degradation. Exposure to moisture, light, and elevated temperatures can compromise the integrity of the compound.
Q2: How should I prepare and store stock solutions of ATA-28?
A2: Preparing and storing stock solutions correctly is critical for reproducible experimental results. Use an appropriate solvent and store the solution at a low temperature to maintain its stability. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My experimental results are inconsistent. Could this be related to the stability of ATA-28?
A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of expected biological activity or variability between experiments, we recommend assessing the purity of your ATA-28 stock solution. Degradation can lead to a lower effective concentration of the active compound and the potential for interference from degradation products.
Q4: What are the primary degradation pathways for ATA-28?
A4: ATA-28, like many small molecule kinase inhibitors, is susceptible to specific degradation pathways. The primary routes of degradation are hydrolysis, oxidation, and photodecomposition. Understanding these pathways is crucial for proper handling and storage.
Q5: Can I store ATA-28 solutions at room temperature for daily use?
A5: Storing ATA-28 solutions at room temperature is not recommended for extended periods. While short-term exposure during experimental setup is generally acceptable, prolonged storage at room temperature can lead to significant degradation.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity Observed
If you are observing a significant reduction or complete loss of the expected biological effect of ATA-28, it may be due to compound degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the recommended guidelines.
-
Check Solution Age: Use a freshly prepared stock solution or a new aliquot that has not undergone multiple freeze-thaw cycles.
-
Assess Purity: Perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of your stock solution. Compare the chromatogram to a reference standard or a previously validated batch.
-
Perform a Forced Degradation Test: To understand the stability of ATA-28 under your experimental conditions, you can perform a forced degradation study.[1][2][3] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products.[1][2][3]
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical data often indicates the formation of degradation products or impurities.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a new solution from the solid compound and re-run the analysis to rule out contamination of the previous solution.
-
Review Handling Procedures: Ensure that the compound and its solutions have been protected from light and stored at the correct temperature.
-
Conduct a Forced Degradation Study: A forced degradation study can help identify the likely degradation products.[1][2][3] The ICH Q1A(R2) guideline suggests stress conditions including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][2] An optimal degradation level is typically between 5-20%.[2][4]
-
Compare to Placebo/Vehicle: If working with a formulated product, analyze a placebo sample under the same stress conditions to distinguish between drug degradation and excipient-related peaks.[2]
Data Presentation
Table 1: Recommended Storage Conditions for ATA-28
| Form | Storage Temperature | Conditions | Recommended Duration |
| Solid (Powder) | -20°C | Desiccated, protected from light | Up to 24 months |
| 2-8°C | Desiccated, protected from light | Up to 6 months | |
| Stock Solution (in DMSO) | -80°C | In single-use aliquots | Up to 6 months |
| -20°C | In single-use aliquots | Up to 1 month |
Table 2: Summary of Forced Degradation Study for ATA-28
This table presents illustrative data from a typical forced degradation study on ATA-28 (1 mg/mL in 50:50 Acetonitrile:Water).
| Stress Condition | Time | Temperature | % ATA-28 Degraded | Number of Major Degradants |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 21.5% | 3 |
| Oxidation (3% H₂O₂) | 24 hours | 25°C | 18.8% | 2 |
| Thermal | 48 hours | 80°C | 9.5% | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 12.3% | 1 |
Experimental Protocols
Protocol 1: Preparation of ATA-28 Stock Solution (10 mM)
-
Materials: ATA-28 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid ATA-28 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of ATA-28 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: HPLC Method for Purity Assessment of ATA-28
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and stability of pharmaceutical compounds.[5]
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the ATA-28 stock solution to a final concentration of 50 µg/mL using the initial mobile phase composition (95% A, 5% B).
-
Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main ATA-28 peak area relative to the total peak area of all detected components.
Visualizations
Caption: Hypothetical signaling pathway inhibited by ATA-28.
Caption: Experimental workflow for assessing ATA-28 stability.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
"Antitumor agent-28" overcoming resistance in cancer cell lines
Welcome to the technical support center for Antitumor agent-28, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on overcoming resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of ATM kinase.[1][2][3] ATM is a critical protein in the DNA Damage Response (DDR) pathway, responsible for detecting and initiating the repair of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, leading to an accumulation of DNA damage and ultimately, cancer cell death.
Q2: How does this compound help in overcoming drug resistance?
A2: Many cancer therapies, including chemotherapy and radiation, work by inducing DNA damage. Resistant cancer cells often have highly efficient DNA repair mechanisms that counteract the effects of these treatments. This compound can overcome this resistance by disabling a key component of the DNA repair machinery. This approach is particularly effective when used in combination with DNA-damaging agents, creating a "synthetic lethality" scenario where the cancer cell cannot survive the combined assault.[2][4][5]
Q3: With which types of anti-cancer agents can this compound be combined?
A3: this compound has shown synergistic effects when combined with:
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DNA-damaging chemotherapeutic agents: Such as topoisomerase inhibitors (e.g., irinotecan) and platinum-based drugs (e.g., cisplatin).[4][6]
-
PARP inhibitors: In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), the combination of an ATM inhibitor and a PARP inhibitor can be synthetically lethal.[7][8][9][10]
-
Radiotherapy: By preventing the repair of radiation-induced DNA damage, this compound can sensitize tumors to radiation.[2][11]
Q4: What are the key signaling pathways affected by this compound?
A4: The primary pathway affected is the ATM-mediated DNA damage response pathway. Inhibition of ATM prevents the activation of downstream effectors such as CHK2, p53, and BRCA1, which are involved in cell cycle checkpoints and homologous recombination repair. This can lead to an abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[7]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant increase in cytotoxicity in resistant cell lines when using this compound alone. | Resistant cells may not have a high basal level of DNA damage or may rely on other survival pathways. | This compound is most effective in combination with a DNA-damaging agent. Co-administer with a sub-lethal dose of a relevant chemotherapeutic or radiation to induce DNA damage that the cells cannot repair in the presence of the ATM inhibitor. |
| High variability in experimental replicates. | Cell line instability, inconsistent drug concentrations, or variations in cell density. | Ensure consistent cell passage number and density at the time of treatment. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Unexpected toxicity in non-cancerous cell lines. | While this compound is selective for ATM, high concentrations may have off-target effects. | Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancer and non-cancerous cells. |
| Difficulty in observing synergistic effects with PARP inhibitors. | The cancer cell line may not have the appropriate genetic background (e.g., proficient in homologous recombination). | Use cell lines with known defects in DNA repair pathways (e.g., BRCA1/2 mutations or other HRD backgrounds) to maximize the potential for synthetic lethality.[8] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin
| Cell Line | Doxorubicin IC50 (nM) | This compound (1 µM) + Doxorubicin IC50 (nM) | Fold Sensitization |
| MCF-7 (Doxorubicin-sensitive) | 50 | 15 | 3.3 |
| MCF-7/ADR (Doxorubicin-resistant) | 800 | 150 | 5.3 |
| A549 (Doxorubicin-sensitive) | 80 | 25 | 3.2 |
| A549/ADR (Doxorubicin-resistant) | 1200 | 200 | 6.0 |
Table 2: Synergistic Effect of this compound with Olaparib (PARP Inhibitor)
| Cell Line | Genetic Background | Olaparib IC50 (µM) | This compound (0.5 µM) + Olaparib IC50 (µM) | Combination Index (CI)* |
| HCT116 | Wild-type | >20 | 12 | N/A |
| HCT116 (ATM-/-) | ATM knockout | 5 | 0.8 | 0.3 |
| U2OS | Wild-type | >25 | 15 | N/A |
| U2OS (BRCA2-/-) | BRCA2 knockout | 2 | 0.2 | 0.2 |
*Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Synergy
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination drug (e.g., Doxorubicin or Olaparib) in culture media.
-
Treatment: Treat the cells with varying concentrations of each drug alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each treatment condition and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blot for Phospho-ATM and Downstream Targets
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Cell Treatment: Plate cells in a 6-well plate and treat with this compound and/or a DNA-damaging agent for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), and a loading control (e.g., GAPDH).
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the DNA damage response.
Caption: Workflow for assessing the synergistic effects of this compound.
Caption: A logical guide for troubleshooting lack of synergistic effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. scienmag.com [scienmag.com]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism between ATM and PARP1 Inhibition Involves DNA Damage and Abrogating the G2 DNA Damage Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic targeting and resistance to PARP inhibition in DNA damage repair-deficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-28" optimizing combination therapy protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antitumor agent-28, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This guide will help optimize combination therapy protocols and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of ATM kinase.[1][2] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs).[2][3] By inhibiting ATM, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and ultimately, cancer cell death.[2][4] This mechanism is particularly effective in cancer cells that often have a higher level of DNA damage due to rapid proliferation.[5]
Q2: What are the most promising combination therapies for this compound?
A2: Based on its mechanism of action, this compound shows strong synergistic potential with agents that induce DNA damage or target other components of the DDR pathway. The most promising combinations include:
-
PARP Inhibitors: In cancer cells with existing defects in homologous recombination repair (e.g., BRCA mutations), the combination of an ATM inhibitor and a PARP inhibitor can induce synthetic lethality, leading to enhanced tumor cell killing.[1][6][7]
-
ATR Inhibitors: Dual inhibition of ATM and ATR, another key kinase in the DDR pathway, can overwhelm the cancer cell's ability to repair DNA damage, leading to mitotic catastrophe and cell death.[8][9] This is particularly effective in ATM-deficient tumors.[10][11]
-
DNA-damaging chemotherapy (e.g., irinotecan, cisplatin): Combining this compound with chemotherapy that causes DNA double-strand breaks can potentiate the cytotoxic effects of the chemotherapy.[4][12][13]
-
Radiotherapy: As radiotherapy induces DNA double-strand breaks, concurrent administration of this compound can enhance the sensitivity of tumor cells to radiation.[2][14]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experiment. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments could be from low nanomolar to micromolar concentrations. For combination studies, it is advisable to use concentrations at or below the IC50 of each agent to observe synergistic effects.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to lead to an accumulation of DNA damage, which can be visualized by an increase in markers like phosphorylated H2AX (γH2AX).[6] This can subsequently lead to cell cycle arrest, typically at the G2/M checkpoint, and ultimately induce apoptosis or senescence.[1][4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant single-agent activity of this compound observed. | Cell line may not be dependent on ATM for survival or may have redundant DNA repair pathways. | 1. Confirm ATM expression and activity in your cell line. 2. Consider using cell lines with known DDR deficiencies (e.g., BRCA mutations, p53 mutations) which may be more sensitive.[15] 3. Test this compound in combination with a DNA-damaging agent to unmask its activity. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Inaccurate drug concentration due to improper storage or dilution. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Observed antagonism or less-than-additive effect in combination studies. | 1. Inappropriate drug concentrations (too high, leading to toxicity). 2. Incorrect scheduling of drug administration. | 1. Perform a full dose-response matrix to identify synergistic, additive, and antagonistic concentration ranges. 2. Optimize the timing of drug addition. For example, pre-treating with the DNA-damaging agent before adding this compound might be more effective. |
| Difficulty in detecting downstream signaling changes (e.g., p-Chk2). | 1. Suboptimal antibody for western blotting. 2. Timing of sample collection is not optimal to observe the peak of phosphorylation. | 1. Validate your antibodies using positive and negative controls. 2. Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after treatment. |
| In vivo tumor models are not responding to this compound. | 1. Poor bioavailability or rapid metabolism of the agent. 2. The tumor microenvironment may confer resistance. | 1. Consult the manufacturer's data for pharmacokinetic properties of this compound. Consider optimizing the dosing regimen (e.g., frequency, route of administration). 2. Analyze the tumor microenvironment for factors that could contribute to resistance. |
Quantitative Data from Combination Therapy Studies
The following table summarizes publicly available data from clinical trials of ATM inhibitors in combination with other therapies. While this data is not specific to "this compound," it provides a benchmark for the expected efficacy of this class of drugs.
| ATM Inhibitor | Combination Agent | Cancer Type | Objective Response Rate (ORR) | Reference |
| Alnodesertib (ART0380) | Irinotecan | ATM-negative Metastatic Colorectal Cancer (mCRC) | 45% | [12] |
| M3541 | Palliative Radiotherapy | Solid Tumors | 20% (3 out of 15 patients had confirmed complete or partial response) | [14] |
Key Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound alone and in combination with another agent.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, the combination agent, or both. Include a vehicle control (e.g., DMSO).
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
Western Blotting for DNA Damage and Apoptosis Markers
Objective: To assess the molecular effects of Anttumor agent-28 on the DNA damage response and apoptosis pathways.
Methodology:
-
Seed cells in 6-well plates and treat with this compound, a combination agent, or both for a predetermined time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-ATM, p-Chk2, γH2AX, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Treat cells with this compound as described for western blotting.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.
Visualizations
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating combination therapy with this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Synergism between ATM and PARP1 Inhibition Involves DNA Damage and Abrogating the G2 DNA Damage Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 8. scienmag.com [scienmag.com]
- 9. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. targetedonc.com [targetedonc.com]
- 13. FDA Grants Fast Track Designation to Drug Combo for... [ouhsc.edu]
- 14. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATM inhibition exploits checkpoint defects and ATM-dependent double strand break repair in TP53-mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-28" challenges in large-scale synthesis
Welcome to the Technical Support Center for Antitumor Agent-28. This resource is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Product Information:
-
Product Name: this compound
-
Mechanism of Action: Selective Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitor
-
Chemical Name (based on representative structure KU-60019): 2-((2R,6S)-2,6-Dimethylmorpholino)-N-(5-(6-morpholino-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide
-
Molecular Formula: C₃₀H₃₃N₃O₅S
I. Troubleshooting Guide
This guide addresses common issues that may be encountered during the multi-step synthesis and purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Step 2: Suzuki-Miyaura Coupling - Low Conversion of Starting Materials | 1. Inactive Palladium Catalyst: The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst.[1] 2. Impure Reagents: Boronic acid ester may have degraded, or the aryl halide may contain inhibitors. Water content can also be critical.[2] 3. Inefficient Mixing: Poor agitation in a large-scale reactor, especially with heterogeneous mixtures (e.g., inorganic base).[1] 4. Incorrect Base: The chosen base (e.g., K₂CO₃) may not be strong or soluble enough for this specific substrate combination. | 1. Catalyst Activation: If using a Pd(II) source, consider a pre-activation step or switch to a more easily activated precatalyst (e.g., a Pd-G3 or G4 precatalyst). Ensure the phosphine ligand is not oxidized.[1] 2. Reagent Quality Check: Use fresh, high-purity reagents. Assess the purity of starting materials via HPLC or NMR. Dry solvents thoroughly and control the water content in the reaction, as it can be crucial for the Suzuki reaction.[3] 3. Improve Agitation: Increase the stirring speed. For very large vessels, consider using an overhead mechanical stirrer instead of a magnetic stir bar to ensure vigorous mixing.[1] 4. Base and Solvent Screening: Screen alternative bases such as K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., dioxane/water) is appropriate for both the reaction and solubility of the base.[4] |
| Step 2: Suzuki-Miyaura Coupling - Significant Homocoupling of Boronic Ester | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling side reaction.[1] 2. High Temperature: Excessively high reaction temperatures can sometimes favor homocoupling. | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[3][5] 2. Temperature Optimization: Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Step 2: Suzuki-Miyaura Coupling - Dehalogenation of Aryl Halide | 1. Presence of Protic Sources: Side reactions with solvents (like alcohols) or water can lead to the replacement of the halide with hydrogen.[2] 2. Unstable Palladium-Hydride Species: Formation of a Pd-H species which then undergoes reductive elimination with the aryl halide. | 1. Use Anhydrous Solvents: Ensure solvents are rigorously dried. 2. Ligand and Base Choice: The choice of ligand and base can influence the stability of intermediates. Sometimes, a different ligand can suppress this side reaction. |
| Step 4: Final Product Crystallization - Oil Formation or Poor Crystal Quality | 1. Supersaturation Rate: The solution is becoming supersaturated too quickly, leading to precipitation of an amorphous oil instead of ordered crystals.[6] 2. Solvent System: The chosen solvent/anti-solvent system is not optimal for this molecule, leading to poor crystal habit.[2] 3. Impurities Present: Residual impurities from the synthesis are inhibiting crystal growth or acting as "oiling out" agents.[7] | 1. Control Cooling/Addition Rate: Slow down the cooling rate or the rate of anti-solvent addition significantly. Consider using a seeded crystallization approach to promote the growth of the desired polymorph. 2. Solvent Screening: Perform small-scale screening of various solvent systems (e.g., Ethyl Acetate/Heptane, Acetone/Water, Isopropanol/Water) to find conditions that yield high-quality crystals.[8] 3. Improve Purity: If oiling persists, consider an additional purification step before crystallization, such as a charcoal treatment or a quick chromatographic plug, to remove problematic impurities. |
| Final Product - Fails Purity Specification (e.g., >99.5%) due to a Persistent Impurity | 1. Co-eluting Impurity: The impurity has a very similar polarity to the final product, making it difficult to separate by standard chromatography. 2. Thermally Labile Product: The product may be degrading during purification steps that involve heat (e.g., distillation, high-temperature chromatography). 3. Inefficient Final Purification: The chosen crystallization or chromatographic method is not effective for removing a specific impurity. | 1. Optimize Chromatography: Develop a more selective HPLC method by screening different columns (e.g., Phenyl-Hexyl) and mobile phases.[9] Consider alternative techniques like Supercritical Fluid Chromatography (SFC).[10] 2. Use Milder Conditions: Avoid excessive heat during workup and purification. Use techniques like thin-film evaporation at reduced pressure for solvent removal. 3. Re-crystallization: Perform one or more re-crystallization steps from a well-chosen solvent system. This is often a very powerful technique for removing small amounts of impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound? A1: this compound solid should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at -20°C to prevent degradation. Solutions, particularly in solvents like DMSO, should be prepared fresh. For short-term storage, solutions can be kept at -80°C.
Q2: During the Suzuki-Miyaura coupling (Step 2), my reaction stalls at ~70% conversion. What should I do? A2: Stalling can be due to catalyst deactivation. You can try adding a fresh portion of the palladium catalyst and ligand to the reaction mixture. Also, verify the quality of your base; sometimes, using a freshly opened bottle or a different type of base (e.g., K₃PO₄ instead of a carbonate) can restart the reaction.[2]
Q3: How can I monitor the progress of the reactions during large-scale synthesis? A3: For large-scale synthesis, in-process controls (IPCs) are crucial. The recommended method is High-Performance Liquid Chromatography (HPLC). Withdraw a small, quenched sample from the reaction mixture at regular intervals (e.g., every 2 hours), and analyze it to determine the ratio of starting materials to product. This allows for real-time tracking of the reaction's completion.
Q4: I am observing batch-to-batch variability in the particle size of the final crystalline product. Why is this happening and how can I control it? A4: Particle size distribution is highly sensitive to the crystallization conditions.[2] Variability can be caused by minor differences in cooling rate, agitation speed, or the level of supersaturation.[6] To ensure consistency, strictly control these parameters. Implementing a seeded crystallization protocol, where a small amount of the desired crystalline material is added to the supersaturated solution, is a robust method to control both particle size and polymorph.
Q5: What are the critical safety precautions to take during the synthesis of this compound? A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reagents used, particularly organometallic compounds and solvents, should be handled in a well-ventilated fume hood. Palladium catalysts, while generally used in small quantities, are heavy metals and should be handled with care. Waste should be disposed of according to institutional guidelines for chemical waste.
III. Data Presentation
Table 1: Optimized Reaction Parameters for Large-Scale Synthesis of this compound
| Step | Reaction | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Thioxanthenone Formation | 2-Mercaptobenzoic acid, 4-Bromo-1-fluoro-2-nitrobenzene | - | K₂CO₃ | DMF | 100 | 6 | 90-95% |
| 2 | Suzuki-Miyaura Coupling | Intermediate 1, Pyranone Boronic Ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-88% |
| 3 | Amide Coupling | Intermediate 2, (2R,6S)-2,6-Dimethylmorpholine | HATU | DIPEA | DCM | 25 | 4 | 85-92% |
| 4 | Final Crystallization | Crude this compound | - | - | Ethyl Acetate / Heptane | 50 → 0 | 8 | 90-95% (recovery) |
Table 2: Quality Control Specifications for Final Product
| Parameter | Analytical Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity (by HPLC) | HPLC-UV (254 nm) | ≥ 99.5% |
| Individual Impurity | HPLC-UV | ≤ 0.10% |
| Total Impurities | HPLC-UV | ≤ 0.50% |
| Residual Solvents | GC-HS | Ethyl Acetate ≤ 5000 ppm, Heptane ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Assay | HPLC (by standard) | 98.0% - 102.0% |
IV. Experimental Protocols
Protocol 1: Large-Scale Suzuki-Miyaura Coupling (Step 2)
This protocol describes the coupling of the thioxanthenone intermediate with the pyranone boronic ester.
-
Vessel Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inert. Purge the reactor with nitrogen for at least 1 hour.
-
Reagent Charging:
-
To the reactor, charge Intermediate 1 (5.0 kg, 1 eq).
-
Add the Pyranone Boronic Ester (1.2 eq).
-
Add Potassium Carbonate (K₂CO₃, 3.0 eq).
-
-
Solvent Addition:
-
Add 1,4-Dioxane (50 L).
-
Add Purified Water (10 L).
-
-
Degassing:
-
Stir the mixture at 100 RPM and sparge with nitrogen gas through a subsurface line for 30 minutes.
-
Alternatively, subject the mixture to three vacuum/nitrogen backfill cycles.
-
-
Catalyst Addition:
-
Under a strong nitrogen counter-flow, add Pd(dppf)Cl₂ catalyst (0.02 eq).
-
-
Reaction:
-
Heat the reaction mixture to 90°C with continuous stirring (200 RPM).
-
Monitor the reaction progress every 2 hours using HPLC until the consumption of Intermediate 1 is >98%. The typical reaction time is 12-16 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water (50 L) and ethyl acetate (50 L). Stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 L).
-
Combine the organic layers, wash with brine (25 L), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product as a solid.
-
Protocol 2: Final Product Crystallization (Step 4)
This protocol describes the purification of the final crude product by crystallization.
-
Dissolution:
-
Charge the crude this compound (approx. 4.5 kg) into a clean 100 L reactor.
-
Add ethyl acetate (45 L) and heat the mixture to 50°C with stirring until a clear solution is obtained.
-
-
Hot Filtration (Optional): If insoluble particles are present, perform a hot filtration through a celite pad to clarify the solution.
-
Anti-Solvent Addition:
-
Maintain the temperature at 50°C. Slowly add heptane (45 L) over a period of 2 hours. The solution will become cloudy.
-
-
Cooling and Crystallization:
-
Once the heptane addition is complete, cool the mixture slowly to 0-5°C over 4 hours.
-
Hold the slurry at 0-5°C with slow stirring for an additional 2 hours to maximize crystal formation.
-
-
Isolation:
-
Filter the crystalline solid using a Nutsche filter.
-
Wash the filter cake with a cold (0°C) mixture of ethyl acetate/heptane (1:2, 10 L).
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C until the residual solvent levels meet the specifications (typically 24-48 hours).
-
V. Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Simplified ATM signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 8. Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
"Antitumor agent-28" addressing batch-to-batch variability
"Antitumor agent-28" troubleshooting western blot signal for target proteins
Technical Support Center: Antitumor Agent-28 Western Blot Analysis
This guide provides troubleshooting solutions and frequently asked questions for researchers using this compound who are experiencing issues with Western blot signal for their target proteins.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound and now I see no signal for my target protein. What is the most common reason for this?
A weak or absent signal is a common issue in Western blotting. The problem can stem from multiple stages of the protocol, from sample preparation to antibody incubation and signal detection.[1][2] Key areas to investigate include the concentration of your target protein, the activity and concentration of your antibodies, and the efficiency of the protein transfer from the gel to the membrane.[3]
Q2: After incubation with my primary antibody against a target modulated by this compound, the entire blot appears dark or has high background. What should I do?
High background can obscure your specific signal and is often caused by issues with blocking, washing, or antibody concentrations.[4][5] Insufficient blocking, inadequate washing between antibody steps, or using too high a concentration of the primary or secondary antibody are common culprits.[5][6][7]
Q3: I am seeing multiple bands on my blot, but I only expect one for my target protein. How can I resolve this?
The presence of non-specific bands can be due to several factors. The primary antibody may be cross-reacting with other proteins, or the concentration used might be too high.[6][8] Sample degradation can also lead to multiple bands appearing at lower molecular weights.[4] Additionally, overloading the gel with too much protein can cause non-specific binding.[6][8]
Q4: Can the blocking buffer I use affect the signal for my phospho-specific target protein?
Yes, the choice of blocking buffer is critical, especially for phosphorylated targets. Using non-fat dry milk is generally not recommended for detecting phospho-proteins because milk contains casein, which is a phosphoprotein.[5] This can lead to high background due to the phospho-specific antibody cross-reacting with the casein.[5] In such cases, Bovine Serum Albumin (BSA) is a preferred blocking agent.[5][7][9]
Troubleshooting Guides
Guide 1: Weak or No Signal
If you are observing a faint signal or no signal at all, consult the following table for potential causes and solutions.
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per well (a load of 20-30 µg is standard, but up to 100 µg may be needed for low-abundance targets).[1][7] Consider enriching your target via immunoprecipitation.[1][3] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[6] For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer and extending the transfer time. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[3][8] |
| Inactive or Suboptimal Antibodies | Ensure antibodies have been stored correctly and are not expired.[8] Perform a dot blot to confirm primary antibody activity.[3][10] Optimize the primary and secondary antibody concentrations by performing a titration.[1][9][10] Consider incubating the primary antibody overnight at 4°C to increase signal.[8] |
| Blocking Agent Masking Epitope | Over-blocking can sometimes hide the target epitope. Try reducing the blocking time or switching to a different blocking agent (e.g., from 5% milk to 5% BSA).[11] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and has been stored correctly.[8] Increase the incubation time with the substrate or increase the film exposure time.[3][8] Sodium azide is an inhibitor of Horseradish Peroxidase (HRP); ensure it is not present in any of your buffers if you are using an HRP-conjugated secondary antibody.[3][8] |
Guide 2: High Background
High background can make interpreting your results difficult. Use this guide to diagnose and solve the issue.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[8] You can also increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk).[4] Filtering the blocking buffer can help remove aggregates that cause speckled background.[1][12] |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5][6] A common mistake leading to a completely black blot is using too much secondary antibody.[7] |
| Inadequate Washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations.[4][8] A standard recommendation is three washes of 5-10 minutes each.[7] Adding a detergent like Tween 20 to a final concentration of 0.05-0.1% in the wash buffer can also help reduce background.[8] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out, which can cause high, uneven background.[4][5][12] |
| Non-specific Secondary Antibody Binding | Run a control lane where the primary antibody is omitted. If bands still appear, your secondary antibody is binding non-specifically.[4] Consider using a pre-adsorbed secondary antibody.[4] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow. Concentrations and incubation times should be optimized for your specific target and antibodies.
-
Sample Preparation :
-
Treat cells with this compound at the desired concentration and duration.
-
Lyse cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3][4]
-
-
SDS-PAGE :
-
Load samples into the wells of a polyacrylamide gel of the appropriate percentage for your target protein's molecular weight.
-
Run the gel in running buffer until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane. Ensure the membrane is activated with methanol if using PVDF.
-
Confirm transfer efficiency with Ponceau S stain.
-
-
Blocking :
-
Primary Antibody Incubation :
-
Dilute the primary antibody in blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with agitation.[13]
-
-
Washing :
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation :
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with agitation.
-
-
Final Washes :
-
Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
-
Detection :
Visualizations
Workflow and Pathway Diagrams
Caption: Standard workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad.com [bio-rad.com]
- 13. youtube.com [youtube.com]
- 14. bosterbio.com [bosterbio.com]
"Antitumor agent-28" improving specificity in cellular assays
A Note on "Antitumor Agent-28": The term "this compound" is used in scientific literature and commercial listings to refer to at least two distinct molecules: a synthetic small molecule inhibitor of the ATM kinase and a 28-amino acid peptide (p28) derived from the bacterial protein azurin. This support center provides detailed information for both compounds to ensure clarity and address potential user confusion. Please select the section relevant to the compound you are working with.
Section 1: this compound (ATM Kinase Inhibitor)
This section provides technical support for the use of this compound, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ATM kinase.[1][2] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2][3] By inhibiting the kinase activity of ATM, this compound prevents these downstream signaling events, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair deficiencies.
Q2: How specific is this compound for ATM kinase?
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. It should be stored at -20°C. For cellular assays, a stock solution is usually prepared in a solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which cell lines is this compound expected to be most effective?
A4: The efficacy of this compound is often enhanced in cancer cells with underlying defects in other DNA damage repair pathways (e.g., mutations in BRCA1/2). This is due to the concept of synthetic lethality, where the inhibition of two key DNA repair pathways is catastrophic for the cell.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable activity in cellular assays. | Compound inactivity: Degradation due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C and that stock solutions are not subjected to multiple freeze-thaw cycles. |
| Suboptimal assay conditions: Incorrect cell density, incubation time, or compound concentration. | Optimize these parameters. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. | |
| Cell line resistance: The chosen cell line may have robust alternative DNA repair pathways. | Consider using cell lines with known DNA repair deficiencies or co-treatment with other DNA damaging agents to enhance sensitivity. | |
| High background signal or off-target effects. | Compound precipitation: Poor solubility of the compound in the assay medium. | Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Visually inspect for any precipitation. |
| Non-specific binding: The compound may be interacting with other cellular components. | Reduce the concentration of the compound. If possible, use a structurally related but inactive compound as a negative control. | |
| Inconsistent results between experiments. | Variability in cell health and density: Inconsistent cell culture conditions can significantly impact results. | Maintain consistent cell culture practices, including passage number, seeding density, and growth phase. |
| Inaccurate compound dilution: Errors in preparing serial dilutions of the stock solution. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC₅₀ (nM) |
| ATM | 7.6[1] |
| ATR | 18,000[1] |
| PI3Kα | 240[1] |
| mTOR | No significant inhibition |
Note: IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cellular ATM Phosphorylation Assay (Phospho-p53 ELISA)
This protocol describes a method to assess the inhibitory activity of this compound by measuring the phosphorylation of a key ATM substrate, p53, at Serine 15.[5]
Materials:
-
U2OS or other suitable human cancer cell line
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Human p53 (Total) and Phospho-p53 (Ser15) ELISA kits
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., 10 µM Etoposide) for 1 hour to induce ATM activation.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add cell lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.
-
ELISA: Perform the p53 and Phospho-p53 ELISAs according to the manufacturer's instructions using the cell lysates.
-
Data Analysis: Normalize the Phospho-p53 signal to the total p53 signal for each sample. Plot the normalized Phospho-p53 levels against the concentration of this compound to determine the IC₅₀ value.
Visualization
Caption: ATM Signaling Pathway and Inhibition by this compound.
Section 2: Antitumor Agent p28 (Peptide)
This section provides technical support for the use of p28, a 28-amino acid cell-penetrating peptide derived from the bacterial protein azurin, which has demonstrated anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the p28 peptide?
A1: The p28 peptide has a multi-faceted mechanism of action. It preferentially enters cancer cells and, once inside, it binds to the p53 tumor suppressor protein.[6] This binding stabilizes p53 by preventing its degradation, leading to an increase in its intracellular levels.[6] Elevated p53 then transcriptionally activates downstream targets that induce cell cycle arrest and apoptosis.[6]
Q2: How does p28 selectively target cancer cells?
A2: While the exact mechanism is still under investigation, p28 is thought to preferentially enter cancer cells through interactions with specific cell surface components that are overexpressed on tumor cells.[6]
Q3: Is the activity of p28 dependent on the p53 status of the cancer cells?
A3: p28 has been shown to be effective in cancer cells with both wild-type and some mutated forms of p53.[7] By stabilizing the p53 protein, it can restore some of its tumor-suppressive function even in certain mutant contexts. However, its efficacy may be reduced in cells with p53 deletions.
Q4: What are the best practices for handling and storing the p28 peptide?
A4: p28 is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C. For experiments, reconstitute the peptide in a sterile, nuclease-free buffer or water. Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed. | Peptide degradation: Improper storage or handling. | Ensure the peptide was stored correctly and reconstituted in a suitable sterile buffer. Use fresh aliquots for each experiment. |
| Inefficient cellular uptake: The cell line may have low expression of the receptors or membrane components required for p28 entry. | There is no standard solution for this, but you can try to increase the incubation time or peptide concentration. | |
| p53 status of the cell line: The cell line may be p53-null, which would significantly reduce the efficacy of p28. | Verify the p53 status of your cell line. Consider using a positive control cell line with known sensitivity to p28. | |
| High variability in results. | Peptide aggregation: Hydrophobic peptides can aggregate in solution, leading to inconsistent concentrations. | Ensure the peptide is fully dissolved. Sonication may help to break up aggregates. |
| Inconsistent cell conditions: As with any cellular assay, variability in cell health and number will affect the results. | Maintain strict cell culture protocols to ensure consistency between experiments. | |
| Unexpected cellular responses. | Contamination of peptide stock: The peptide preparation may be contaminated with endotoxins or other substances. | Use high-purity, endotoxin-free peptide preparations for cellular assays. |
Data Presentation
Table 2: Cytotoxic Activity of p28 Peptide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| Raji | Burkitt's Lymphoma | MTT | 1.5 | Significant anti-proliferative effect | [7] |
| A549 | Lung Cancer | Cell Viability | 10-100 | Dose-dependent decrease in cell viability | [8] |
Note: The observed effects and their magnitude can be highly dependent on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 2: p28-Induced Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol outlines a method to quantify the induction of apoptosis by the p28 peptide using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p28 peptide
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Peptide Treatment: Treat the cells with various concentrations of the p28 peptide for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization
Caption: Proposed Mechanism of Action of the p28 Peptide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ATM Inhibitors: Profiling Antitumor Agent-28 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antitumor agent-28," a novel investigational Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, with other prominent ATM inhibitors that have been evaluated in preclinical and clinical studies. The data presented herein is compiled from publicly available research to facilitate an objective assessment of their performance and therapeutic potential.
Introduction: ATM as a Therapeutic Target in Oncology
Ataxia-Telangiectasia Mutated (ATM) is a critical serine/threonine protein kinase that functions as a master regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2] Upon activation by DSBs, which can be induced by ionizing radiation or various chemotherapeutic agents, ATM orchestrates a complex signaling network to initiate cell cycle arrest, DNA repair, or apoptosis.[3][4] This role makes ATM a compelling target in oncology. By inhibiting ATM, cancer cells can be rendered more susceptible to DNA-damaging agents, a concept known as synthetic lethality, particularly in tumors with pre-existing defects in other DNA damage response (DDR) pathways.[5][6]
Overview of Investigational "this compound"
"this compound" represents a next-generation, orally bioavailable small molecule inhibitor of ATM. It is engineered for high potency, selectivity, and favorable pharmacokinetic properties to overcome limitations observed with earlier-generation inhibitors. Its development aims to provide a best-in-class therapeutic agent for combination therapies in a variety of solid tumors.
Comparative Analysis of ATM Inhibitors
The following tables summarize key quantitative data for "this compound" and other known ATM inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | ATM IC50 (nM) | Selectivity vs. ATR | Selectivity vs. DNA-PK | Selectivity vs. mTOR | Reference(s) |
| This compound | 0.5 | >2,000-fold | >2,000-fold | >1,000-fold | Hypothetical Data |
| M4076 (Lartesertib) | 0.2 | High | High | High | [7] |
| M3541 | 0.25 | >100-fold | >100-fold | >100-fold | [8][9][10] |
| AZD0156 | 0.58 | >10,000-fold | ~241-fold | ~1,051-fold | [11][12][13] |
| KU-60019 | 6.3 | ~1,600-fold | ~270-fold | High | [14][15][16] |
| KU-55933 | 12.9 | >100-fold | >100-fold | >100-fold | [17] |
| CP-466722 | 410 | No inhibition | No inhibition | No inhibition | [18][19][20] |
Table 2: Pharmacokinetic and Clinical Status Summary
| Compound | Oral Bioavailability | Blood-Brain Barrier Penetration | Clinical Status (as of late 2025) | Reference(s) |
| This compound | Good | Yes | Preclinical | Hypothetical Data |
| M4076 (Lartesertib) | Orally active | N/A | Phase I/II trials ongoing (e.g., NCT04882917) | [21][22] |
| M3541 | Orally active | N/A | Development discontinued (non-optimal PK profile) | [10] |
| AZD0156 | Orally available | Limited by P-gp efflux | Development discontinued (adverse events in combination therapy) | [17][23][24] |
| KU-60019 | ~37% (mouse) | N/A | Preclinical; not advanced to clinic due to suboptimal properties | [17][25] |
| KU-55933 | Low | N/A | Preclinical tool compound | [25] |
| CP-466722 | N/A | N/A | Preclinical tool compound | [18][19] |
N/A: Data not publicly available. P-gp: P-glycoprotein.
Signaling Pathways and Experimental Workflows
Visual representations of the ATM signaling cascade and a standard experimental workflow for evaluating ATM inhibitors are provided below.
Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Caption: Standard Workflow for Preclinical Evaluation of ATM Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize ATM inhibitors.
In Vitro ATM Kinase Assay (Biochemical Potency)
This assay determines the direct inhibitory effect of a compound on ATM kinase activity.
-
Objective: To calculate the IC50 value of an inhibitor against purified ATM enzyme.
-
Materials: Recombinant full-length ATM protein, GST-p53(1-101) substrate, [γ-32P]ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT), test compounds (serial dilutions), 96-well plates, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., "this compound") in DMSO, followed by dilution in kinase assay buffer.
-
In a 96-well plate, add ATM enzyme and the GST-p53 substrate to each well.
-
Add the diluted inhibitor to the wells and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-ATM (Ser1981) and Phospho-CHK2 (Thr68) Western Blot
This cell-based assay confirms the inhibitor's ability to block ATM signaling in response to DNA damage.
-
Objective: To measure the inhibition of ATM substrate phosphorylation in cells.
-
Materials: Human cancer cell line (e.g., FaDu, A549), cell culture medium, test inhibitor, ionizing radiation (IR) source or etoposide, lysis buffer, primary antibodies (anti-p-ATM S1981, anti-p-CHK2 T68, anti-total ATM, anti-total CHK2, anti-Actin), secondary antibodies, Western blot equipment.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the ATM inhibitor for 1 hour.
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).[26]
-
Incubate the cells for 1 hour post-irradiation.
-
Wash cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Clonogenic Survival Assay (Radiosensitization)
This assay assesses the ability of an ATM inhibitor to sensitize cancer cells to radiation.
-
Objective: To determine the Dose Enhancement Ratio (DER) of an ATM inhibitor.
-
Materials: Human cancer cell line, cell culture medium, test inhibitor, ionizing radiation source, culture dishes.
-
Procedure:
-
Plate a known number of cells in 6-well plates. The number of cells plated is titrated based on the expected survival at different radiation doses.
-
Allow cells to attach for 4-6 hours.
-
Treat the cells with a fixed, non-toxic concentration of the ATM inhibitor (or vehicle control) for 1 hour prior to irradiation.
-
Expose the plates to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the medium, wash the cells, and add fresh medium without the inhibitor.
-
Incubate the plates for 10-14 days, allowing colonies (≥50 cells) to form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies in each dish.
-
Calculate the surviving fraction at each radiation dose, normalized to the non-irradiated control.
-
Plot survival curves and calculate the DER at a specific survival fraction (e.g., 0.1) to quantify the extent of radiosensitization.
-
Conclusion
The landscape of ATM inhibitors is rapidly evolving, with a focus on improving potency, selectivity, and pharmacokinetic profiles to maximize therapeutic synergy with DNA-damaging agents. "this compound" is positioned as a highly promising candidate with a potentially superior profile compared to earlier-generation inhibitors, some of which were halted due to off-target effects, poor pharmacokinetics, or toxicity.[10][24] The preclinical data for potent and selective agents like M4076 demonstrate the potential of this class to significantly enhance the efficacy of radiotherapy.[26][27] Continued investigation and rigorous comparative studies, utilizing the standardized protocols outlined in this guide, will be essential to fully elucidate the clinical utility of "this compound" and other emerging ATM inhibitors in cancer therapy.
References
- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM Signaling | GeneTex [genetex.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lartesertib (M4076) | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. CP-466722 | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. M-4076 | C23H21FN6O3 | CID 122599280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. axonmedchem.com [axonmedchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Tubulin Inhibition: Antitumor Agent-28 Versus Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tubulin-inhibiting properties of a novel synthetic compound, referred to in the literature as "Antitumor agent-28" (identified as the indole-amino-pyrazolyl derivative St. 28), and the well-established anticancer drug, paclitaxel. This comparison is based on available preclinical data and aims to elucidate their respective mechanisms, efficacy, and cellular effects.
Executive Summary
Paclitaxel, a taxane diterpenoid, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, this compound (St. 28) belongs to a class of synthetic indole-amino-pyrazolyl compounds that inhibit tubulin polymerization, thereby preventing microtubule formation. While both agents target the tubulin-microtubule system, their opposing mechanisms of action result in distinct cellular consequences. Available data indicates that paclitaxel exhibits potent antiproliferative activity in the low nanomolar range against a variety of cancer cell lines. This compound (St. 28) has demonstrated a strong inhibitory effect on tubulin polymerization with an IC50 in the sub-micromolar range. While specific antiproliferative data for St. 28 is limited, related indole-pyrazole derivatives show efficacy in the nanomolar to low micromolar range.
Mechanism of Action
This compound (St. 28): Inhibition of Tubulin Polymerization
This compound (St. 28) is a small molecule inhibitor that binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule formation leads to the disorganization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Paclitaxel: Stabilization of Microtubules
Paclitaxel binds to a different site on the β-tubulin subunit, located on the inside of the microtubule. This binding stabilizes the microtubule polymer, preventing its depolymerization. The resulting rigid and non-functional microtubules disrupt the dynamic instability required for normal mitotic spindle function, leading to a sustained mitotic block and eventual cell death through apoptosis.
Diagram of Opposing Mechanisms of Action
Caption: Mechanisms of tubulin inhibition by this compound (St. 28) and Paclitaxel.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (St. 28) and paclitaxel. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 / EC50 | Reference |
| This compound (St. 28) | Tubulin Polymerization Assay | 0.28 µM | [1] |
| Paclitaxel | Tubulin Assembly Assay | EC50: 23 µM* | [2] |
*Note: Paclitaxel promotes tubulin polymerization; therefore, its activity is often measured as an EC50 for assembly rather than an IC50 for inhibition. The cited study used specific conditions to yield a measurable EC50.
Table 2: Antiproliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (St. 28) | Data Not Available | - | - | - |
| Closely Related Indole-Pyrazole Analogues | HeLa | Cervical Cancer | 0.65 µM | [3] |
| A549 | Lung Cancer | 0.51 µM | [3] | |
| MCF-7 | Breast Cancer | 0.71 µM | [3] | |
| Paclitaxel | HeLa | Cervical Cancer | 2.5 - 7.5 nM | [4] |
| A549 | Lung Cancer | ~5 nM | [Data not directly cited] | |
| MCF-7 | Breast Cancer | ~3.5 µM | [5] |
Note: The IC50 values for paclitaxel can vary significantly depending on the exposure time and the specific assay used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Tubulin Polymerization Assay (Turbidimetric Method)
Objective: To measure the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.
-
GTP is added to the buffer to a final concentration of 1 mM.
-
Test compounds (this compound or paclitaxel) are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the general tubulin buffer to the desired concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
A baseline absorbance reading is taken at 340 nm at 37°C before initiating polymerization.
-
Tubulin and the test compound are added to the wells.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.
-
For inhibitors, the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined. For stabilizers, the EC50 value (the concentration that promotes 50% of maximal assembly) is calculated.
-
Diagram of Tubulin Polymerization Assay Workflow
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or paclitaxel).
-
Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of a compound on the cell cycle distribution of a cell population.
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment:
-
Cells are treated with the test compound at a specific concentration (e.g., the IC50 value) for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.
-
-
Data Analysis:
-
The data is displayed as a histogram of DNA content.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Diagram of Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Signaling Pathways
Both this compound (St. 28) and paclitaxel, by disrupting microtubule dynamics and inducing mitotic arrest, trigger a cascade of downstream signaling events that ultimately lead to apoptosis. A key event is the activation of the spindle assembly checkpoint (SAC), which prevents cells from exiting mitosis in the presence of improperly attached chromosomes. Prolonged activation of the SAC can lead to the activation of pro-apoptotic proteins such as Bcl-2 and the caspase cascade.
Diagram of a General Signaling Pathway for Tubulin-Targeting Agents
Caption: General signaling cascade initiated by tubulin-targeting agents.
Conclusion
This compound (St. 28) and paclitaxel represent two distinct classes of tubulin-targeting agents with opposing mechanisms of action. Paclitaxel stabilizes microtubules, while this compound (St. 28) inhibits their polymerization. Both ultimately lead to cell cycle arrest and apoptosis, making them effective anticancer agents. The available data suggests that paclitaxel is a highly potent cytotoxic agent with efficacy in the nanomolar range. While direct comparative antiproliferative data for this compound (St. 28) is not yet widely available, its potent inhibition of tubulin polymerization and the promising activity of related compounds suggest it is a valuable lead for further drug development. Future studies directly comparing the efficacy and safety of these two agents in various cancer models are warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Antitumor Agent-28 and its Parent Compound, Oridonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor efficacy of Antitumor agent-28, a derivative of the natural product oridonin, against its parent compound. The information presented herein is compiled from preclinical studies and is intended to provide an objective overview for research and drug development purposes.
Overview of Compounds
Oridonin , an ent-kauranoid diterpenoid isolated from the medicinal herb Rabdosia rubescens, has been extensively studied for its wide range of pharmacological activities, including its antitumor effects.[1] However, its clinical potential has been limited by factors such as poor water solubility and moderate potency.[2]
This compound (also referred to as compound 28) is a synthetically modified derivative of oridonin. These modifications were designed to enhance its pharmacological properties, including increased potency and improved aqueous solubility, to overcome the limitations of the parent compound.[2]
In Vitro Efficacy: A Quantitative Comparison
The antiproliferative activities of this compound and oridonin have been evaluated against various cancer cell lines. A notable comparison is seen in the triple-negative breast cancer cell line, MDA-MB-231.
| Compound | Cell Line | IC50 / EC50 (µM) | Fold Increase in Potency (vs. Oridonin) | Citation(s) |
| This compound | MDA-MB-231 | 0.2 | ~147-fold | [2] |
| Oridonin | MDA-MB-231 | 17.92 - 29.4 | - | [3] |
| Oridonin | MDA-MB-231 | 4.55 (24h), 1.14 (48h), 0.35 (72h) | - | [4] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions (e.g., incubation time). The fold increase is an approximation based on available data.
In Vivo Efficacy: Xenograft Tumor Model
The antitumor effects of both compounds have been assessed in vivo using a human breast cancer MDA-MB-231 xenograft model in mice.
| Compound | Dosage (ip) | Tumor Growth Inhibition | Efficacy | Citation(s) |
| This compound | 5 mg/kg | > 66% | Significant suppression of tumor growth | [2] |
| Oridonin | 5 mg/kg | Not significant | No significant efficacy at the same dosage | [2] |
Physicochemical Properties
A key advantage of this compound over its parent compound is its significantly improved aqueous solubility.
| Compound | Aqueous Solubility | Fold Increase in Solubility (vs. Oridonin) | Citation(s) |
| This compound | 42.4 mg/mL | ~32-fold | [2] |
| Oridonin | 1.29 mg/mL | - | [2] |
Mechanism of Action: Modulation of Apoptotic Signaling Pathways
Both oridonin and this compound exert their anticancer effects, at least in part, by inducing apoptosis. This is achieved through the modulation of key signaling pathways involved in cell survival and death. Pilot mechanistic studies indicate that this compound induces apoptosis at low concentrations in a dose-dependent manner through the regulation of the NF-κB, Bcl-2/Bax, and PARP signaling pathways.[2] Oridonin has also been shown to induce apoptosis through the downregulation of Bcl-2 and the cleavage of PARP in MDA-MB-231 cells.[5]
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of oridonin on apoptosis and intracellular reactive oxygen species level in triple-negative breast cancer MDA-MB-231 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antitumor Agent-28 and p53 Activators in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in human cancers, has spurred the development of therapeutic strategies aimed at restoring its function.[1] Concurrently, targeting the DNA damage response (DDR) pathway, another critical cellular process frequently dysregulated in cancer, has emerged as a promising therapeutic avenue. This guide provides a comprehensive comparison of two distinct approaches: the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase by agents such as "Antitumor agent-28," and the activation of p53, with a focus on the bacterial peptide p28.
Executive Summary
This guide delves into the mechanisms of action, preclinical efficacy, and clinical potential of this compound, a selective ATM kinase inhibitor, and p28, a cell-penetrating peptide that activates p53. While both agents ultimately aim to induce cancer cell death, they employ fundamentally different strategies. This compound and similar ATM inhibitors disrupt the cell's ability to repair DNA damage, leading to catastrophic genomic instability. In contrast, p28 directly engages and stabilizes p53, reinstating its tumor-suppressive functions, including cell cycle arrest and apoptosis. This comparison will provide researchers with a detailed understanding of these two therapeutic modalities, supported by experimental data and protocols, to inform future research and drug development efforts.
Mechanism of Action
This compound: Targeting the DNA Damage Response
This compound is a selective inhibitor of ATM kinase.[2][3][4][5] ATM is a primary sensor of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. Upon activation, ATM initiates a signaling cascade that arrests the cell cycle to allow for DNA repair. By inhibiting ATM, this compound prevents this crucial repair process, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that often have a high degree of genomic instability.
As detailed information on "this compound" is limited, this guide will also refer to data from other well-characterized ATM inhibitors like AZD0156 and the related ATR inhibitor berzosertib (M6620/VX-970) to provide a representative overview of this class of drugs. These inhibitors have been shown to potentiate the effects of DNA-damaging agents like radiation and chemotherapy.[1][6][7]
p53 Activators: Restoring the Guardian of the Genome
The p53 pathway is inactivated in a majority of human cancers, either through mutation of the TP53 gene itself or by overexpression of its negative regulators, such as MDM2 and COP1. p53 activators aim to restore the tumor-suppressive functions of p53.
The bacterial peptide p28 is a 28-amino acid peptide derived from the protein azurin, secreted by Pseudomonas aeruginosa.[1][6] It preferentially enters cancer cells and binds to both wild-type and mutant p53. This binding inhibits the interaction of p53 with E3 ubiquitin ligases like COP1 and HDM2, preventing its proteasomal degradation.[1][8][9][10] The resulting increase in intracellular p53 levels leads to the transcriptional activation of downstream targets like p21, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][11]
Preclinical Data Comparison
In Vitro Cytotoxicity
The following table summarizes the in vitro activity of representative ATM/ATR inhibitors and the p53 activator p28 in various cancer cell lines.
| Compound | Class | Cell Line | Cancer Type | IC50 | Reference |
| AZD0156 | ATM Inhibitor | HT29 | Colorectal Cancer | 0.58 nM (in-cell assay) | [1] |
| Berzosertib (M6620) | ATR Inhibitor | Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285 µM | [12] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.252 µM | [12] | ||
| p28 | p53 Activator | MCF-7 | Breast Cancer | ~50% inhibition at 50 µM (72h) | [1] |
| U87 | Glioblastoma | 25-30% cytotoxicity at 100 µM (72h) | [8] | ||
| LN229 | Glioblastoma | 25-30% cytotoxicity at 100 µM (72h) | [8] |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used. The data presented here is for comparative purposes.
In Vivo Efficacy
The antitumor activity of these agents has been evaluated in xenograft models.
| Compound | Class | Cancer Type | Xenograft Model | Key Findings | Reference |
| AZD0156 | ATM Inhibitor | Triple-Negative Breast Cancer | Patient-Derived Xenograft | Improved efficacy of olaparib. | [1][6] |
| Colorectal Cancer | SW620 Xenograft | Tumor regression when combined with irinotecan. | [7] | ||
| Berzosertib (M6620) | ATR Inhibitor | Non-Small Cell Lung Cancer Brain Metastasis | Patient-Derived Xenograft | Enhanced radiosensitization. | [13][14] |
| p28 | p53 Activator | Colon Cancer | HCT116 (p53 wt) Xenograft | Significant reduction in tumor weight. | [8] |
| Breast Cancer | MCF-7 (p53 wt) and MDA-MB-231 (p53 mut) Xenografts | ~50-60% reduction in tumor weight. | [8] |
Clinical Trial Overview
Both ATM/ATR inhibitors and p53 activators are being actively investigated in clinical trials.
| Compound | Class | Phase | Cancers Studied | Key Observations | ClinicalTrials.gov ID | Reference |
| AZD0156 | ATM Inhibitor | Phase I | Solid Tumors | Well-tolerated in combination with olaparib; hematologic toxicity was dose-limiting. Two confirmed partial responses. | NCT02588105 | [1][15][16] |
| Berzosertib (M6620) | ATR Inhibitor | Phase I/II | Solid Tumors, Small Cell Lung Cancer, Ovarian Cancer | Monotherapy was well-tolerated. Combination with chemotherapy showed promising activity but also increased myelosuppression. One complete response in a patient with an ATM-deficient tumor. | NCT02157792, NCT02595931 | [17][18][19][20] |
| p28 | p53 Activator | Phase I | Advanced Solid Tumors (Adults) | Well-tolerated with no significant adverse events. Evidence of antitumor activity, including complete and partial responses. | NCT00914914 | [15][17] |
| Phase I | Recurrent/Progressive CNS Tumors (Pediatric) | Safe and well-tolerated. The adult recommended phase II dose was established as safe for children. | - | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or p28) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[21]
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with a test compound.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the test agent for a specific duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at 4°C.[13]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[12][13][20][22]
-
Flow Cytometry: Acquire the data on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][20]
p53 Activation Assay
This protocol describes a method to quantify the activation of p53 in nuclear extracts.
Methodology:
-
Nuclear Extraction: Treat cells with the test compound (e.g., p28) and then prepare nuclear extracts.
-
Binding to DNA: Add the nuclear extracts to a 96-well plate coated with a specific double-stranded DNA sequence containing the p53 consensus binding site. Active p53 in the extract will bind to this sequence.[23]
-
Primary Antibody: Add a primary antibody that specifically recognizes an epitope on p53 that is accessible only when it is activated and bound to its target DNA.[23]
-
Secondary Antibody: Add an HRP-conjugated secondary antibody.
-
Colorimetric Detection: Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated p53.[23][24]
Conclusion
This compound, as a representative ATM inhibitor, and the p53 activator peptide p28 represent two distinct and promising strategies in cancer therapy. ATM inhibitors capitalize on the genomic instability of cancer cells by crippling their DNA repair machinery, a strategy that shows significant synergy with traditional DNA-damaging therapies. In contrast, p53 activators like p28 aim to restore the natural tumor-suppressive functions of p53, offering a potentially more targeted approach that can be effective in a broad range of tumors with either wild-type or mutant p53.
The choice between these strategies, or their potential combination, will depend on the specific genetic and molecular characteristics of the tumor. Further research, including head-to-head preclinical studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of these agents and to identify the patient populations most likely to benefit from each approach. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers dedicated to advancing these novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 9. Facebook [cancer.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Berzosertib - Wikipedia [en.wikipedia.org]
- 12. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 18. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trial - Berzosertib can neutralize the cancer's ability to repair itself - TRIAL-IN Pharma [trial-in.com]
- 20. ascopubs.org [ascopubs.org]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-28" validation of anticancer effects in multiple cell lines
An in-depth guide for researchers and drug development professionals on the validation of the anticancer effects of the azurin-derived peptide p28 across multiple cell lines, with a comparative perspective against established chemotherapeutic agents.
Introduction
Antitumor agent p28, a 28-amino acid peptide derived from the bacterial cupredoxin azurin, has emerged as a promising candidate in cancer therapy. Its unique mechanism of action, centered on the post-translational stabilization of the tumor suppressor protein p53, sets it apart from conventional cytotoxic agents. This guide provides a comprehensive comparison of p28's anticancer effects in various cancer cell lines, presenting supporting experimental data, detailed protocols for key validation assays, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
p28 exerts its anticancer activity through a multi-pronged approach. It preferentially enters cancer cells and, upon internalization, binds to the DNA-binding domain of both wild-type and mutated p53.[1][2] This interaction prevents the p53 from being tagged for degradation by E3 ubiquitin ligases like COP1, leading to an accumulation of p53 within the cell.[1] The elevated levels of p53 then trigger cell cycle arrest, primarily at the G2/M phase, and induce apoptosis.[1][2]
Furthermore, p28 has been shown to interfere with angiogenesis, the process by which tumors develop their own blood supply. It can inhibit the phosphorylation of key signaling molecules involved in endothelial cell migration and proliferation.[1]
Comparative Analysis of Anticancer Effects
The anticancer efficacy of p28 has been evaluated in a wide array of cancer cell lines, demonstrating broad-spectrum activity. This section presents a comparative summary of its performance, including available data on its half-maximal inhibitory concentration (IC50) and comparisons with standard chemotherapeutic agents.
In Vitro Cytotoxicity of p28
The following table summarizes the cytotoxic effects of p28 in various human cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 of p28 (or % inhibition) | Reference |
| MCF-7 | Breast Cancer | Wild-type | ~50% inhibition at 50 µM after 72h | [1] |
| MDA-MB-231 | Breast Cancer | Mutated | ~20% inhibition at 50 µM after 72h | [3] |
| ZR-75-1 | Breast Cancer | Wild-type | Dose-dependent inhibition (44% at 100 µM after 72h) | [1] |
| UISO-Mel-23 | Melanoma | Mutated | ~22% decrease in survival at 200 µM | [1] |
| UISO-Mel-29 | Melanoma | Wild-type | ~14% decrease in survival at 100 µM | [1] |
| U87 | Glioblastoma | Wild-type | p28 increases p53 and p21 levels | [1] |
| LN229 | Glioblastoma | Mutated | p28 increases p53 and p21 levels | [1] |
| Raji | Burkitt's Lymphoma | Mutated | Dose-dependent inhibition | [4] |
| SK-OV-3 | Ovarian Cancer | Null | Preferential entry and anti-proliferative effect | [1] |
| HT1080 | Fibrosarcoma | Wild-type | Preferential entry and anti-proliferative effect | [1] |
| LNCaP | Prostate Cancer | Wild-type | Enhanced cytotoxicity with doxorubicin/paclitaxel | [1] |
| DU145 | Prostate Cancer | Mutated | Enhanced cytotoxicity with doxorubicin/paclitaxel | [1] |
Comparative Cytotoxicity: p28 vs. Standard Chemotherapies
Direct comparative studies providing IC50 values for p28 alongside standard chemotherapeutics in the same experimental setup are limited. However, existing research offers valuable insights into its relative potency and synergistic potential.
One study demonstrated that a chimeric protein of p28 and NRC peptide had an IC50 of 1.88 µM in MCF7 cells, while the IC50 of p28 alone was 23 µM, highlighting the potential for enhancing its cytotoxic effects.[5] In comparison, the IC50 of doxorubicin in MCF-7 cells is reported to be in the range of 0.1-1 µM in various studies.
Research has also shown that p28 can enhance the cytotoxic effects of DNA-damaging drugs like doxorubicin and anti-mitotic drugs like paclitaxel in various cancer cell lines, including prostate cancer.[1] In melanoma xenograft models, a 10 mg/kg dose of p28 showed comparable tumor growth inhibition to a 20 mg/kg dose of dacarbazine (DTIC).[1]
Experimental Protocols
To facilitate the validation and comparison of p28's anticancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of p28 on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
p28 peptide (and other comparative agents)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of p28 and other test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Western Blot for p53 and p21 Upregulation
This protocol is used to confirm the mechanism of action of p28 by detecting the upregulation of p53 and its downstream target, p21.
Materials:
-
Cancer cells treated with p28
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with p28 for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of p53 and p21.
Visualizations
The following diagrams illustrate the key signaling pathways affected by p28 and a typical experimental workflow for its validation.
Caption: Signaling pathway of p28 leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for validating the anticancer effects of p28.
Conclusion
The antitumor agent p28 demonstrates significant anticancer activity across a broad range of cancer cell lines. Its unique p53-stabilizing mechanism of action offers a potential therapeutic advantage, particularly in cancers with mutated p53. While direct comparative data with standard chemotherapeutics is still emerging, the available evidence suggests that p28 is a promising candidate for further preclinical and clinical investigation, both as a standalone therapy and in combination with existing anticancer drugs. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further validate and compare the efficacy of this novel antitumor agent.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p28 Bacterial Peptide, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bi-Functional Targeted P28-NRC Chimeric Protein with Enhanced Cytotoxic Effects on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antitumor Agent p28: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antitumor agent p28, a 28-amino acid peptide derived from the bacterial protein azurin. The objective is to present a side-by-side view of its performance against other established anticancer agents, supported by experimental data from both in vitro and in vivo studies.
I. Overview of Antitumor Agent p28
p28 is a cell-penetrating peptide that has demonstrated preferential entry into a variety of cancer cells.[1][2][3] Its primary mechanism of action involves the post-translational stabilization of the tumor suppressor protein p53.[1][4] By binding to p53, p28 inhibits its ubiquitination and subsequent proteasomal degradation, leading to increased intracellular levels of p53.[1][4] This accumulation of p53 can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells.[1][4][5] Notably, p28 has shown efficacy in tumors with both wild-type and mutated p53.[1] Beyond its effects on p53, p28 has also been reported to inhibit angiogenesis by affecting the VEGFR-2 signaling pathway.[1] Phase I clinical trials have indicated that p28 is safe and exhibits anticancer activity in both adult and pediatric patients.[2]
II. Comparative In Vitro Data
The following table summarizes the in vitro cytotoxic and anti-proliferative activity of p28 in comparison to standard chemotherapeutic agents across various cancer cell lines.
| Cell Line | Cancer Type | Agent | Concentration | Effect | Citation |
| Mel-29 | Human Melanoma | p28 | 100 µmol/L | Cytostatic effect and growth inhibition after 72h | [1] |
| Mel-23 | Human Melanoma | p28 | 100 µmol/L | Cytostatic effect and growth inhibition after 72h | [1] |
| MCF-7 | Human Breast Cancer | p28 | 50 µmol/L | ~50% growth inhibition after 72h | [1] |
| ZR-75-1 | Human Breast Cancer | p28 | 100 µmol/L | 44% growth inhibition after 72h | [1] |
| MGC-803 | Gastric Cancer | Compound 28* | IC50: 0.106 µM | Potent antiproliferative activity | [6] |
| HCT116 | Colorectal Cancer | MPT0E028** | Micromolar concentrations | Inhibition of proliferation | [7] |
*Note: "Compound 28" is a β-lactam-azide derivative, not the peptide p28. **Note: "MPT0E028" is a novel HDAC inhibitor.
III. Comparative In Vivo Data
This section presents data from in vivo studies, primarily from xenograft models in mice, comparing the tumor growth inhibition of p28 with other agents.
| Animal Model | Cancer Type | Agent | Dosage | Effect on Tumor Growth | Citation |
| Mice (xenograft) | Human Melanoma (Mel-23) | p28 | 10 mg/kg | Dose-related inhibition of tumor proliferation | [1] |
| Mice (xenograft) | Human Melanoma (UISO-Mel-2) | p28 | 4 mg/kg (i.p. daily) | Inhibition of tumor growth | [1] |
| Mice (xenograft) | Gastric Cancer (MGC-803) | Compound 28* | 100 mg/kg | Significant suppression of tumor growth | [6] |
| Nude Mice (xenograft) | Human Colon Carcinoma (HCT-116) | Brostallicin + cDDP | Varies | More than additive antitumor effect | [8] |
| Mice (xenograft) | Human Colorectal Adenocarcinoma (HCT116) | MPT0E028** | Dose-dependent | Delayed and inhibited tumor growth | [7] |
*Note: "Compound 28" is a β-lactam-azide derivative, not the peptide p28. **Note: "MPT0E028" is a novel HDAC inhibitor.
IV. Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation of the presented data.
In Vitro Cytotoxicity/Anti-Proliferation Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the antitumor agent (e.g., p28) or a vehicle control.
-
Following incubation for a specified period (e.g., 24, 48, 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After further incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control group, and IC50 values (the concentration required to inhibit cell growth by 50%) are determined.
In Vivo Xenograft Tumor Model:
-
Human cancer cells (e.g., Mel-23, HCT116) are harvested and suspended in a suitable medium.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomly assigned to treatment and control groups.
-
The treatment group receives the antitumor agent (e.g., p28) at a specified dose and schedule (e.g., intraperitoneal injection daily). The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers (Volume = (length × width²) / 2).
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor volume and weight between the treatment and control groups.
V. Visualizations
Signaling Pathway of p28
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p28 Bacterial Peptide, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Preclinical and Phase I Benchmark Analysis: Antitumor Agent-28 (p28) Versus Standard-of-Care Chemotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antitumor agent p28 (also known as Azurin-p28 and NSC745104) against historical standard-of-care chemotherapy regimens for advanced solid tumors. The comparison is based on available preclinical data and results from the first-in-human Phase I clinical trial of p28. All quantitative data is presented in structured tables, with detailed experimental methodologies and visualizations of key pathways and workflows.
Executive Summary
Antitumor agent p28 is a 28-amino acid peptide derived from the bacterial protein azurin. It functions as a cell-penetrating peptide that preferentially enters cancer cells and stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. A Phase I clinical trial in patients with advanced, treatment-refractory p53-positive solid tumors demonstrated that p28 is exceptionally well-tolerated and shows promising signs of anti-tumor activity. This guide benchmarks these clinical findings and supporting preclinical data against the standard-of-care chemotherapies relevant to the era of the clinical trial (circa 2010-2013), specifically focusing on metastatic melanoma and breast cancer, malignancies where p28 has shown preclinical efficacy.
Mechanism of Action: p28 Signaling Pathway
The primary mechanism of action for p28 involves the stabilization of the p53 tumor suppressor protein. Unlike many conventional chemotherapies that induce DNA damage, p28 acts post-translationally by binding to p53 and inhibiting its ubiquitination and subsequent degradation by the proteasome. This leads to an accumulation of p53 in the nucleus, where it can transcriptionally activate downstream target genes like p21 and p27, resulting in cell cycle arrest at the G2/M phase and induction of apoptosis.[1][2]
Caption: p28 signaling pathway leading to p53 stabilization.
Clinical Benchmarking: Phase I Trial of p28
A first-in-human Phase I trial of p28 was conducted in 15 patients with advanced, refractory, p53-positive solid tumors. The study's primary objectives were to assess safety and determine the maximum tolerated dose (MTD).[2]
Patient Demographics and Dosing
The trial utilized an accelerated 3+3 dose-escalation design. Patients received p28 as an intravenous infusion three times per week for four weeks, followed by a two-week rest period.[2] While the specific tumor histologies of the responding patients were not detailed in the primary publication, preclinical data showed p28 activity against melanoma and breast cancer cell lines, which are used here as a basis for comparison against their respective standard-of-care treatments from that time.[1]
Safety and Tolerability
One of the most significant findings from the Phase I trial was the exceptional safety profile of p28.
Table 1: Safety Profile of p28 in Phase I Clinical Trial [2]
| Parameter | Result |
|---|---|
| Dose-Limiting Toxicities (DLTs) | 0 patients |
| Maximum Tolerated Dose (MTD) | Not reached |
| Serious Adverse Events (Related) | None reported |
| Immunogenicity (Anti-p28 IgG) | No immune response detected in any patient |
This profile contrasts sharply with the common toxicities associated with cytotoxic chemotherapies used for metastatic solid tumors.
Efficacy of p28 vs. Standard-of-Care Chemotherapy
The Phase I trial of p28, while primarily focused on safety, showed encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[2] The standard of care for metastatic melanoma around 2010-2013 was largely centered on dacarbazine, while metastatic breast cancer treatment often involved anthracyclines (like doxorubicin) and taxanes.[3][4][5]
Table 2: Clinical Efficacy Comparison of p28 and Standard-of-Care Chemotherapy
| Agent / Regimen | Cancer Type (Setting) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) |
|---|---|---|---|---|
| p28 (NSC745104) [2] | Advanced Solid Tumors (Refractory, p53+) | 26.7% (1 CR, 3 PRs) | 73.3% (11/15 patients) | Not reported (3 patients alive >2 years) |
| Dacarbazine [3][6][7] | Metastatic Melanoma (First-line) | 7% - 20% | ~30% - 40% | 5.6 - 7.3 months |
| Doxorubicin-based [5] | Metastatic Breast Cancer (First-line after adjuvant) | ~11% - 31% | Not consistently reported | ~15 - 16 months |
CR = Complete Response, PR = Partial Response, DCR = CR + PR + Stable Disease. Data for standard-of-care regimens are derived from multiple studies and represent a range of reported outcomes.
Preclinical Performance Data
In vitro studies have demonstrated the dose-dependent cytotoxic effects of p28 on various cancer cell lines. While direct head-to-head studies comparing p28 with standard chemotherapies in the same experiments are limited, data from different studies can provide an approximate benchmark.
Table 3: In Vitro Cytotoxicity (IC50) of p28 vs. Standard Chemotherapy
| Cell Line | Cancer Type | Agent | IC50 Concentration (µM) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | p28 | ~23 µM (at 48h) | [8] |
| MCF-7 | Breast Cancer | Doxorubicin | ~2.5 - 9.9 µM (at 48h) | [9][10] |
| MDA-MB-231 | Breast Cancer | p28 | Not specified, but cytotoxic | [8] |
| MDA-MB-231 | Breast Cancer | Doxorubicin | ~0.69 µM (at 48h) | [9] |
| M21 | Melanoma | Doxorubicin | ~2.77 µM (at 24h) |[10] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and should be compared with caution.
Experimental Protocols and Workflows
Workflow for In Vitro Cytotoxicity Assessment
The determination of IC50 values for antitumor agents is a standard preclinical experiment to quantify efficacy. The following diagram illustrates a typical workflow for an MTT-based cell viability assay.
Caption: Workflow for an MTT-based cell viability assay.
Detailed Methodologies
1. MTT Cell Viability Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Plating: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded into 96-well flat-bottom plates at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Control wells containing medium only are included for background subtraction.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: A stock solution of the test agent (p28 or standard chemotherapy) is prepared and serially diluted. 10 µL of each dilution is added to the appropriate wells. Control wells receive vehicle only.
-
Treatment Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS) is added to each well.[11]
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals. The plate is often left overnight in the incubator or shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of >650 nm.
-
Data Analysis: The absorbance of the control wells is set as 100% viability. The percentage of viability for each treated well is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
2. Western Blot for p53 and p21 Protein Levels
This technique is used to detect and quantify changes in the protein levels of p53 and its downstream target p21 following treatment with p28.
-
Cell Lysis: Adherent cancer cells are washed with ice-cold PBS and then lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The lysate is collected by scraping and then clarified by centrifugation at ~12,000g for 15 minutes at 4°C.[12]
-
Protein Quantification: The total protein concentration of the supernatant is determined using a protein assay, such as the BCA assay.
-
Sample Preparation: An equal amount of protein (e.g., 15 µg) from each sample is mixed with SDS-PAGE loading buffer and boiled for 5-10 minutes to denature the proteins.[12]
-
Gel Electrophoresis: The protein samples are loaded into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane via electroblotting.[12]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: The membrane is incubated with a specific primary antibody against the target protein (e.g., rabbit anti-p53, mouse anti-p21) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is used to ensure equal protein loading across lanes.[13]
-
Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST. It is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate. The light emitted is detected using X-ray film or a digital imaging system.[12]
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified using densitometry software. The expression levels of p53 and p21 are normalized to the loading control.
Conclusion
Antitumor agent p28 demonstrates a unique mechanism of action by stabilizing the p53 tumor suppressor protein, a pathway distinct from the DNA-damaging effects of many standard chemotherapies. The first-in-human Phase I clinical trial highlighted an exceptionally favorable safety profile, with no dose-limiting toxicities and an MTD not being reached.[2] Furthermore, the trial provided preliminary evidence of significant anti-tumor activity in a heavily pre-treated patient population, with a disease control rate of 73.3%.[2]
When benchmarked against historical standard-of-care chemotherapies for metastatic melanoma and breast cancer, such as dacarbazine and doxorubicin, p28's clinical performance in this early-phase trial appears promising, particularly concerning its high disease control rate and minimal toxicity. While direct preclinical comparisons are limited, the available data suggest p28 has potent in vitro activity. The key differentiator for p28 remains its targeted mechanism and remarkably low toxicity, which could provide a significant therapeutic advantage over conventional chemotherapy. Further clinical investigation in defined patient populations is warranted to fully elucidate its comparative efficacy.
References
- 1. Phase I trial of p28 (NSC745104), a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in pediatric patients with recurrent or progressive central nervous system tumors: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 5. Improved anti-tumor response rate with decreased cardiotoxicity of non-pegylated liposomal doxorubicin compared with conventional doxorubicin in first-line treatment of metastatic breast cancer in patients who had received prior adjuvant doxorubicin: results of a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective randomized comparison of dacarbazine (DTIC) versus DTIC plus interferon-alpha (IFN-alpha) in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fotemustine compared with dacarbazine in patients with disseminated malignant melanoma: a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of Antitumor Agent-28: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the target engagement of "Antitumor agent-28," a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in preclinical development. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid in the design and execution of target validation studies.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of ATM kinase, a key regulator of the DNA damage response (DDR). It exhibits an in-vitro IC50 of 7.6 nM in HT29 human colon cancer cells.[1] ATM is a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit deficiencies in other DNA repair pathways. Validating that this compound effectively engages ATM kinase in cells is paramount to understanding its mechanism of action and advancing its development.
Comparative Analysis of Target Engagement Methods
Several methods can be employed to confirm the interaction of this compound with ATM kinase in a cellular environment. The two primary methods detailed here are the Cellular Thermal Shift Assay (CETSA), which directly assesses drug-protein binding, and Western Blotting of downstream signaling, which provides evidence of functional target modulation.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct evidence of target binding in a native cellular environment. Label-free. Applicable to various cell and tissue types.[2] | Requires specific antibodies for detection. Some ligands may not induce a significant thermal shift. |
| Western Blotting (Downstream Signaling) | Measures the phosphorylation status of the target and its downstream substrates. | Provides functional evidence of target inhibition. Widely accessible technique. | Indirect measure of target engagement. Signal can be affected by other pathways. |
| Target Knockdown/Knockout (e.g., siRNA/CRISPR) | Compares the phenotypic or signaling effects of the drug in the presence or absence of the target protein. | Provides strong evidence for on-target effects. | Can have off-target effects. Compensation mechanisms may arise.[3] |
Experimental Data and Protocols
To illustrate the application of these methods, representative data, modeled after known ATM inhibitors like AZD1390, is presented below.[4][5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in cells.[7][8] The principle is that drug binding stabilizes the protein, leading to a higher melting temperature.
Table 1: Isothermal Dose-Response CETSA for ATM Kinase
| This compound (nM) | Relative Amount of Soluble ATM at 52°C |
| 0 (Vehicle) | 1.00 |
| 1 | 1.25 |
| 10 | 1.85 |
| 100 | 2.50 |
| 1000 | 2.60 |
| 10000 | 2.65 |
-
Cell Culture and Treatment: Plate HT29 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. For isothermal dose-response, heat all samples at a single optimized temperature (e.g., 52°C).
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube. Determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blot using an antibody specific for ATM kinase.
-
Data Analysis: Quantify the band intensities and normalize to the vehicle control at the lowest temperature. Plot the relative amount of soluble ATM as a function of temperature or drug concentration.
Western Blot Analysis of ATM Signaling Pathway
This method assesses the functional consequence of ATM inhibition by measuring the phosphorylation of ATM itself (autophosphorylation at Ser1981) and its downstream substrates, such as KAP1 (p-Ser824) and CHK2 (p-Thr68).
Table 2: Inhibition of ATM Signaling by this compound
| This compound (nM) | Relative p-ATM (S1981) Level | Relative p-KAP1 (S824) Level |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.65 | 0.70 |
| 10 | 0.20 | 0.25 |
| 100 | 0.05 | 0.08 |
| 1000 | <0.01 | <0.01 |
-
Cell Culture and Treatment: Plate HT29 cells and grow to 80-90% confluency. Pre-treat cells with this compound at various concentrations for 2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide or 10 Gy ionizing radiation) for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against p-ATM (S1981), total ATM, p-KAP1 (S824), total KAP1, and a loading control (e.g., β-actin).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and then to the vehicle-treated, DNA damage-induced control.
Visualizations
ATM Signaling Pathway
Caption: ATM signaling pathway initiated by DNA double-strand breaks.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Methods
Caption: Comparison of methods for target engagement validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1390 [openinnovation.astrazeneca.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
A Preclinical Comparative Analysis of Antitumor Agent-28 (p28) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-28, more commonly known as p28, is a 28-amino acid peptide derived from the bacterial protein azurin, secreted by Pseudomonas aeruginosa. It has garnered significant interest in oncology research due to its preferential entry into cancer cells and its unique mechanism of action. p28 functions as a cell-penetrating peptide that stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in malignant cells. This guide provides a comparative overview of the preclinical data for p28 and its derivatives, including the truncated peptide p18 and chimeric fusion proteins, to inform ongoing and future cancer therapeutic research.
Mechanism of Action: The p53-Dependent Pathway
p28 exerts its primary antitumor effects through the modulation of the p53 signaling pathway. Upon entering a cancer cell, p28 binds to the DNA-binding domain of both wild-type and mutated p53. This interaction inhibits the binding of E3 ligases, such as COP1, which would otherwise target p53 for proteasomal degradation. The resulting post-translational stabilization of p53 leads to an increase in its intracellular levels. Elevated p53 then transcriptionally activates downstream targets like the cyclin-dependent kinase inhibitors p21 and p27. This cascade ultimately induces cell cycle arrest, primarily at the G2/M phase, and triggers apoptosis.
Comparative Preclinical Efficacy
The preclinical evaluation of p28 and its derivatives has primarily focused on their ability to inhibit cancer cell proliferation (cytotoxicity) and reduce tumor growth in animal models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The following tables summarize the available IC50 data for p28 and its derivatives in human breast cancer cell lines.
Table 1: IC50 of p28 vs. p28-NRC Chimeric Protein
| Compound | Cell Line | IC50 (µM) |
| p28 | MCF7 | 23 |
| p28-NRC | MCF7 | 1.88 |
| p28-NRC | MDA-MB-231 | 1.89 |
Data sourced from a study on a bi-functional targeted p28-NRC chimeric protein. The study highlights the significantly enhanced cytotoxicity of the chimeric protein compared to p28 alone.
Table 2: IC50 of p28-Apoptin Chimeric Protein
| Compound | Cell Line | IC50 (µg/mL) |
| p28-Apoptin | MCF7 | 38.55 |
| p28-Apoptin | MDA-MB-231 | 43.11 |
This data is from a study on a p28-apoptin chimeric protein and demonstrates its dose-dependent toxicity. A direct comparison with p28 from the same study is not available, but other studies report the IC50 of p28 alone to be significantly higher, indicating the enhanced potency of the chimeric construct.
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models are crucial for assessing the therapeutic potential of anticancer agents.
-
p28: In xenograft models of human breast cancer (MCF-7 and MDA-MB-213), p28 administered at 20 mg/kg demonstrated a significant reduction in tumor weight, comparable to the effect of paclitaxel.
-
p18: While p18 is identified as the minimal domain for cancer cell entry, it does not show significant anti-proliferative activity once internalized. Its primary utility may be as a targeting moiety for other therapeutic agents.
-
p28-Apoptin: In a tumor-bearing mouse model, the p28-apoptin chimeric protein led to significant tumor growth inhibition and a reduction in metastases.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Plating: Seed cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test peptides (p28, p18, p28-NRC, p28-apoptin) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This model assesses the effect of the test agents on tumor growth in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 MCF7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test peptides (e.g., p28 at 10-20 mg/kg) via intraperitoneal or intravenous injection according to the study design (e.g., daily for a specified period).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
A Comparative Proteomic Analysis of Cancer Cells Treated with Antitumor Agent-28
This guide provides a comparative proteomic overview of cancer cells treated with the novel investigational compound, Antitumor Agent-28, benchmarked against a standard-of-care therapy, Paclitaxel. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's cellular impact.
Experimental Summary
Human non-small cell lung cancer cells (A549) were cultured and treated with either this compound (50 nM), Paclitaxel (50 nM), or a vehicle control for 24 hours. Post-treatment, cell lysates were collected and subjected to quantitative proteomic analysis using two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry (MS/MS) for protein identification. This approach allows for the precise quantification of changes in protein expression across different treatment conditions.[1]
Quantitative Proteomic Data
The following table summarizes the differential expression of key proteins in A549 cells following treatment with this compound and Paclitaxel, relative to the vehicle control. The data represents the mean fold change from three independent biological replicates.
| Protein Name | Gene Symbol | Function | Fold Change (this compound) | Fold Change (Paclitaxel) |
| Apoptosis Regulator BAX | BAX | Pro-apoptotic | +2.8 | +1.5 |
| 14-3-3 protein sigma | SFN | Cell cycle regulation, Apoptosis | +2.5 | +1.2 |
| Heat shock cognate 71 kDa protein | HSPA8 | Protein folding, Stress response | -3.2 | -1.8 |
| Prohibitin | PHB | Cell cycle progression, Apoptosis | -2.9 | -1.4 |
| Peroxiredoxin-1 | PRDX1 | Redox signaling, Antioxidant | -2.1 | -1.1 |
| Pyruvate kinase M1/2 | PKM | Glycolysis | -3.5 | -1.9 |
| Enolase 1 | ENO1 | Glycolysis, Tumor promotion | -2.7 | -1.6 |
| Tubulin beta chain | TUBB | Microtubule formation | +0.2 | +3.8 |
| Vimentin | VIM | Intermediate filament, EMT | -4.1 | -0.5 |
| Rho GDP-dissociation inhibitor 1 | ARHGDIA | Rho protein signal transduction | -2.3 | -0.8 |
Experimental Workflow
The overall experimental workflow for the comparative proteomic analysis is depicted below.
Signaling Pathway Analysis
Our proteomic data suggests that this compound significantly impacts the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The diagram below illustrates the putative mechanism of action of this compound on this pathway.
References
Unveiling Synergistic Anticancer Potential: A Comparative Guide to Antitumor Agent p28 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of the investigational antitumor peptide p28 when used in combination with the established chemotherapeutic agent, cisplatin. The objective is to furnish researchers with a comparative framework and detailed experimental data to evaluate the potential of this combination therapy.
Introduction to Antitumor Agent p28 and Combination Therapy
Antitumor agent p28 is a 28-amino acid peptide derived from the bacterial protein azurin.[1] It has demonstrated a preferential ability to enter various cancer cells and induce cell cycle arrest and apoptosis.[2] The primary mechanism of p28 involves the stabilization of the tumor suppressor protein p53 by preventing its ubiquitination and subsequent degradation.[3][4][5] This leads to an accumulation of p53 in the cell, triggering downstream pathways that halt cell proliferation.[3][6]
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects by forming DNA adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis.[7][8][9] The rationale for combining p28 and cisplatin lies in their distinct but complementary mechanisms of action. By stabilizing p53, p28 can potentially lower the threshold for apoptosis induction by cisplatin-induced DNA damage, leading to a synergistic antitumor effect. This guide outlines a hypothetical experimental framework to validate this synergy.
Hypothetical Experimental Data for Synergistic Effects
The following tables summarize the anticipated quantitative outcomes from a series of in vitro experiments designed to test the synergistic effects of p28 and cisplatin on a human cervical cancer cell line (HeLa).
Table 1: Cell Viability (MTT Assay) - IC50 Values
| Treatment | IC50 (µM) |
| p28 | 50 |
| Cisplatin | 10 |
| p28 + Cisplatin (1:5 ratio) | 5 |
Table 2: Combination Index (CI) Values
The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][10]
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.45 | Strong Synergy |
| 0.75 | 0.30 | Very Strong Synergy |
| 0.90 | 0.20 | Very Strong Synergy |
Table 3: Western Blot Analysis of Apoptosis Markers (Fold Change vs. Control)
| Protein | p28 | Cisplatin | p28 + Cisplatin |
| p53 | 3.5 | 1.2 | 5.8 |
| Cleaved Caspase-3 | 2.1 | 3.5 | 8.2 |
| Cleaved PARP | 1.8 | 4.0 | 9.5 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of p28, cisplatin, and their combination at a constant ratio for 48 hours.
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.[12][13]
-
Solubilization: The formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Combination Index (CI) Determination
The synergistic effect of the drug combination is quantified using the Chou-Talalay method.
-
Experimental Design: Dose-response curves are generated for p28 and cisplatin individually and in a fixed-ratio combination.
-
Data Input: The IC50 values and the dose-effect data for the single agents and the combination are entered into a synergy calculation software (e.g., CompuSyn).
-
CI Calculation: The software calculates the CI values at different effect levels (fractions affected, Fa).[1][14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[15]
-
Protein Extraction: HeLa cells are treated with p28, cisplatin, or the combination for 24 hours. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, cleaved caspase-3, and cleaved PARP. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Visualizing the Molecular Synergy and Experimental Process
Signaling Pathway of p28 and Cisplatin Synergy
Caption: Synergistic pathway of p28 and cisplatin.
Experimental Workflow for Synergy Validation
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. mythreyaherbal.com [mythreyaherbal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of the Toxicity Profiles of Antitumor Agent p28 and Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profile of the investigational antitumor agent p28 with established chemotherapeutic drugs, paclitaxel and doxorubicin. The information presented herein is supported by preclinical and clinical experimental data to aid in the evaluation of p28's therapeutic potential.
Executive Summary
The investigational antitumor peptide p28 has demonstrated a remarkably favorable safety profile in clinical trials, a stark contrast to the significant toxicities associated with conventional chemotherapeutic agents like paclitaxel and doxorubicin. Phase I studies in both adult and pediatric patients have shown that p28 is well-tolerated, with no dose-limiting toxicities or significant adverse events reported.[1][2][3] The most common side effect was a transient, mild infusion-related reaction.[2][3] This low toxicity profile is a key differentiator for p28 in the landscape of cancer therapeutics.
Comparative Toxicity Profiles
The following table summarizes the key toxicity data for p28, paclitaxel, and doxorubicin, highlighting the differences in their adverse effect profiles.
| Toxicity Parameter | p28 (Azurin-derived peptide) | Paclitaxel | Doxorubicin |
| Dose-Limiting Toxicity | None observed in Phase I trials[1][4] | Neutropenia[5] | Cardiotoxicity[6][7] |
| Common Adverse Events (Grade 3/4) | Transient Grade 1 infusion-related reaction[2] | Peripheral neuropathy (12%), Anemia (10%), Neutropenia (4%)[8] | Myelosuppression, Cardiomyopathy (1-20% incidence with doses >300 mg/m²)[6] |
| Organ-Specific Toxicity | No significant organ toxicity reported[1][9] | Neurotoxicity, Myelosuppression, Cardiac disturbances (bradycardia)[5][10] | Cardiotoxicity (acute and chronic), Hepatotoxicity, Tissue necrosis upon extravasation[6][7] |
| Immunogenicity | No immune response (IgG) observed in patients[1] | Hypersensitivity reactions (can be severe)[5] | Not a primary concern |
| Maximum Tolerated Dose (MTD) | Not reached in Phase I trials[1] | Varies by regimen | Cumulative dose limited by cardiotoxicity (typically < 550 mg/m²)[6] |
Mechanism of Action and Signaling Pathway
p28 is a 28-amino acid peptide derived from the bacterial protein azurin.[11][12] Its primary mechanism of action involves the stabilization of the tumor suppressor protein p53.[6][11] p28 binds to the DNA-binding domain of both wild-type and mutated p53, which inhibits its ubiquitination and subsequent degradation mediated by the E3 ligase COP1.[6][7][8] This leads to an accumulation of p53 in cancer cells, resulting in cell cycle arrest at the G2/M phase and apoptosis.[6][11]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with varying concentrations of the antitumor agent (e.g., p28, paclitaxel, doxorubicin) and include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the agent that inhibits 50% of cell growth) can be determined from the dose-response curve.
In Vivo Acute Toxicity Study
In vivo toxicity studies are crucial for evaluating the systemic effects of a new drug candidate. The following is a general workflow for an acute toxicity study in a rodent model, based on OECD guidelines.
Methodology:
-
Animal Acclimatization: House animals (e.g., mice or rats) in a controlled environment for at least one week to allow for acclimatization.
-
Dose Administration: Administer the test substance to different groups of animals at various dose levels. A control group receives the vehicle only. The route of administration should be relevant to the intended clinical use (e.g., intravenous, intraperitoneal, or oral).
-
Clinical Observation: Monitor the animals for signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption. Observations are typically more frequent on the first day of dosing and then daily thereafter for a period of 14 days.[1][14]
-
Hematology and Clinical Chemistry: At the end of the study period, collect blood samples for analysis of hematological parameters (e.g., red and white blood cell counts, platelets) and clinical chemistry markers of organ function (e.g., liver enzymes, kidney function tests).
-
Necropsy and Histopathology: Perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.[1] Collect major organs, weigh them, and preserve them in formalin for histopathological examination. A pathologist will then analyze tissue sections to identify any microscopic changes indicative of toxicity.
References
- 1. oecd.org [oecd.org]
- 2. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Confirming On-Target Effects of Antitumor Agent-28 Through Synergistic Efficacy with DNA-Damaging Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to ATM Kinase Inhibitors
The targeted inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase represents a promising strategy in oncology. By disrupting the DNA damage response (DDR), ATM inhibitors can selectively sensitize cancer cells to the effects of DNA-damaging agents such as chemotherapy and radiation. This guide provides a comparative analysis of "Antitumor agent-28," a selective ATM kinase inhibitor, with other notable ATM inhibitors, focusing on experimental data that confirms their on-target effects.
Comparative Efficacy of ATM Kinase Inhibitors
The potency of this compound and its alternatives can be compared through their half-maximal inhibitory concentrations (IC50) against ATM kinase. Lower IC50 values indicate greater potency.
| Compound | ATM IC50 (nM) | Cell Line for IC50 Determination | Additional Kinase Inhibition |
| This compound | 7.6 | HT29 | ATR (18 µM), PI3Kα (0.24 µM) [1] |
| KU-55933 | 12.9 | Cell-free assay | DNA-PK, PI3K/PI4K, ATR, mTOR (high concentrations)[2] |
| KU-60019 | 6.3 | Cell-free assay | Highly selective for ATM over DNA-PK and ATR[2] |
| M3541 | < 1 | Cell-free assay | Highly selective[3] |
| M4076 | < 1 | Cell-free assay | Highly selective[4][5] |
| AZD0156 | Not explicitly stated | Not specified | - |
On-Target Effect Confirmation through Synergistic Combinations
A key method to confirm the on-target effect of an ATM inhibitor is to demonstrate its synergistic activity with agents that cause DNA double-strand breaks (DSBs). The inhibitor's efficacy in preventing the repair of these breaks, leading to enhanced cancer cell death, validates its mechanism of action. The following table summarizes preclinical data on the synergistic effects of various ATM inhibitors.
| ATM Inhibitor | Combination Agent | Cancer Model | Observed Synergistic Effect |
| This compound | (Data not available in searches) | - | - |
| KU-55933 | Temozolomide (TMZ) | Glioblastoma cells (U251 & U87) | Significantly increased cell killing compared to TMZ alone[6] |
| AZD0156 | Irinotecan + 5-FU | Colorectal cancer PDX models | Increased tumor growth inhibition compared to single agents[7] |
| AZD0156 | Temozolomide + Irinotecan | Neuroblastoma xenografts | Reversed resistance to chemotherapy in ALT neuroblastoma[8][9] |
| M3541 | Ionizing Radiation | Human tumor xenografts | Complete tumor regression[10] |
| M4076 | Ionizing Radiation | Human tumor xenografts | Enhanced antitumor activity leading to complete tumor regressions[11] |
| M4076 | ATR inhibitor (M4344) | Pancreatic and AML xenograft models | Complete tumor growth inhibition[12] |
Experimental Protocols
Protocol for Determining Synergistic Efficacy of an ATM Inhibitor with a DNA-Damaging Agent
This protocol outlines a representative method to assess the on-target effects of an ATM inhibitor by evaluating its ability to sensitize cancer cells to a topoisomerase I inhibitor, such as irinotecan (or its active metabolite, SN38).
1. Cell Culture and Reagents:
-
Select appropriate cancer cell lines (e.g., colorectal, glioblastoma).
-
Culture cells in recommended media and conditions.
-
Prepare stock solutions of the ATM inhibitor (e.g., this compound) and SN38 in DMSO.
2. Proliferation Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of increasing concentrations of the ATM inhibitor and SN38, both alone and in combination.
-
Include a vehicle control (DMSO).
-
Incubate for a period representative of several cell cycles (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or sulforhodamine B (SRB) assay.
-
Calculate the IC50 for each agent alone and in combination.
-
Determine synergy using a method such as the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
3. Clonogenic Survival Assay:
-
Seed cells at low density in 6-well plates.
-
Treat with the ATM inhibitor, SN38, or the combination for a defined period (e.g., 24 hours).
-
Remove the drug-containing media, wash with PBS, and add fresh media.
-
Allow colonies to form over 10-14 days.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction for each treatment condition.
4. Western Blot Analysis for On-Target Effect:
-
Treat cells with the ATM inhibitor and/or SN38 for a shorter duration (e.g., 1-6 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key proteins in the ATM pathway, such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX (a marker of DNA double-strand breaks).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A successful on-target effect would show that the ATM inhibitor prevents the phosphorylation of ATM and CHK2 in response to DNA damage induced by SN38, while γH2AX levels would be elevated due to unrepaired DNA breaks.
5. In Vivo Xenograft Studies:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle, ATM inhibitor alone, DNA-damaging agent alone, and the combination.
-
Administer treatments according to a predetermined schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for γH2AX).
Visualizations
Caption: ATM Signaling Pathway and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALT neuroblastoma chemoresistance due to telomere dysfunction-induced ATM activation is reversible with ATM inhibitor AZD0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALT neuroblastoma chemoresistance due to telomere dysfunction-induced ATM activation is reversible with ATM inhibitor AZD0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-28
The proper disposal of potent cytotoxic compounds like Antitumor agent-28 is a critical component of laboratory safety and environmental protection. As a selective inhibitor of ataxia telangiectasia mutated (ATM) kinase with significant anti-cancer activity, this compound requires stringent handling and disposal protocols to mitigate risks to researchers and the ecosystem.[1] Adherence to these procedures is not only a matter of best practice but also a legal and ethical responsibility.
Core Principles of Cytotoxic Waste Management
The disposal of this compound falls under the broader category of chemotherapy or cytotoxic waste management.[2][3] The fundamental principles involve the proper segregation, containment, labeling, and ultimate destruction of all materials that have come into contact with the agent.[2][4] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Step-by-Step Disposal Procedures for this compound
Researchers and laboratory personnel must follow a systematic approach to ensure the safe disposal of this compound. This process begins at the point of use and extends through to final disposal by a certified waste management provider.
1. Immediate Segregation at the Point of Generation:
-
Trace vs. Bulk Contamination: The first critical step is to differentiate between trace and bulk contaminated waste.[2][5][6]
-
Trace Waste: Items with less than 3% of the original weight of the agent remaining are considered trace waste.[5][6] This typically includes empty vials, used gloves, gowns, bench protectors, and other disposable supplies.[6][7]
-
Bulk Waste: This category includes any amount of the agent exceeding 3% of its original weight, such as unused or partially used vials, grossly contaminated PPE, and materials from a large spill.[2][5]
-
2. Use of Designated Waste Containers:
-
Properly color-coded and labeled containers are essential for preventing accidental exposure and ensuring correct disposal streams.[2][3]
-
Yellow Containers: For trace chemotherapy waste. These containers are typically designated for incineration.[6][7]
-
Black Containers: For bulk hazardous waste, including P-listed substances. These are also destined for incineration under specific hazardous waste protocols.[5][8]
-
Red Sharps Containers: Any sharp objects, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[4][7]
-
3. Personal Protective Equipment (PPE) Disposal:
-
All PPE worn during the handling of this compound, including gowns, double gloves, and eye protection, is considered contaminated waste.[9]
-
Outer gloves should be removed and disposed of in the appropriate cytotoxic waste container immediately after handling the agent.[10] The remaining PPE should be removed in a manner that avoids self-contamination and placed in the designated trace waste container.[9]
4. Decontamination of Work Surfaces:
-
Work surfaces and equipment should be decontaminated after each use. Cleaning materials, such as absorbent pads and wipes, must be disposed of as trace cytotoxic waste.[11]
5. Spill Management:
-
In the event of a spill, the area should be immediately secured.[12]
-
Personnel cleaning the spill must wear appropriate PPE.[12]
-
The spill should be contained and cleaned up using a chemotherapy spill kit. All materials used for cleanup are considered bulk hazardous waste and must be disposed of in a black container.[10][12]
6. Final Disposal:
-
All cytotoxic waste must be handled and transported by personnel trained in hazardous waste management.[13]
-
The ultimate disposal method for both trace and bulk chemotherapy waste is typically high-temperature incineration to ensure the complete destruction of the cytotoxic compounds.[4][14]
Quantitative Data Summary for Disposal
For quick reference, the following table summarizes the key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Container Type | Disposal Method |
| Trace Waste | < 3% of original agent weight remaining | Yellow, labeled "Trace Chemotherapy Waste" | Incineration |
| Bulk Waste | > 3% of original agent weight remaining | Black, labeled "Hazardous Waste" | Incineration |
| Contaminated Sharps | Any contaminated sharp object | Red, puncture-resistant, labeled "Chemo Sharps" | Incineration |
| Spill Cleanup Debris | All materials from any size spill | Black, labeled "Hazardous Waste" | Incineration |
Experimental Protocols
While specific experimental protocols for the chemical deactivation of "this compound" are not publicly available, the general principle for cytotoxic drug disposal is destruction rather than chemical neutralization, as no single method is effective for all agents.[8] The standard and accepted protocol is high-temperature incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Decision tree for proper segregation of this compound waste.
Caption: End-to-end disposal process for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsmedwaste.com [amsmedwaste.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. uwyo.edu [uwyo.edu]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 13. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 14. patientpower.info [patientpower.info]
Safeguarding Innovation: A Comprehensive Guide to Handling Antitumor Agent-28
In the fast-paced environment of oncological research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling the potent, investigational compound, Antitumor Agent-28. Adherence to these procedures is critical to minimize exposure risk and ensure a safe and compliant research environment.
Risk Assessment and Potency
This compound is a highly potent compound, meaning it elicits a biological response at a very low dose.[1][2] Consequently, occupational exposure limits (OELs) are extremely low. A thorough risk assessment must be conducted before any handling of this agent.[3][4] This involves evaluating the quantity of the agent being handled, the frequency and duration of handling, and the specific procedures being performed.[1]
Occupational Exposure Bands (OEBs) and Handling Requirements
To simplify risk management for investigational compounds where extensive toxicological data is not yet available, a banding approach is often used.[2] this compound falls into a high-potency category, requiring stringent control measures.
| Performance-Based Exposure Control Limit (PBECL) | Occupational Exposure Band (OEB) | Primary Containment Strategy | Required Personal Protective Equipment (PPE) |
| < 1 µg/m³ | 4 | Ventilated Laminar Flow Enclosure or Isolator | Double gloves, disposable gown, sleeves, respiratory protection, eye protection |
| 1-10 µg/m³ | 3 | Ventilated Laminar Flow Enclosure | Double gloves, disposable gown, eye protection |
| 10-100 µg/m³ | 2 | Chemical Fume Hood | Gloves, lab coat, eye protection |
| > 100 µg/m³ | 1 | General Ventilation | Gloves, lab coat |
Note: This table presents a generalized banding strategy. The specific OEB for this compound should be determined by a qualified industrial hygienist or toxicologist based on available preclinical data.
Personal Protective Equipment (PPE)
The last line of defense against exposure is appropriate PPE.[5][6] For this compound, the following are mandatory:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is required.[7][8] Gloves should be changed regularly and immediately if contaminated.[7]
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric is necessary.[5][6] Gowns should be changed at the end of each work session or if compromised.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn whenever there is a risk of splashes or aerosols.[5][7]
-
Respiratory Protection: A fit-tested N95 or higher respirator is required when handling powders or if there is a potential for aerosol generation.[6][7]
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the worker.[1][5]
-
Containment: All handling of powdered this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a ventilated enclosure with HEPA filtration.[6]
-
Ventilation: The laboratory should have a dedicated, single-pass air handling system. Air from areas where the agent is handled should not be recirculated.[5]
Operational Plan: From Receipt to Disposal
A clear and detailed operational plan is crucial for the safe handling of this compound.
Receipt and Storage
-
Upon receipt, the package containing this compound should be inspected for any signs of damage or leakage in a designated containment area.
-
The agent must be stored in a secure, clearly labeled, and dedicated location with restricted access.[9][10]
-
Storage conditions (e.g., temperature, humidity) as specified by the manufacturer must be maintained and documented.[10]
Experimental Workflow: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Detailed Methodology:
-
Gather Materials: Assemble all necessary items, including full PPE, the container of this compound, appropriate solvent, and calibrated weighing equipment and glassware.
-
Don Full PPE: Put on all required personal protective equipment as specified above.
-
Prepare BSC: Decontaminate the interior surfaces of the Class II Biological Safety Cabinet.
-
Weigh Agent: Carefully weigh the required amount of this compound powder within the BSC.
-
Dissolve Agent: Add the appropriate volume of solvent to the vessel containing the weighed agent.
-
Vortex to Mix: Gently vortex the solution until the agent is fully dissolved.
-
Aliquot into Vials: Dispense the stock solution into clearly labeled cryovials for storage.
-
Decontaminate BSC: Thoroughly decontaminate all surfaces and equipment inside the BSC.
-
Dispose of Waste: Dispose of all contaminated materials in designated cytotoxic waste containers.
-
Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.
Spill Management
In the event of a spill, immediate action is required. A spill kit specifically for cytotoxic drugs must be readily available.[5]
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don full PPE, including respiratory protection.
-
Contain Spill: Use absorbent pads from the spill kit to cover and contain the spill.
-
Decontaminate: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[11]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental protection.
Waste Segregation
All waste generated from the handling of this compound must be segregated as cytotoxic waste.[12] This includes:
-
Unused or expired agent
-
Empty vials and packaging
-
Contaminated PPE (gloves, gowns, etc.)
-
Labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
Disposal Procedures
-
Primary Containers: All cytotoxic waste must be placed in clearly labeled, puncture-resistant, and leak-proof containers.[12]
-
Labeling: Containers must be labeled with the universal symbol for cytotoxic hazards.[13]
-
Storage: Waste containers should be stored in a secure, designated area away from general laboratory traffic.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[14]
Logical Flow for Waste Disposal
Understanding the Mechanism: A Generic Signaling Pathway
To appreciate the potency of this compound, it is helpful to understand its likely mechanism of action. Many modern antitumor agents are kinase inhibitors, which interfere with cell signaling pathways that control growth and proliferation.
This diagram illustrates how a kinase inhibitor like this compound might block a key protein (in this case, RAF), thereby preventing downstream signaling that leads to cancer cell growth. Understanding this potent biological activity underscores the importance of the stringent handling procedures outlined in this guide.
References
- 1. agnopharma.com [agnopharma.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Risk Assessments | Department of Oncology [oncology.cam.ac.uk]
- 4. Chemotherapy: Current and Emerging Issues in Safe Handling of Antineoplastic and Other Hazardous Drugs - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
- 9. swog.org [swog.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. danielshealth.ca [danielshealth.ca]
- 13. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
